molecular formula C4H2Cl2S B070043 2,5-Dichlorothiophene CAS No. 173777-89-4

2,5-Dichlorothiophene

Cat. No.: B070043
CAS No.: 173777-89-4
M. Wt: 153.03 g/mol
InChI Key: FGYBDASKYMSNCX-UHFFFAOYSA-N
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Description

2,5-Dichlorothiophene (CAS 3172-52-9) is a valuable heterocyclic compound serving as a versatile building block in organic synthesis and pharmaceutical research. Its molecular formula is C 4 H 2 Cl 2 S, with a molecular weight of 153.03 g/mol [ ]. This compound is primarily used as a key intermediate for constructing more complex 3,4-disubstituted thiophene derivatives [ ][ ], which are core structures in developing new materials and bioactive molecules. In medicinal chemistry, derivatives of this compound show significant promise. Notably, the sulfonamide derivative, this compound-3-sulfonamide, has demonstrated potent anticancer activity in vitro, with GI50 values of 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, and 7.13 ± 0.13 µM against HeLa, MDA-MB-231, and MCF-7 cancer cell lines, respectively [ ][ ]. Computational studies suggest its mechanism of action may involve binding to the minor groove of DNA [ ]. Furthermore, the compound serves as a precursor for chalcones and thiazin-amine derivatives that have been explored for their antimicrobial activity [ ]. Beyond pharmaceuticals, this compound is a critical starting material in material science. It is used in Suzuki cross-coupling reactions to synthesize 3,4-biaryl-thiophene derivatives, which are investigated for their potential applications in non-linear optics (NLO) due to their significant first hyperpolarizability [ ][ ]. Handling and Safety: this compound is a liquid with a boiling point of approximately 162 °C and a density of 1.442 g/mL [ ]. It is classified as toxic and requires careful handling. Please Note: This product is supplied for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichlorothiophene
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InChI

InChI=1S/C4H2Cl2S/c5-3-1-2-4(6)7-3/h1-2H
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InChI Key

FGYBDASKYMSNCX-UHFFFAOYSA-N
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Canonical SMILES

C1=C(SC(=C1)Cl)Cl
Source PubChem
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Molecular Formula

C4H2Cl2S
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DSSTOX Substance ID

DTXSID6062888
Record name Thiophene, 2,5-dichloro-
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Molecular Weight

153.03 g/mol
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Physical Description

Clear liquid with a stench; Darkens on storage; [Acros Organics MSDS]
Record name 2,5-Dichlorothiophene
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CAS No.

3172-52-9
Record name 2,5-Dichlorothiophene
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichlorothiophene: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorothiophene is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of functionalized thiophene (B33073) derivatives. Its symmetric dichlorination pattern offers a versatile platform for selective functionalization at the 2- and 5-positions of the thiophene ring. The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the ring toward various coupling and substitution reactions, making it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key transformations.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by the chemical formula C₄H₂Cl₂S and a molecular weight of 153.03 g/mol .[3] Below is a summary of its key physical and chemical properties.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
CAS Number 3172-52-9[3]
Molecular Formula C₄H₂Cl₂S[3]
Molecular Weight 153.03 g/mol [3]
Appearance Colorless to light yellow liquid
Melting Point -41 to -40 °C
Boiling Point 162 °C (lit.)[3]
Density 1.442 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.561 - 1.563[3]
Flash Point 59 °C[3]
Solubility Sparingly soluble in water
Storage Temperature 2-8°C[3]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the two chlorine substituents on the thiophene ring. These electron-withdrawing groups activate the ring for nucleophilic substitution and facilitate various cross-coupling reactions. This makes this compound a versatile precursor for the synthesis of 2,5-disubstituted thiophenes, which are important motifs in many pharmaceutical and electronic materials.[4]

Suzuki Cross-Coupling Reactions

This compound readily participates in palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids to form 2,5-diarylthiophenes. These reactions are a powerful tool for constructing complex aromatic systems. The reaction can often be performed stepwise, allowing for the synthesis of unsymmetrically substituted thiophenes.

Grignard Reactions

The chlorine atoms of this compound can be converted into a Grignard reagent through reaction with magnesium metal. The resulting thienyl Grignard reagent is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce functional groups at the 2- and 5-positions of the thiophene ring.

Experimental Protocols

Synthesis of this compound

A general procedure for the laboratory-scale synthesis of this compound from thiophene is as follows:

Materials:

  • Thiophene

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene (1.0 eq) in carbon tetrachloride.

  • Slowly add N-chlorosuccinimide (2.2 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[5]

Synthesis of a 2,5-Diarylthiophene via Suzuki Coupling

The following is a representative protocol for the Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene (B28343) and water (or other suitable solvent system)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere

  • Magnetic stirrer with heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (2.2 eq), palladium(II) acetate (e.g., 2 mol%), and triphenylphosphine (e.g., 8 mol%).

  • Add potassium carbonate (e.g., 4.0 eq) and a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2,5-diarylthiophene.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products 2_5_Dichlorothiophene This compound Oxidative_Addition Oxidative Addition 2_5_Dichlorothiophene->Oxidative_Addition Arylboronic_Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Diarylthiophene 2,5-Diarylthiophene Byproducts Byproducts Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Reductive_Elimination->Diarylthiophene Reductive_Elimination->Byproducts

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Spectral Data

The following tables summarize the expected spectral data for this compound based on typical values for similar compounds and spectral databases.

Table 2: 1H NMR Spectral Data (CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
~6.8 - 7.0SingletH-3, H-4
Table 3: 13C NMR Spectral Data (CDCl₃)
Chemical Shift (δ, ppm)Assignment
~125 - 128C-3, C-4
~120 - 123C-2, C-5
Table 4: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium=C-H stretch
~1500 - 1400MediumC=C stretch (aromatic)
~800 - 700StrongC-Cl stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 152, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺). Fragmentation may involve the loss of chlorine atoms and cleavage of the thiophene ring.

Synthesis_Workflow Start This compound Step1 Reaction with Mg (Grignard Formation) Start->Step1 Step3 Suzuki Coupling with Arylboronic Acid Start->Step3 Intermediate1 Thienyl Grignard Reagent Step1->Intermediate1 Step2a Reaction with Aldehyde/Ketone Intermediate1->Step2a Step2b Reaction with Ester Intermediate1->Step2b Product1 Substituted Thienyl Alcohol Step2a->Product1 Product2 Tertiary Alcohol Step2b->Product2 Product3 2-Aryl-5-chlorothiophene Step3->Product3 Step4 Second Suzuki Coupling Product3->Step4 Product4 2,5-Diarylthiophene Step4->Product4

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its physical and chemical properties, particularly its reactivity in cross-coupling and Grignard reactions, make it an essential intermediate for the construction of complex thiophene-containing molecules. The experimental protocols and spectral data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

Spectroscopic Data of 2,5-Dichlorothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,5-Dichlorothiophene, a key intermediate in the synthesis of various organic materials and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including experimental protocols and data interpretation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
ParameterValue
Chemical Shift (δ) 6.8 ppm
Solvent CCl₄
Multiplicity Singlet (s)
Integration 2H
Table 2: ¹³C NMR Spectroscopic Data
ParameterValue
Chemical Shift (δ) 127.3 ppm
125.1 ppm
Solvent CDCl₃
Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentIntensity
~3100=C-H Stretch (Aromatic)Medium
~1400-1500C=C Stretch (in-ring)Medium
~800C-Cl StretchStrong
~700C-S StretchMedium
Table 4: UV-Vis Spectroscopic Data
ParameterValue
λmax 262 nm
Solvent Methanol

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

¹H NMR Protocol:

  • Sample Preparation: A solution of this compound was prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of carbon tetrachloride (CCl₄). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The spectrometer was tuned to the proton frequency. Standard acquisition parameters were used, including a 30° pulse width and a relaxation delay of 1-2 seconds.

  • Data Acquisition: The spectrum was acquired by signal averaging a number of scans (typically 16 or 32) to ensure a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal.

¹³C NMR Protocol:

  • Sample Preparation: A more concentrated solution of this compound was prepared by dissolving approximately 20-50 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). TMS was used as the internal standard.

  • Instrument Setup: The spectrometer was tuned to the carbon frequency. A proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each carbon environment.

  • Data Acquisition: A larger number of scans (typically 128 or more) was required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the FID was Fourier transformed, and the spectrum was phased and baseline corrected. Chemical shifts were referenced to the CDCl₃ solvent peak (δ 77.16 ppm) or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

Instrumentation: An FT-IR spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a suitable sampling accessory.

Protocol (Neat Liquid/Thin Film):

  • Sample Preparation: As this compound is a liquid at room temperature, a drop of the neat liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Background Spectrum: A background spectrum of the empty sample compartment was recorded to subtract the contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: The salt plates with the sample were placed in the spectrometer's sample holder, and the infrared spectrum was recorded.

  • Data Acquisition: The spectrum was typically acquired over the range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16 scans) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum was presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the this compound molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60 or equivalent).

Protocol:

  • Sample Preparation: A stock solution of this compound was prepared in spectroscopic grade methanol. This stock solution was then serially diluted to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

  • Instrument Setup: The spectrophotometer was set to scan a wavelength range that includes the expected absorption maximum (e.g., 200-400 nm).

  • Blank Measurement: A cuvette filled with the pure solvent (methanol) was placed in the reference beam path, and a baseline correction was performed.

  • Sample Measurement: The cuvette containing the sample solution was placed in the sample beam path, and the absorption spectrum was recorded.

  • Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample This compound Prep_NMR Dissolve in appropriate deuterated solvent (CCl4 or CDCl3) Sample->Prep_NMR Prep_IR Prepare thin film between salt plates Sample->Prep_IR Prep_UV Dissolve in Methanol and dilute Sample->Prep_UV Acq_NMR Acquire 1H and 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Acq_UV Acquire UV-Vis Spectrum Prep_UV->Acq_UV Analysis_NMR Determine Chemical Shifts, Multiplicity, and Integration Acq_NMR->Analysis_NMR Analysis_IR Identify Characteristic Vibrational Frequencies Acq_IR->Analysis_IR Analysis_UV Determine λmax Acq_UV->Analysis_UV Output Comprehensive Spectroscopic Profile Analysis_NMR->Output Analysis_IR->Output Analysis_UV->Output

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Data_Relationship Molecule This compound Structure NMR NMR (1H, 13C) Molecule->NMR probes IR FT-IR Molecule->IR probes UV UV-Vis Molecule->UV probes NMR_info Carbon-Hydrogen Framework NMR->NMR_info provides IR_info Functional Groups (C-H, C=C, C-Cl, C-S) IR->IR_info provides UV_info Electronic Transitions (π -> π*) UV->UV_info provides

Caption: Relationship between spectroscopic techniques and structural information.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-dichlorothiophene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the expected spectral data, detailed experimental protocols, and a logical visualization of the molecular structure for interpretive purposes.

Introduction to the Spectral Analysis of this compound

This compound (C₄H₂Cl₂S) is a halogenated heterocyclic compound used as a building block in the synthesis of pharmaceuticals and organic electronic materials.[1] Its structure is characterized by a thiophene (B33073) ring substituted with chlorine atoms at the α-positions (carbons 2 and 5). This symmetrical substitution pattern simplifies its NMR spectra, making it an excellent subject for demonstrating fundamental NMR principles.

The inherent symmetry of the molecule means that the two protons at the β-positions (carbons 3 and 4) are chemically and magnetically equivalent. Likewise, the two chlorinated carbons (C2 and C5) are equivalent, and the two proton-bearing carbons (C3 and C4) are also equivalent. This results in a simplified set of signals in both ¹H and ¹³C NMR spectra.

Predicted NMR Signaling Pathway

The following diagram illustrates the chemical structure of this compound and the equivalence of its nuclei, which dictates the signaling in its NMR spectra.

G cluster_molecule This compound Structure cluster_nmr NMR Signals C2 C2-Cl C3 C3-H C_CCl_Signal ¹³C Signal (C-Cl) C2->C_CCl_Signal Equivalent Carbons S S H_Signal ¹H Signal (Singlet) C3->H_Signal Equivalent Protons C_CHCl_Signal ¹³C Signal (CH) C3->C_CHCl_Signal Equivalent Carbons C4 C4-H C5 C5-Cl C4->H_Signal Equivalent Protons C4->C_CHCl_Signal Equivalent Carbons C5->C_CCl_Signal Equivalent Carbons

Caption: Molecular structure and predicted NMR signals for this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from spectral databases.

Table 1: ¹H NMR Spectral Data

ParameterValueSolventInstrument Frequency
Chemical Shift (δ)~6.90 ppmCCl₄60 MHz
MultiplicitySinglet (s)
Integration2H

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

ParameterAssigned CarbonValueSolvent
Chemical Shift (δ)C3 / C4~127.5 ppmCDCl₃
Chemical Shift (δ)C2 / C5~129.5 ppmCDCl₃

Note: Spectra are typically proton-decoupled, resulting in singlet peaks for each unique carbon environment.[2]

Spectral Interpretation

  • ¹H NMR Spectrum : Due to the molecule's symmetry, the two protons (H3 and H4) are in identical chemical environments. They do not exhibit spin-spin coupling with each other, as they are equivalent. Consequently, they appear as a single sharp peak (a singlet) in the aromatic region of the spectrum, integrating to two protons.

  • ¹³C NMR Spectrum : The proton-decoupled ¹³C NMR spectrum shows two distinct signals.

    • The signal around 127.5 ppm corresponds to the two equivalent carbons bonded to hydrogen (C3 and C4).

    • The signal at a slightly downfield shift of approximately 129.5 ppm is attributed to the two equivalent carbons bonded to the electronegative chlorine atoms (C2 and C5). Quaternary carbons, like those bonded to chlorine, often show weaker signals.[3]

Experimental Protocols

The acquisition of high-quality NMR spectra requires careful sample preparation and parameter selection. The following is a generalized protocol for the analysis of this compound.

A. Sample Preparation

  • Compound Weighing : Accurately weigh approximately 10-20 mg of this compound (a liquid with a density of 1.442 g/mL at 25 °C).[1]

  • Solvent Selection : Transfer the compound into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for many organic compounds.[4] Other potential solvents include carbon tetrachloride (CCl₄) or acetone-d₆.[5][6]

  • Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.

  • Homogenization : Cap the NMR tube and gently invert it several times to ensure the formation of a homogeneous solution.

B. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation : NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[7] A common setup might involve a 400 MHz instrument for ¹H NMR and a corresponding 100 MHz for ¹³C NMR.[8][9]

  • Tuning and Shimming : Insert the sample into the NMR probe. The instrument should be tuned to the appropriate nucleus (¹H or ¹³C), and the magnetic field must be shimmed to optimize its homogeneity, which ensures sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters :

    • Pulse Angle : 30-45 degrees.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans are typically sufficient for a concentrated sample.

  • ¹³C NMR Acquisition Parameters :

    • Mode : Proton-decoupled (e.g., ¹³C{¹H}).

    • Pulse Angle : 30-45 degrees.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : A higher number of scans (e.g., 128 to 1024) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

C. Data Processing

  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat spectral baseline.

  • Referencing : Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H or 77.16 ppm for ¹³C).[10]

  • Integration : Integrate the area under the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Conclusion

The NMR spectral analysis of this compound is straightforward due to its molecular symmetry. The ¹H spectrum is characterized by a single peak, while the ¹³C spectrum displays two distinct signals corresponding to the protonated and chlorinated carbon environments. This guide provides the necessary data and protocols for researchers to successfully acquire, process, and interpret the NMR spectra of this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichlorothiophene is a pivotal heterocyclic building block in the synthesis of a wide array of functional materials, agrochemicals, and pharmaceuticals. Its chemical reactivity and the properties of its derivatives are fundamentally dictated by its molecular structure and bonding. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and spectroscopic signature of this compound, supported by a compilation of quantitative data from experimental and computational studies. Detailed experimental protocols for its synthesis are also presented to provide a practical resource for researchers in the field.

Molecular Structure and Bonding

This compound (C₄H₂Cl₂S) is a five-membered aromatic heterocycle where two chlorine atoms substitute the hydrogen atoms at the 2 and 5 positions of the thiophene (B33073) ring. The presence of the electronegative chlorine atoms and the sulfur heteroatom significantly influences the electronic distribution and geometry of the ring.

The thiophene ring is planar, a characteristic of its aromaticity. The bonding within the ring involves a delocalized π-electron system, which is perturbed by the inductive electron-withdrawing effect of the chlorine atoms. This electronic effect modulates the reactivity of the thiophene ring, making it a versatile intermediate in various chemical transformations.

Molecular Geometry

Precise experimental determination of the molecular structure of this compound is not extensively documented in readily available literature. However, crystallographic data of its derivatives and computational studies provide a reliable model of its geometry. The following tables summarize key bond lengths and bond angles, drawing from crystallographic data of a closely related chalcone (B49325) derivative and a sulfonamide derivative, which provide insight into the geometry of the this compound moiety.

Table 1: Bond Lengths in this compound and its Derivatives

BondBond Length (Å) - Derivative 1[1]Bond Length (Å) - Derivative 2[2]
S1–C11.714 (4)1.73-1.75 (typical)
S1–C4--
C1–C2-1.35-1.40 (typical)
C2–C3-1.35-1.40 (typical)
C3–C4--
C1–Cl1--
C4–Cl2--

Derivative 1: (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one Derivative 2: This compound-3-sulfonamide (B1305105) (typical values)

Table 2: Bond Angles in this compound and its Derivatives

AngleBond Angle (°) - Derivative 1[1]Bond Angle (°) - Derivative 2[2]
C1–S1–C4--
S1–C1–C2-110-112 (typical)
C1–C2–C3-108-109 (typical)
C2–C3–C4-108-109 (typical)
C3–C4–S1-110-112 (typical)
Cl1–C1–S1--
Cl1–C1–C2--
Cl2–C4–S1--
Cl2–C4–C3--

Spectroscopic Properties

The structural features of this compound give rise to a characteristic spectroscopic fingerprint, which is essential for its identification and characterization.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational modes of this compound have been investigated using both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The key vibrational frequencies are associated with the stretching and bending of the C-H, C-C, C-S, and C-Cl bonds, as well as the ring vibrations.

Table 3: Key Vibrational Frequencies and Assignments for this compound Derivatives

Wavenumber (cm⁻¹)AssignmentReference
~3100C-H stretchingGeneral for thiophenes
1647 (Raman)C=O stretching (conjugated)[3]
1645 (IR)C=O stretching (conjugated)[3]
1585 (IR)C=C stretching (aromatic ring)[3]
~843C-Cl stretchingGeneral for chloro-aromatics
~629C-S stretching[3]

Data is for a chalcone derivative of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. Due to the symmetry of the molecule, a single signal is expected in the ¹H NMR spectrum for the two equivalent protons at the 3 and 4 positions. Similarly, two signals are expected in the ¹³C NMR spectrum for the carbon atoms of the thiophene ring.

Table 4: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicitySolventReference
¹H~6.8SingletCCl₄SpectraBase
¹³C~127, ~124--General expected range, specific data not readily available in searches
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* electronic transitions within the aromatic ring. The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity. While specific data for this compound is limited in the provided search results, related studies on thiophene derivatives indicate that these transitions typically occur in the UV region.

Experimental Protocols: Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The two most common approaches start from either thiophene or 2-chlorothiophene (B1346680).

Synthesis from Thiophene

This method involves the direct chlorination of thiophene. However, this often leads to a mixture of chlorinated thiophenes, requiring careful purification.

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add thiophene (1.0 eq) and a suitable solvent such as carbon tetrachloride.

  • Chlorination: Heat the mixture to reflux. Slowly add a chlorinating agent, such as N-chlorosuccinimide or sulfuryl chloride (2.0-2.2 eq), portion-wise or dropwise to control the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove any unreacted acid or chlorinating agent.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to isolate this compound from other chlorinated isomers and byproducts.

Synthesis from 2-Chlorothiophene

This method provides a more selective route to this compound.

Protocol:

  • Reaction Setup: In a reaction vessel suitable for gas dispersion, dissolve 2-chlorothiophene (1.0 eq) in a chlorinated solvent like dichloromethane (B109758) or carbon tetrachloride.

  • Chlorination: Bubble chlorine gas through the solution while maintaining a low temperature (typically 0-10 °C) using an ice bath. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃), to facilitate the electrophilic aromatic substitution.

  • Reaction Monitoring: The reaction progress can be monitored by GC analysis of aliquots to determine the ratio of starting material to product.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium sulfite (B76179) to destroy any excess chlorine. Separate the organic layer, wash with water and brine.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude product is purified by vacuum distillation to yield pure this compound.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Synthetic Pathway from Thiophene

synthesis_pathway Synthesis of this compound from Thiophene Thiophene Thiophene Reaction Chlorination Reaction Thiophene->Reaction ChlorinatingAgent Chlorinating Agent (e.g., NCS, SO₂Cl₂) ChlorinatingAgent->Reaction Solvent Solvent (e.g., CCl₄) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a molecule of significant interest in synthetic chemistry. A thorough understanding of its molecular structure, bonding, and spectroscopic properties is crucial for its effective utilization in the development of new materials and bioactive compounds. This guide has provided a consolidated resource of its key structural and spectroscopic parameters, alongside detailed synthetic protocols. The presented data and workflows are intended to support researchers in their endeavors to harness the full potential of this versatile heterocyclic compound.

References

Unveiling the Thermodynamic Landscape of Dichlorinated Thiophene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073) and its halogenated derivatives are fundamental scaffolds in medicinal chemistry and materials science. Understanding the intrinsic thermodynamic stability of these building blocks is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecules with desired properties. This in-depth technical guide focuses on the thermodynamic stability of dichlorinated thiophene isomers, providing a comprehensive overview based on computational chemistry methods.

Core Findings: A Hierarchy of Stability

Computational studies consistently demonstrate a clear hierarchy in the thermodynamic stability of dichlorinated thiophene isomers. The stability is primarily dictated by the substitution pattern on the thiophene ring. Chlorination at the α-positions (2- and 5-) leads to greater thermodynamic stability compared to substitution at the β-positions (3- and 4-).[1] This preference is attributed to the electronic effects and the nature of the carbon-sulfur bond within the aromatic ring.[1]

Among the dichlorinated isomers, 2,5-dichlorothiophene is the most thermodynamically stable isomer.[1][2][3] The relative stability then decreases, with 2,4-dichlorothiophene (B3031161) and 3,4-dichlorothiophene (B91457) being intermediate, and 2,3-dichlorothiophene being the least stable.[1]

Quantitative Thermodynamic Data

The relative thermodynamic stabilities of dichlorinated thiophene isomers have been quantified through high-level ab initio and Density Functional Theory (DFT) calculations.[1] The following tables summarize the key thermodynamic data, providing a clear comparison between the isomers.

Table 1: Relative Energies of Dichlorinated Thiophene Isomers

IsomerSubstitution PatternRelative Energy (kcal/mol)
This compound2,5-0.00[1]
2,4-Dichlorothiophene2,4-2.10[1]
3,4-Dichlorothiophene3,4-2.65[1]
2,3-Dichlorothiophene2,3-4.50[1]

Relative energy is calculated with respect to the most stable isomer, this compound.

Table 2: Standard Enthalpies of Formation (ΔfHº₂₉₈) of Dichlorinated Thiophene Isomers

IsomerΔfHº₂₉₈ (kcal/mol)
This compound44.403[3]
2,4-DichlorothiopheneData not available in search results
3,4-DichlorothiopheneData not available in search results
2,3-DichlorothiopheneData not available in search results

Note: A lower standard enthalpy of formation indicates greater thermodynamic stability.[3][4]

Experimental and Computational Protocols

The determination of the thermodynamic stability of dichlorinated thiophene isomers relies heavily on computational chemistry. The following protocol outlines a typical workflow used in benchmark studies.[1]

Computational Protocol for Determining Relative Stability:

  • Structure Optimization:

    • The three-dimensional geometry of each dichlorothiophene isomer is optimized to locate its lowest energy conformation.

    • A commonly employed and robust method is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p).[1][2]

  • Vibrational Frequency Analysis:

    • Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.

    • This step serves two critical purposes:

      • To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

      • To calculate the zero-point vibrational energy (ZPVE) and thermal corrections.[1]

  • Single-Point Energy Calculation:

    • To achieve higher accuracy, a single-point energy calculation is often performed on the optimized geometry.

    • This is typically done using a more advanced level of theory or a larger basis set.[1]

  • Relative Energy Calculation:

    • The relative stability of the isomers is determined by comparing their total energies, often corrected for ZPVE.

    • The isomer with the lowest energy is identified as the most thermodynamically stable.

    • The relative energy of each isomer is calculated as the difference between its total energy and the total energy of the most stable isomer (ΔE = E_isomer - E_most_stable).[1]

Visualizing Thermodynamic Stability and Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the stability hierarchy and the computational workflow.

cluster_stability Thermodynamic Stability of Dichlorothiophene Isomers This compound Most Stable (2,5-) 2,4-Dichlorothiophene 2,4-Dichlorothiophene This compound->2,4-Dichlorothiophene Increasing Energy 3,4-Dichlorothiophene 3,4-Dichlorothiophene 2,4-Dichlorothiophene->3,4-Dichlorothiophene Increasing Energy 2,3-Dichlorothiophene Least Stable (2,3-) 3,4-Dichlorothiophene->2,3-Dichlorothiophene Increasing Energy

Caption: Relative thermodynamic stability of dichlorinated thiophene isomers.

cluster_workflow Computational Workflow for Stability Analysis A 1. Input Structures (Dichlorothiophene Isomers) B 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirm Minima, Obtain ZPVE) B->C D 4. Single-Point Energy Calculation (Higher Accuracy) C->D E 5. Relative Energy Calculation (ΔE = E_isomer - E_most_stable) D->E F 6. Comparative Stability Ranking E->F

Caption: A typical workflow for calculating the relative stability of molecular isomers.[1]

Conclusion

The thermodynamic stability of dichlorinated thiophene isomers is a critical factor in their synthesis and application. Computational chemistry provides a robust framework for predicting and understanding this stability. The clear trend of α-substituted isomers being more stable than β-substituted isomers, with this compound being the most stable, offers valuable guidance for synthetic chemists. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals working with these important heterocyclic compounds.

References

An In-Depth Technical Guide to the Electronic Properties of 2,5-Dichlorothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based materials have emerged as a cornerstone in the field of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. Among the various thiophene (B33073) monomers utilized for the synthesis of conjugated polymers and oligomers, 2,5-dichlorothiophene serves as a readily available and versatile building block. The presence of chlorine atoms at the 2 and 5 positions of the thiophene ring influences the monomer's reactivity and imparts specific electronic characteristics to the resulting materials. This technical guide provides a comprehensive overview of the electronic properties of this compound derivatives, focusing on the synthesis of corresponding polymers and oligomers, their characterization, and the relationship between their structure and electronic behavior.

Synthesis of this compound Derivatives

The polymerization of this compound is a key step in the synthesis of poly(2,5-thienylene) and its derivatives. Various cross-coupling reactions are employed for this purpose, with the reactivity of the C-Cl bond being a critical factor. While less reactive than their brominated or iodinated counterparts, chlorinated thiophenes can undergo polymerization under specific catalytic conditions.

One of the common methods for the polymerization of dihalothiophenes is through metal-catalyzed cross-coupling reactions, such as Kumada, Stille, and Suzuki couplings. However, the synthesis of polythiophene from this compound is known to result in lower yields compared to when 2,5-diiodo- or 2,5-dibromothiophene (B18171) are used.[1]

A general workflow for the synthesis and characterization of polymers from this compound is outlined below.

Synthesis and Characterization Workflow Monomer This compound Derivative Coupling Cross-Coupling Polymerization (e.g., Kumada, Stille, Suzuki) Monomer->Coupling Polymer Resulting Polymer/ Oligomer Coupling->Polymer Purification Purification (e.g., Soxhlet extraction) Polymer->Purification Structural Structural Characterization (NMR, FT-IR) Purification->Structural Electronic Electronic Characterization (UV-Vis, CV) Purification->Electronic Device Device Fabrication & Testing (OFET, OPV) Electronic->Device

Caption: General workflow for the synthesis and characterization of polymers derived from this compound.

Electronic Properties of this compound-Based Polymers

The electronic properties of conjugated polymers are primarily determined by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy band gap (Eg). These parameters dictate the material's ability to absorb light, transport charge carriers, and function effectively in electronic devices.

HOMO, LUMO, and Band Gap

The HOMO and LUMO energy levels of polymers derived from this compound can be determined experimentally using cyclic voltammetry (CV) and UV-Vis spectroscopy, and can also be predicted using computational methods like Density Functional Theory (DFT). The electron-withdrawing nature of the chlorine atoms in the monomer unit can influence the electronic structure of the resulting polymer, generally leading to a lowering of the HOMO and LUMO energy levels.

The optical band gap can be estimated from the onset of the absorption spectrum in the solid state. Copolymers that incorporate this compound units with other electron-donating or electron-accepting monomers allow for the tuning of the final material's electronic properties. For instance, donor-acceptor copolymers often exhibit intramolecular charge transfer (ICT) bands in their absorption spectra, leading to a reduction in the band gap.[2]

The relationship between the molecular structure of these polymers and their resulting electronic properties is a key area of research. The planarity of the polymer backbone, the nature of any side chains, and the specific arrangement of monomer units all play a significant role.

Structure-Property Relationship Structure Molecular Structure Backbone Backbone Planarity Structure->Backbone SideChains Side Chains Structure->SideChains MonomerSeq Monomer Sequence Structure->MonomerSeq Electronic Electronic Properties Backbone->Electronic SideChains->Electronic MonomerSeq->Electronic HOMO HOMO Level Electronic->HOMO LUMO LUMO Level Electronic->LUMO BandGap Band Gap Electronic->BandGap

Caption: Relationship between molecular structure and electronic properties in this compound derivatives.

Quantitative Data Summary

The following table summarizes key electronic properties of representative polymers and copolymers derived from this compound and related thiophene derivatives. It is important to note that direct data for homopolymers of this compound is scarce in the literature, and much of the available information is on copolymers where it is one of several components.

Polymer/CopolymerHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)λmax (nm) (Solution)λmax (nm) (Film)
PBDTT-DPP-5.41-3.721.691.58--
PBDTT-DPPFu-5.34-3.721.621.54--
PDBT-Th-5.91-3.322.59-~410-
PDBT-Th:Th-5.87-3.342.53---
PDBT-2Th-5.65-3.402.25->410-

Data compiled from various sources.[3][4] PBDTT-DPP and PBDTT-DPPFu are copolymers containing diketopyrrolopyrrole units.[3] PDBT-Th, PDBT-Th:Th, and PDBT-2Th are copolymers of dibenzothiophene (B1670422) and thiophene/bithiophene units.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research in this field. Below are representative methodologies for key experiments.

Synthesis of Poly(3-alkylthiophene) via Kumada Cross-Coupling

This protocol describes a general method for synthesizing poly(3-alkylthiophenes), which can be adapted for monomers derived from this compound, although with expected lower yields.

  • Monomer Preparation: Start with the synthesis of a 2,5-dihalo-3-alkylthiophene monomer. For instance, 2,5-diiodo-3-alkylthiophene is commonly used.

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dihalo-monomer in anhydrous tetrahydrofuran (B95107) (THF). Add one equivalent of magnesium (Mg) turnings. The mixture is stirred to initiate the formation of the Grignard reagent.

  • Polymerization: To the solution of the Grignard reagent, add a catalytic amount of a nickel catalyst, such as Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane).

  • Reaction Work-up: The polymerization is allowed to proceed for a specified time. The reaction is then quenched by the addition of methanol.

  • Purification: The resulting polymer is precipitated, collected, and purified, often by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is then dried under vacuum.[1]

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to determine the electrochemical properties of these polymers, including their HOMO and LUMO energy levels.

  • Sample Preparation: A thin film of the polymer is cast onto a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass) by drop-casting, spin-coating, or electropolymerization.

  • Electrochemical Cell Setup: The working electrode is placed in a three-electrode electrochemical cell containing a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE) and a counter electrode (e.g., a platinum wire).

  • Electrolyte Solution: The cell is filled with a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - Bu4NPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).

  • Measurement: A cyclic voltammogram is recorded by sweeping the potential between defined limits at a specific scan rate (e.g., 50-100 mV/s).

  • Data Analysis: The onset oxidation (Eox) and reduction (Ered) potentials are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

    • HOMO (eV) = -[Eox (vs Fc/Fc+) + 5.1]

    • LUMO (eV) = -[Ered (vs Fc/Fc+) + 5.1] The electrochemical band gap is the difference between the LUMO and HOMO energy levels.[4][5]

Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy is used to investigate the optical properties of the polymers and to determine their optical band gap.

  • Solution Preparation: A dilute solution of the polymer is prepared in a suitable solvent (e.g., chloroform, THF, or chlorobenzene).

  • Film Preparation: For solid-state measurements, a thin film of the polymer is deposited onto a transparent substrate (e.g., quartz or glass) by spin-coating or drop-casting from the solution.

  • Measurement: The absorption spectrum of the solution or the thin film is recorded using a UV-Vis spectrophotometer over a relevant wavelength range.

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified. The optical band gap (Egopt) is estimated from the onset of the absorption edge (λonset) of the solid-state spectrum using the formula:

    • Egopt (eV) = 1240 / λonset (nm)[2]

Conclusion and Future Outlook

Derivatives of this compound offer a pathway to a wide range of conjugated polymers and oligomers with tunable electronic properties. While their synthesis can be more challenging compared to their bromo- and iodo- counterparts, the exploration of more efficient catalytic systems can overcome this limitation. The ability to create copolymers with diverse functionalities opens up possibilities for designing materials with tailored HOMO/LUMO levels and band gaps, making them suitable for a variety of organic electronic applications. Future research will likely focus on the development of novel synthetic methodologies to improve polymerization efficiency and the design of new copolymers with enhanced performance in devices such as organic solar cells and field-effect transistors. A deeper understanding of the structure-property relationships in these materials, aided by computational modeling, will be crucial for the rational design of next-generation organic electronic materials.

References

A Comprehensive Technical Guide to the Solubility and Solvent Compatibility of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and solvent compatibility of 2,5-Dichlorothiophene, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust theoretical framework, predictive models, and detailed experimental protocols to empower researchers in determining its solubility in various organic solvents.

Introduction to this compound and its Physicochemical Properties

This compound (CAS No: 3172-52-9) is a halogenated heterocyclic compound with the molecular formula C₄H₂Cl₂S. It exists as a colorless to light yellow liquid at room temperature. Its structure, featuring a thiophene (B33073) ring with chlorine atoms at the 2 and 5 positions, dictates its solubility characteristics, rendering it sparingly soluble in water but generally soluble in a range of organic solvents.[1][2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₂Cl₂S
Molecular Weight 153.03 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 162 °C
Density ~1.442 g/mL at 25 °C
Water Solubility Sparingly soluble

Theoretical Framework for Solubility and Solvent Compatibility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[4][5][6] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is influenced by the polar C-Cl bonds and the sulfur heteroatom, balanced by the nonpolar hydrocarbon portion of the thiophene ring.

Qualitative Solubility Prediction:

Based on its structure, this compound is expected to be soluble in a variety of organic solvents. A qualitative prediction of its solubility in common laboratory solvents is provided in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, Toluene, BenzeneSolubleFavorable van der Waals interactions with the thiophene ring.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleDipole-dipole interactions between the solvent and the C-Cl bonds of the solute.
Polar Protic Methanol, Ethanol, IsopropanolSolubleCapable of dipole-dipole interactions, though less favorable than polar aprotic solvents due to the lack of hydrogen bonding capability of the solute.
Aqueous WaterSparingly Soluble/InsolubleThe nonpolar character of the molecule dominates, leading to poor interaction with the highly polar water molecules.[1][2][3]

Hansen Solubility Parameters (HSP):

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The Shake-Flask method is a widely accepted and reliable technique for this purpose.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is adapted from established methodologies for determining the solubility of organic compounds.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps (B75204) and PTFE septa

  • Analytical balance

  • Volumetric flasks and pipettes

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample using a calibrated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility and miscibility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Place in constant temperature shaker bath C->D E Agitate for 24-48 hours D->E F Allow to settle or centrifuge E->F G Filter supernatant F->G H Dilute sample G->H I Analyze by HPLC/GC H->I J Calculate Solubility I->J

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_inputs Input Parameters cluster_outputs Output Data Solute This compound Properties (Polarity, Molecular Weight) Process Solubility Determination (Shake-Flask Method) Solute->Process Solvent Solvent Properties (Polarity, HSP) Solvent->Process Temp Temperature Temp->Process Quant Quantitative Solubility (g/100mL, mg/mL, M) Process->Quant Compat Solvent Compatibility Assessment Process->Compat

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2,5-Dichlorothiophene from Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,5-dichlorothiophene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The methods outlined below are based on established chemical literature and provide a framework for the controlled chlorination of thiophene (B33073).

Overview of Synthetic Strategies

The synthesis of this compound from thiophene is primarily achieved through electrophilic aromatic substitution.[2] Due to the high reactivity of the thiophene ring, controlling the selectivity of the chlorination process is a primary challenge. The sulfur atom activates the C2 and C5 positions, making them highly susceptible to electrophilic attack.[2] Uncontrolled reactions can lead to a mixture of mono-, di-, tri-, and tetrachlorinated thiophenes, as well as addition products.[3][4]

Several methods have been developed to optimize the yield and purity of this compound:

  • Direct Chlorination with Molecular Chlorine: This is a common method but can result in a mixture of products.[4] Careful control of reaction temperature and stoichiometry is necessary. A subsequent step of heating the reaction mixture with an alkali is often required to decompose unwanted chlorine addition products.[3][4]

  • Two-Step Chlorination via 2-Chlorothiophene (B1346680): This approach involves the initial synthesis and isolation of 2-chlorothiophene, which is then further chlorinated. This method can provide higher yields and purity of the desired this compound.[4]

  • Chlorination with Other Reagents: Agents like N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are also used.[2] NCS is a milder and more selective chlorinating agent.[2] Another effective method involves the in-situ generation of chlorine from hydrogen peroxide and hydrochloric acid at low temperatures.[2][3]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various methods for the chlorination of thiophene and its derivatives.

MethodStarting MaterialChlorinating Agent(s)Solvent/CatalystTemperatureTimeYieldPurityReference
Method 1 ThiopheneHydrogen Peroxide (30%), Hydrochloric Acid (30%)Triethylamine (B128534)-10°C to 0°C18-20 hoursHigh (for 2-chlorothiophene)Not specified[2]
Method 2 ThiopheneChlorine (gas)None< 50°CNot specifiedNot specifiedNot specified[2][4]
Method 3 ThiopheneN-chlorotoluene diimideCarbon TetrachlorideRefluxNot specified95%98.5%[5]
Method 4 This compoundAcetyl chlorideAnhydrous AlCl₃, Carbon DisulfideRoom Temp.24 hours80% (for 3-Acetyl-2,5-dichlorothiophene)Not specified[6]

Experimental Protocols

Safety Precaution: The following protocols involve hazardous reagents such as chlorine gas and concentrated acids. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Direct Chlorination of Thiophene

This protocol describes the direct chlorination of thiophene using gaseous chlorine, followed by treatment with an alkali to decompose addition products.[2][4]

Materials:

  • Thiophene

  • Gaseous Chlorine (Cl₂)

  • Aqueous alkali solution (e.g., sodium hydroxide)

Equipment:

  • Reaction vessel with a gas inlet tube

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Cooling bath

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Place the thiophene into the reaction vessel equipped with a stirrer and a gas inlet tube.

  • Begin bubbling gaseous chlorine through the liquid thiophene.

  • Maintain the reaction temperature below 50°C, using a cooling bath as necessary. It is preferable to use a slight molar excess of chlorine.[2]

  • After the chlorination is complete, add an aqueous alkali solution to the reaction mixture.

  • Heat the mixture to a temperature between 100°C and 125°C. This step is crucial for decomposing the chlorine addition byproducts formed during the reaction.[2][4]

  • After heating, cool the mixture to room temperature.

  • Remove any solid matter by filtration or decantation.[4]

  • Transfer the organic liquid to a separatory funnel and wash with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride).

  • Isolate the this compound by fractional distillation. The boiling point of this compound is approximately 162°C.[5]

Protocol 2: Synthesis of 2-Chlorothiophene via H₂O₂/HCl

This protocol details a high-yielding method for preparing 2-chlorothiophene, which can then be further chlorinated to this compound. This method utilizes the in-situ generation of chlorine.[2][7]

Materials:

  • Thiophene (100 g)

  • 30% Hydrochloric acid (600 ml)

  • Triethylamine (2 ml)

  • 30% Hydrogen peroxide (140 g)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Equipment:

  • Reaction vessel with a mechanical stirrer

  • Dropping funnel

  • Cooling bath (e.g., ice-salt)

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, add 30% hydrochloric acid (600 ml), thiophene (100 g), and triethylamine (2 ml).[2]

  • Cool the mixture to a temperature between -10°C and 0°C using an appropriate cooling bath.[2]

  • Slowly add 30% hydrogen peroxide (140 g) via a dropping funnel over a period of 8-10 hours, ensuring the reaction temperature is maintained between -10°C and 0°C.[2]

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 10 hours.[2]

  • Allow the reaction mixture to warm to room temperature and stand to separate into layers.[2]

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.[3]

  • Combine all organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 2-chlorothiophene.

  • The resulting 2-chlorothiophene can be purified by distillation and used in a subsequent chlorination step to yield this compound as described in Protocol 1.

Visualizations

The following diagrams illustrate the workflow and chemical transformation for the synthesis of this compound.

G Workflow for Direct Chlorination of Thiophene cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge Thiophene to Reaction Vessel B 2. Bubble Gaseous Chlorine (Temp < 50°C) A->B C 3. Add Aqueous Alkali B->C D 4. Heat Mixture (100-125°C) C->D E 5. Cool and Filter Solid Matter D->E Decomposition of addition products F 6. Wash Organic Layer with Water E->F G 7. Dry Organic Layer F->G H 8. Fractional Distillation G->H I This compound H->I Final Product

Caption: Experimental workflow for the direct chlorination of thiophene.

G Synthesis Pathway of this compound Thiophene Thiophene C₄H₄S Chlorothiophene 2-Chlorothiophene C₄H₃ClS Thiophene->Chlorothiophene + Cl₂ (1 eq.) [H₂O₂/HCl] Dichlorothiophene This compound C₄H₂Cl₂S Thiophene->Dichlorothiophene + Cl₂ (excess) Direct Chlorination Chlorothiophene->Dichlorothiophene + Cl₂ (1 eq.)

Caption: Reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols: Mechanism of Direct Chlorination of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene (B33073) and its chlorinated derivatives are crucial building blocks in the fields of medicinal chemistry and materials science.[1] The introduction of chlorine atoms onto the thiophene ring significantly alters its electronic properties and reactivity, offering a versatile scaffold for further chemical modifications.[2] Chlorinated thiophenes serve as key intermediates in the synthesis of numerous pharmaceuticals and fine chemicals.[2] The primary challenge in the chlorination of thiophene lies in controlling the reaction's regioselectivity. Thiophene's high reactivity, approximately 10⁸ times greater than benzene (B151609) towards halogenation, can easily lead to over-chlorination, producing a mixture of mono-, di-, tri-, and tetrachlorinated products.[3][4] Therefore, achieving a high yield of a specific isomer, such as 2-chlorothiophene (B1346680) or 2,5-dichlorothiophene, necessitates precise control over reaction conditions, including the choice of chlorinating agent and catalyst.[3]

Mechanism of Electrophilic Chlorination

The direct chlorination of thiophene proceeds via an electrophilic aromatic substitution mechanism. The sulfur atom in the thiophene ring activates the C2 and C5 positions, making them the most susceptible to attack by an electrophile (Cl⁺).[2][5] The reaction initiates with the attack of the pi electron cloud of the thiophene ring on the chlorine source, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile.[5]

G Mechanism of Electrophilic Chlorination of Thiophene Thiophene Thiophene TransitionState Sigma Complex (Resonance Stabilized) Thiophene->TransitionState Electrophilic Attack Chlorine Cl-Cl Product 2-Chlorothiophene TransitionState->Product Deprotonation HCl H-Cl

Caption: Electrophilic substitution mechanism for thiophene chlorination.

Controlling Regioselectivity and Product Distribution

The distribution of chlorinated products is highly dependent on the reaction conditions.

  • Monochlorination: To favor the formation of 2-chlorothiophene, milder chlorinating agents like sulfuryl chloride or N-Chlorosuccinimide (NCS) are often used.[2] A particularly effective method involves the in situ generation of chlorine from hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) at low temperatures (-10 to 0 °C), which allows for excellent control and high yields of the mono-substituted product.[3][6]

  • Dichlorination: The synthesis of this compound is typically achieved by the further chlorination of 2-chlorothiophene.[3][7] Direct chlorination of thiophene with a higher molar ratio of the chlorinating agent can also yield the disubstituted product, but controlling the formation of other isomers is more challenging.[8] Treating the reaction mixture with an alkali solution after chlorination helps to decompose unwanted chlorine addition byproducts.[7]

G Synthetic Pathways for Chlorinated Thiophenes Thiophene Thiophene Chlorothiophene 2-Chlorothiophene Thiophene->Chlorothiophene Monochlorination (e.g., H₂O₂/HCl or SO₂Cl₂/I₂) OtherIsomers Other Isomers (e.g., 2,4-dichloro, 3-chloro, poly-chloro) Thiophene->OtherIsomers Side Reactions Dichlorothiophene This compound Chlorothiophene->Dichlorothiophene Further Chlorination (e.g., Cl₂ gas) Chlorothiophene->OtherIsomers Side Reactions

Caption: Reaction pathways for the synthesis of chlorinated thiophenes.

Data Presentation: Catalyst and Reagent Performance

The choice of reagents and catalysts significantly impacts the yield and selectivity of thiophene chlorination. The following tables summarize quantitative data from various reported methods.

Table 1: Synthesis of 2-Chlorothiophene

Chlorinating AgentCatalyst/Co-reagentTemperature (°C)Yield (%)Key ObservationsReference(s)
H₂O₂ / HClTriethylamine (B128534)-10 to 096.4High yield and purity, suitable for large-scale production.[6]
Chlorine (Cl₂)Iodine (I₂)75 to 85~78.3Yield based on converted thiophene.[1][8]
Sulfuryl Chloride (SO₂Cl₂)Iodine (I₂)Ambient to 85~73.7Yield based on consumed thiophene; this compound also formed.[1]
N-Chlorosuccinimide (NCS)DMSO40 to 70HighReported to be highly regioselective.[1]

Table 2: Synthesis of this compound

Starting MaterialChlorinating AgentConditionsYield (%)Key ObservationsReference(s)
ThiopheneN-chlorotoluene diimideReflux in CCl₄95High yield and purity.[9]
2-ChlorothiopheneChlorine (Cl₂)< 50 °C, then heat with alkali (100-125 °C)Not specifiedAlkali treatment decomposes addition byproducts.[2][7]

Experimental Protocols

The following are detailed protocols for key chlorination methodologies.

Protocol 1: Selective Synthesis of 2-Chlorothiophene using Hydrogen Peroxide and Hydrochloric Acid

This method utilizes the in situ generation of chlorine for a highly controlled and high-yield reaction.[6]

  • Materials:

    • Thiophene (100 g)

    • 30% Hydrochloric acid (600 ml)

    • 30% Hydrogen peroxide (140 g)

    • Triethylamine (2 ml)

    • Ethyl acetate (B1210297)

    • Saturated sodium chloride solution (brine)

    • Reaction vessel with mechanical stirrer and cooling bath

  • Procedure:

    • In the reaction vessel, combine 30% hydrochloric acid (600 ml), thiophene (100 g), and triethylamine (2 ml).

    • Cool the mixture to a temperature between -10 °C and 0 °C using an appropriate cooling bath.

    • Slowly add 30% hydrogen peroxide (140 g) dropwise over 8-10 hours, ensuring the reaction temperature is maintained between -10 °C and 0 °C.[2]

    • After the addition is complete, continue stirring the mixture at the same temperature for an additional 10 hours.[6]

    • Allow the reaction mixture to stand and separate into layers.

    • Extract the aqueous layer with ethyl acetate (2 x 100 ml).[2]

    • Combine all organic layers and wash with saturated brine.

    • Concentrate the organic layer under reduced pressure to obtain the 2-chlorothiophene product.

  • Expected Outcome: A yield of up to 96.4% with high purity (99.3%) has been reported for this method.[6]

Protocol 2: Iodine-Catalyzed Chlorination of Thiophene with Sulfuryl Chloride

This protocol uses a catalytic amount of iodine to enhance the substitutive chlorination process.[1]

  • Materials:

    • Thiophene

    • Sulfuryl chloride (SO₂Cl₂)

    • Iodine (I₂)

    • Reaction vessel with a stirrer, dropping funnel, and reflux condenser

    • Distillation apparatus

  • Procedure:

    • To the reaction vessel, add liquid thiophene.

    • Add a catalytic amount of iodine (less than 1 x 10⁻⁴ mole of iodine per mole of thiophene).[1]

    • With stirring, slowly add sulfuryl chloride from the dropping funnel. For monochlorination, the molar ratio of sulfuryl chloride to thiophene should be kept below 2.0 to 1.[1]

    • Maintain the reaction temperature between ambient temperature and 85 °C.

    • After the addition is complete, continue to stir the mixture to ensure the reaction goes to completion.

    • Isolate the products (unreacted thiophene, 2-chlorothiophene, and this compound) by fractional distillation.

  • Expected Outcome: This method produces 2-chlorothiophene with a reported efficiency of 73.7% based on consumed thiophene.[1]

Protocol 3: Synthesis of this compound from 2-Chlorothiophene

This protocol describes the subsequent chlorination of 2-chlorothiophene to yield the 2,5-disubstituted product.[3][7]

  • Materials:

    • 2-Chlorothiophene

    • Gaseous chlorine (Cl₂)

    • Aqueous alkali solution (e.g., NaOH)

    • Reaction flask with gas dispersion tube, stirring, and temperature control

    • Distillation apparatus

  • Procedure:

    • Charge the reaction flask with 2-chlorothiophene.

    • Bubble gaseous chlorine through the liquid while maintaining the reaction temperature below 50 °C. A slight molar excess of chlorine is preferable.[2]

    • After the chlorination is complete, add an aqueous alkali solution to the reaction mixture.

    • Heat the mixture to a temperature between 100 °C and 125 °C to decompose the chlorine addition products formed during the reaction.[7]

    • After heating, cool the mixture and remove any solid matter.

    • Fractionally distill the resulting organic liquid to isolate the this compound fraction.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the chlorination of thiophene.

G General Experimental Workflow for Thiophene Chlorination Setup Reaction Setup (Thiophene, Reagents, Solvent, Catalyst) Reaction Controlled Chlorination (Temp. Control, Slow Addition) Setup->Reaction Quench Reaction Quenching (e.g., Na₂S₂O₃ soln) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Distillation or Chromatography) Workup->Purify Analyze Product Analysis (GC-MS, NMR) Purify->Analyze

Caption: A general workflow for thiophene chlorination experiments.

References

The Pivotal Role of 2,5-Dichlorothiophene in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,5-Dichlorothiophene, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique chemical reactivity, stemming from the presence of two chlorine atoms on the thiophene (B33073) ring, allows for selective functionalization, making it an invaluable intermediate in the development of novel drugs.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in pharmaceutical synthesis, with a focus on anticancer, anti-inflammatory, and antimicrobial agents.

Application Note 1: Synthesis of Bioactive Chalcones from 3-Acetyl-2,5-dichlorothiophene

3-Acetyl-2,5-dichlorothiophene, a key derivative of this compound, is a versatile precursor for the synthesis of chalcones, a class of compounds known for their diverse biological activities.[2] These chalcones have demonstrated significant potential as anticancer, antifungal, and antitubercular agents. The synthesis is typically achieved through a Claisen-Schmidt condensation reaction.

General Reaction Scheme:

3-Acetyl-2,5-dichlorothiophene 3-Acetyl-2,5-dichlorothiophene Chalcone_Derivative Chalcone (B49325) Derivative 3-Acetyl-2,5-dichlorothiophene->Chalcone_Derivative Base (e.g., KOH) Methanol (B129727), rt, 24h Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcone_Derivative

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: General Procedure for the Synthesis of Chlorothiophene-Based Chalcones

This protocol is adapted from a study investigating chlorothiophene-based chalcones as anticancer agents.[3]

Materials:

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in methanol (20 mL).

  • To the stirring solution, add 4 mL of 40% aqueous KOH solution dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).

  • Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture to pH 2-3 with 5% HCl to precipitate the crude chalcone.

  • Filter the solid product using a Buchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a desiccator over anhydrous calcium chloride.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethyl acetate or ethanol.

Quantitative Data Summary

The following tables summarize the reaction yields and biological activities of representative chalcone derivatives synthesized from 3-acetyl-2,5-dichlorothiophene.

Table 1: Synthesis and Physicochemical Properties of Selected Chalcones [3]

Compound IDStarting ThiopheneAromatic AldehydeYield (%)Melting Point (°C)
C12-acetyl-5-chlorothiopheneBenzaldehyde7998
C22-acetyl-5-chlorothiophene2-Methoxybenzaldehyde70135
C32-acetyl-5-chlorothiophene3-Methoxybenzaldehyde7999
C42-acetyl-5-chlorothiophene4-Methoxybenzaldehyde96132
C62-acetyl-4,5-dichlorothiophene2-Methoxybenzaldehyde82118

Table 2: Biological Activity of Selected Chalcone Derivatives

Compound IDActivityCell Line / OrganismIC50 (µg/mL)MIC (µg/mL)Reference
C4AnticancerWiDr (colorectal cancer)0.77-[3]
C6AnticancerWiDr (colorectal cancer)0.45-[3]
Chalcone Derivative 1AntitubercularM. tuberculosis H37Rv-3.12[2][4]
Chalcone Derivative 2AntifungalA. niger-≤ 8.0[2][4]
Chalcone Derivative 3AntifungalC. tropicalis-≤ 8.0[2][4]
Chalcone Derivative 4AnticancerDU145 (prostate cancer)~5-[2][4]

Application Note 2: Synthesis of Lornoxicam (B1675139), a Non-Steroidal Anti-inflammatory Drug (NSAID)

This compound is a key starting material for the synthesis of Lornoxicam, a potent NSAID used for the treatment of pain and inflammation. The synthesis involves a multi-step process beginning with the chlorosulfonylation of this compound.[5][6]

Experimental Workflow: Lornoxicam Synthesis

2_5_DCT This compound Intermediate_1 Chlorosulfonylation 2_5_DCT->Intermediate_1 Intermediate_2 Methylamination Intermediate_1->Intermediate_2 Intermediate_3 N-Alkylation Intermediate_2->Intermediate_3 Intermediate_4 Cyclization Intermediate_3->Intermediate_4 Lornoxicam Lornoxicam Intermediate_4->Lornoxicam Amino displacement

Caption: Key steps in the synthesis of Lornoxicam.

Experimental Protocol: Synthesis of a Lornoxicam Intermediate

The following protocol outlines the initial steps in a reported synthesis of Lornoxicam.[6][7]

Step 1: Condensation Reaction

  • Start with methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate as the raw material.

  • In the presence of an acid-binding agent (e.g., sodium carbonate), conduct a condensation reaction with sarcosine (B1681465) methyl ester hydrochloride.

  • This reaction yields the intermediate compound (I).

Step 2: Ring-Closure Reaction

  • The intermediate (I) from the previous step undergoes a ring-closure reaction in a sodium methoxide (B1231860) solution.

  • This cyclization step produces intermediate (II).

Step 3: Amidation

  • Intermediate (II) is then reacted with 2-aminopyridine (B139424) in a xylene solution to generate Lornoxicam through an amidation reaction.

Note: For a detailed, step-by-step industrial synthesis protocol, refer to the cited patents.[6][7][8] A reported overall yield for a modified synthesis of Lornoxicam starting from this compound is 12.3%.[5]

Mechanism of Action: Inhibition of the p53-MDM2 Pathway by Chlorothiophene-Based Chalcones

Recent studies have indicated that the anticancer activity of certain chlorothiophene-based chalcones may be attributed to their interaction with key proteins in the p53 signaling pathway.[3][9] Specifically, these compounds are predicted to bind to and inhibit the anti-apoptotic proteins MDM2 and Bcl-2.

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. MDM2 is a primary negative regulator of p53, targeting it for proteasomal degradation. By inhibiting MDM2, the chalcone derivatives stabilize p53, allowing it to activate downstream pro-apoptotic genes. Similarly, inhibition of the anti-apoptotic protein Bcl-2 further promotes programmed cell death.

cluster_0 Cellular Stress cluster_1 p53 Regulation cluster_2 Apoptosis Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 MDM2 MDM2 p53->MDM2 Upregulates Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits Bcl2 Bcl-2 Bcl2->Apoptosis Chlorothiophene_Chalcones Chlorothiophene_Chalcones Chlorothiophene_Chalcones->MDM2 Chlorothiophene_Chalcones->Bcl2

Caption: Inhibition of MDM2 and Bcl-2 by chlorothiophene chalcones.

Application Note 3: Synthesis of Thienopyridine Antiplatelet Agents

Thiophene derivatives are also fundamental to the synthesis of several important antiplatelet drugs, including Ticlopidine, Clopidogrel, and Prasugrel. These drugs are crucial in the prevention of thrombotic events. While the direct starting material may not always be this compound, the synthesis of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) scaffold often originates from simpler thiophene precursors.

Experimental Workflow: General Synthesis of Thienopyridine Core

Thiophene Thiophene Thiophene_Derivative Thiophene Derivative Thiophene->Thiophene_Derivative Tetrahydrothienopyridine 4,5,6,7-tetrahydrothieno [3,2-c]pyridine Thiophene_Derivative->Tetrahydrothienopyridine Multi-step synthesis Antiplatelet_Drug Ticlopidine / Clopidogrel / Prasugrel Tetrahydrothienopyridine->Antiplatelet_Drug Condensation & Functionalization

Caption: Synthesis of thienopyridine antiplatelet drugs.

Detailed synthetic routes for these drugs are extensive and can be found in the cited literature. For instance, a five-step synthesis of Ticlopidine from thiophene has been reported with an overall yield of 60%.[10][11] The synthesis of Clopidogrel often involves the condensation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with an appropriate o-chlorobenzaldehyde derivative.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal (B13267) of medicinal chemists. Their utility in constructing complex molecular architectures has led to the development of a diverse range of therapeutic agents. The protocols and data presented herein underscore the significance of this chemical scaffold and provide a foundation for further research and development in the pharmaceutical industry. The continued exploration of reactions involving this compound is poised to yield even more innovative and life-saving medicines in the future.

References

Application Notes and Protocols: 2,5-Dichlorothiophene as a Key Intermediate in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,5-Dichlorothiophene as a versatile starting material in the synthesis of agrochemicals, with a specific focus on the production of the fungicide, Penthiopyrad. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in the development of novel crop protection agents.

Introduction

This compound is a symmetrical di-halogenated heterocyclic compound that serves as a valuable building block in the synthesis of a variety of agrochemicals, including fungicides and insecticides.[1][2] Its two reactive chlorine atoms allow for selective and sequential functionalization, enabling the construction of complex 2,5-disubstituted thiophene (B33073) derivatives.[2] This document will detail the synthetic pathway from this compound to Penthiopyrad, a potent succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide.

Application Note 1: Synthesis of the Fungicide Penthiopyrad

Penthiopyrad is a broad-spectrum fungicide effective against a range of plant pathogens.[3] Its synthesis involves a multi-step process starting from this compound. The key steps include nitration, selective reduction of the nitro group, alkylation of the resulting amine, and subsequent N-acylation with a pyrazole (B372694) derivative.

Experimental Workflow for Penthiopyrad Synthesis

G A This compound B 2,5-Dichloro-3-nitrothiophene A->B Nitration (HNO3, H2SO4) C 3-Amino-2,5-dichlorothiophene B->C Selective Reduction (e.g., Fe/HCl) D 3-Amino-2-chloro-5-(4-methylpentan-2-yl)thiophene C->D Alkylation (Methyl isobutyl ketone, acid catalyst) G Penthiopyrad D->G N-Acylation E 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid F 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride E->F Acyl Chloride Formation (SOCl2) F->G

Caption: Synthetic route from this compound to Penthiopyrad.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Penthiopyrad and its intermediates. Please note that yields can vary based on reaction conditions and scale.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Typical Yield (%)
This compoundC₄H₂Cl₂S153.03Colorless liquid-46162-
2,5-Dichloro-3-nitrothiopheneC₄HCl₂NO₂S198.03Yellow solid55-57-~85-95
3-Amino-2,5-dichlorothiopheneC₄H₃Cl₂NS168.04---~70-85
3-Amino-2-chloro-5-(4-methylpentan-2-yl)thiopheneC₁₀H₁₆ClNS217.76---~60-75
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidC₆H₅F₃N₂O₂208.11White solid195-196-~59
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chlorideC₆H₄ClF₃N₂O226.56--->90 (crude)
PenthiopyradC₁₆H₂₀F₃N₃OS359.41White powder107-109-~70-85 (final step)

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dichloro-3-nitrothiophene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place this compound (1.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexane (B92381) to yield 2,5-Dichloro-3-nitrothiophene as a yellow solid.

Protocol 2: Synthesis of 3-Amino-2,5-dichlorothiophene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-Dichloro-3-nitrothiophene (1.0 eq) in a mixture of ethanol and water.

  • Reduction: Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron residues. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Basify the aqueous residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-Amino-2,5-dichlorothiophene, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Synthesis of 3-Amino-2-chloro-5-(4-methylpentan-2-yl)thiophene

Note: This step involves a Friedel-Crafts alkylation. The direct alkylation of 3-Amino-2,5-dichlorothiophene can be challenging. An alternative approach involves the alkylation of a protected aminothiophene derivative followed by deprotection.

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-Amino-2,5-dichlorothiophene (1.0 eq) in a suitable dry solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).

  • Alkylation: Add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise at 0 °C. Then, add methyl isobutyl ketone (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by carefully pouring it into a mixture of ice and dilute HCl. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent, purify the crude product by column chromatography on silica (B1680970) gel to yield 3-Amino-2-chloro-5-(4-methylpentan-2-yl)thiophene.

Protocol 4: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Carboxylic Acid Synthesis: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be synthesized from ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate by hydrolysis with potassium hydroxide. The resulting acid is a white solid with a melting point of 195-196 °C.[1]

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in excess thionyl chloride (SOCl₂).[2][4][5][6]

  • Reaction: Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours.

  • Work-up: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure. The resulting crude 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Protocol 5: Synthesis of Penthiopyrad (N-Acylation)

  • Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 3-Amino-2-chloro-5-(4-methylpentan-2-yl)thiophene (1.0 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Acylation: Cool the solution to 0 °C and add a solution of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain Penthiopyrad as a white solid.

Mechanism of Action: SDHI Fungicides

Penthiopyrad belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides. These compounds target and inhibit the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.

Signaling Pathway of SDHI Fungicide Action

G cluster_0 Mitochondrial Inner Membrane A Succinate C SDH (Complex II) A->C Oxidation B Fumarate C->B D Ubiquinone (Q) C->D Reduction J Inhibition E Ubihydroquinone (QH2) F Complex III E->F G Electron Transport Chain H ATP Synthesis I Penthiopyrad (SDHI) I->C Binding K ATP Production Blocked

Caption: Inhibition of mitochondrial respiration by Penthiopyrad.

By binding to the ubiquinone-binding site (Q-site) of the SDH complex, Penthiopyrad blocks the transfer of electrons from succinate to ubiquinone. This interruption of the electron transport chain halts cellular respiration, leading to a depletion of ATP, the primary energy currency of the cell. The resulting energy deficit ultimately causes fungal cell death.

Spectroscopic Data

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 12.80 (s, 1H, COOH), 8.44 (s, 1H, CH on pyrazole ring), 3.93 (s, 3H, CH₃).[1]

Penthiopyrad:

  • ¹H NMR (CDCl₃): Chemical shifts will be specific to the final product structure. Expected signals would include those for the thiophene proton, the pyrazole proton, the methyl group on the pyrazole, the protons of the 4-methylpentan-2-yl group, and the amide proton.

  • ¹³C NMR (CDCl₃): Expected signals would correspond to all unique carbon atoms in the Penthiopyrad molecule.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₆H₂₀F₃N₃OS [M+H]⁺: 360.13.

Note: Detailed, experimentally obtained spectroscopic data for all intermediates should be acquired and analyzed to confirm their identity and purity at each stage of the synthesis.

Conclusion

This compound is a readily available and versatile intermediate for the synthesis of complex agrochemicals like Penthiopyrad. The synthetic route, while multi-stepped, employs well-established chemical transformations. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions are crucial for achieving high yields and purity of the final product. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of new agrochemical solutions.

References

Application Notes and Protocols for the Synthesis of 3,4-Disubstituted Thiophenes from 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3,4-disubstituted thiophenes, utilizing 2,5-dichlorothiophene as a readily available starting material. This document outlines several strategic approaches, including multi-step sequences involving halogenation followed by cross-coupling reactions, as well as direct functionalization via halogen dance rearrangement. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate the practical application of these methods in a research and development setting.

Introduction

Thiophene (B33073) and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern on the thiophene ring profoundly influences the molecule's biological activity and physical properties. The synthesis of 3,4-disubstituted thiophenes, in particular, has garnered significant interest. However, direct and selective functionalization at these positions can be challenging. This document focuses on synthetic routes starting from the commercially available and cost-effective this compound.

Two primary strategies for achieving 3,4-disubstitution from this compound are detailed:

  • Halogenation followed by Cross-Coupling: This robust, multi-step approach involves the initial bromination of this compound to introduce reactive handles at the 3 and 4 positions, followed by well-established palladium-catalyzed cross-coupling reactions such as Suzuki coupling to introduce a variety of substituents.

  • Halogen Dance Reaction: This elegant method allows for the rearrangement of the chloro substituents on the thiophene ring, enabling subsequent functionalization at the 3 and 4 positions through trapping of in situ generated organometallic intermediates with electrophiles.

The choice of synthetic route will depend on the desired substituents, available reagents, and the specific requirements of the research project.

Method 1: Multi-Step Synthesis via Bromination and Suzuki Cross-Coupling

This approach provides a reliable pathway to 3,4-diaryl-2,5-dichlorothiophenes. The initial step involves the bromination of this compound to yield 3,4-dibromo-2,5-dichlorothiophene (B1310887), which then serves as the substrate for a double Suzuki cross-coupling reaction.

Step 1: Synthesis of 3,4-Dibromo-2,5-dichlorothiophene

While a direct high-yielding protocol for the 3,4-dibromination of this compound is not readily found in the literature, a common strategy for the synthesis of polyhalogenated thiophenes involves the bromination of thiophene followed by selective dehalogenation or rearrangement. For the purpose of these protocols, we will consider the commercially available 3,4-dibromo-2,5-dichlorothiophene as the starting material for the subsequent cross-coupling step.

Step 2: Synthesis of 3,4-Diaryl-2,5-dichlorothiophene via Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In this protocol, 3,4-dibromo-2,5-dichlorothiophene is coupled with various arylboronic acids in the presence of a palladium catalyst to yield 3,4-diaryl-2,5-dichlorothiophenes.[1][2] The higher reactivity of the C-Br bonds compared to the C-Cl bonds allows for selective coupling at the 3 and 4 positions.[1]

Reaction Scheme:

cluster_0 Suzuki Cross-Coupling 3,4-dibromo-2,5-dichlorothiophene plus1 + Arylboronic acid 2 ArB(OH)₂ arrow1 Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane (B91453)/H₂O, 90 °C, 12 h 3,4-diaryl-2,5-dichlorothiophene

Caption: Suzuki cross-coupling of 3,4-dibromo-2,5-dichlorothiophene.

Experimental Protocol: [1]

  • To a Schlenk flask, add 3,4-dibromo-2,5-dichlorothiophene (1.0 mmol), the desired arylboronic acid (2.0 mmol), and potassium phosphate (B84403) (1.75 mmol).

  • Add 1,4-dioxane (2 mL) and water (0.5 mL).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 4 mol%).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki Cross-Coupling: [1][2]

EntryArylboronic Acid (Ar)ProductYield (%)
1Phenylboronic acid3,4-Diphenyl-2,5-dichlorothiophene75
24-Methylphenylboronic acid3,4-Bis(4-methylphenyl)-2,5-dichlorothiophene80
34-Methoxyphenylboronic acid3,4-Bis(4-methoxyphenyl)-2,5-dichlorothiophene82
44-Fluorophenylboronic acid3,4-Bis(4-fluorophenyl)-2,5-dichlorothiophene78
54-Chlorophenylboronic acid3,4-Bis(4-chlorophenyl)-2,5-dichlorothiophene76

Method 2: Halogen Dance Reaction for 3,4-Disubstitution

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring.[3][4] This reaction can be exploited to generate a lithiated intermediate at a position different from the initial halogen position, which can then be trapped with an electrophile. For this compound, a halogen dance can potentially lead to the formation of a 3-lithio-2,4-dichlorothiophene intermediate, enabling functionalization at the 3-position. A subsequent halogen dance and trapping could then functionalize the 4-position.

While a complete, high-yielding one-pot protocol for the 3,4-disubstitution of this compound via a double halogen dance is not extensively documented, the principles of this reaction offer a powerful strategy. The following represents a generalized workflow and protocol based on known halogen dance reactions on similar thiophene systems.[3]

Conceptual Workflow:

A This compound B Deprotonation/ Halogen Dance (LDA) A->B Step 1 C Trapping with Electrophile 1 (E1) B->C Step 2 D 3-E1-2,5-dichlorothiophene C->D E Second Deprotonation/ Halogen Dance (LDA) D->E Step 3 F Trapping with Electrophile 2 (E2) E->F Step 4 G 3-E1-4-E2-2,5-dichlorothiophene F->G

Caption: Conceptual workflow for sequential 3,4-disubstitution via halogen dance.

Generalized Experimental Protocol for Halogen Dance and Electrophilic Trapping:

This protocol is a general guideline and will require optimization for specific electrophiles.

  • Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (B44863) (1.1 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C and add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Halogen Dance: To the freshly prepared LDA solution, add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to allow for the halogen dance to occur.

  • Electrophilic Trapping: Add the desired electrophile (1.2 mmol) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Note: For the second substitution at the 4-position, the isolated 3-substituted-2,5-dichlorothiophene would be subjected to the same reaction sequence. The regioselectivity and yield of the second step will be influenced by the nature of the first substituent.

Other Potential Cross-Coupling Methods

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[5][6][7] A potential route would involve the selective formation of a di-Grignard reagent at the 3 and 4 positions of a tetrabrominated or di-iodo-dichloro-thiophene, followed by coupling with an organic halide.

Catalytic Cycle:

Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetalation (R²-MgX) PdII_R2->Pd0 Reductive Elimination (R¹-R²)

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide. This method is known for its tolerance of a wide range of functional groups. A 3,4-bis(stannyl)-2,5-dichlorothiophene intermediate would be required.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] Starting from 3,4-dibromo-2,5-dichlorothiophene, a double Sonogashira coupling could be employed to synthesize 3,4-dialkynyl-2,5-dichlorothiophenes.

Catalytic Cycle:

Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination (R¹-C≡CR²) CuI Cu(I) Cu_alkyne Cu-C≡CR² CuI->Cu_alkyne HC≡CR², Base Cu_alkyne->PdII

References

Application Notes and Protocols: Friedel-Crafts Acylation of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation of 2,5-dichlorothiophene is a cornerstone electrophilic aromatic substitution reaction utilized in the synthesis of various pharmaceutical intermediates and specialty chemicals. The introduction of an acyl group onto the dichlorinated thiophene (B33073) ring provides a versatile chemical handle for further molecular elaboration. The presence of two deactivating chloro substituents on the thiophene ring influences its reactivity and regioselectivity, making the choice of catalyst and reaction conditions crucial for a successful transformation. Typically, the acylation of this compound occurs at the 3-position due to the directing effects of the chloro groups. These application notes provide detailed protocols and a summary of reaction conditions for the acylation of this compound, with a focus on providing reproducible and scalable methodologies for research and development.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes the key quantitative data for the Friedel-Crafts acylation of this compound to yield 3-acetyl-2,5-dichlorothiophene (B158969) under various conditions.

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃Acetyl ChlorideCarbon DisulfideRoom Temp.2480[1]
AlCl₃Acetyl ChlorideCarbon Disulfide202590[1]

Note: The available literature primarily details the use of aluminum chloride as the catalyst for this specific transformation. Further research into alternative catalysts for this substrate is ongoing.

Regioselectivity of Acylation

The Friedel-Crafts acylation of thiophene is well-documented to proceed with high regioselectivity for the 2-position (or 5-position) in the absence of substituents.[2] This preference is attributed to the greater stabilization of the cationic intermediate formed upon electrophilic attack at these positions, which can be depicted through more resonance structures.[2] In the case of this compound, the 2- and 5-positions are blocked. The chlorine atoms are deactivating, ortho-para directing groups. However, since the ortho positions (3- and 4-) are the only available sites for substitution, the acylation proceeds at one of these positions. The established synthesis of 3-acetyl-2,5-dichlorothiophene confirms that the acylation occurs at the 3-position.[1]

Experimental Protocols

Protocol 1: Friedel-Crafts Acetylation of this compound using Aluminum Chloride

This protocol details the synthesis of 3-acetyl-2,5-dichlorothiophene using aluminum chloride as the catalyst and acetyl chloride as the acylating agent in carbon disulfide.[1]

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Dry Carbon Disulfide (CS₂)

  • Cold Water

  • Anhydrous Calcium Chloride (CaCl₂)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath (optional, for controlling exotherm)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a stirred mixture of anhydrous AlCl₃ (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in dry carbon disulfide (80 ml).

  • Prepare a solution of this compound (15.2 g, 100 mmol) in dry carbon disulfide (25 ml).

  • Add the this compound solution dropwise to the stirred mixture of AlCl₃ and acetyl chloride over a period of 1 hour.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Upon completion of the reaction, carefully and slowly add cold water (50 ml) dropwise to the reaction mixture with continuous stirring to quench the reaction. This step should be performed in a well-ventilated fume hood as HCl gas will be evolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (4 x 30 ml).

  • Dry the organic layer over anhydrous CaCl₂.

  • Remove the solvent by evaporation under reduced pressure to yield the solid product, 3-acetyl-2,5-dichlorothiophene.[1]

Expected Yield: 80%[1]

Mandatory Visualizations

G cluster_prep Catalyst Complex Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Workup and Isolation AlCl3 Anhydrous AlCl₃ Acylium_ion Acylium Ion Complex AlCl3->Acylium_ion AcCl Acetyl Chloride AcCl->Acylium_ion CS2_1 Dry CS₂ Reaction_mix Reaction Mixture Acylium_ion->Reaction_mix Addition DCT This compound DCT->Reaction_mix CS2_2 Dry CS₂ Quenching Quenching (Cold Water) Reaction_mix->Quenching Stir at RT for 24h Separation Separation Quenching->Separation Washing Washing (Water) Separation->Washing Drying Drying (Anhydrous CaCl₂) Washing->Drying Evaporation Evaporation Drying->Evaporation Product 3-Acetyl-2,5- dichlorothiophene Evaporation->Product

Caption: Experimental workflow for the Friedel-Crafts acetylation of this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Thiophene This compound FriedelCrafts Friedel-Crafts Acylation Thiophene->FriedelCrafts Nucleophile AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->FriedelCrafts LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->FriedelCrafts Catalyst AcylatedProduct 3-Acyl-2,5-dichlorothiophene FriedelCrafts->AcylatedProduct

Caption: Logical relationship of reactants and catalyst in the Friedel-Crafts acylation.

References

Application Notes and Protocols for Suzuki and Stille Coupling Reactions with 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Suzuki-Miyaura and Stille coupling reactions are paramount for the synthesis of complex organic molecules, including conjugated polymers, advanced materials, and pharmacologically active compounds.

2,5-Dichlorothiophene is a valuable and cost-effective building block for creating thiophene-based structural motifs. However, as an electron-rich chloro-aromatic compound, it presents unique challenges, often requiring carefully optimized conditions to achieve efficient coupling. These application notes provide detailed protocols and comparative data for performing Suzuki and Stille reactions with this compound, aimed at professionals in research and drug development.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[1][2] The reaction is prized for the low toxicity of its boron-containing reagents and byproducts. The coupling of aryl chlorides like this compound is challenging due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[1] Success typically requires the use of electron-rich, bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.[3]

Data Presentation: Representative Conditions for Suzuki Coupling

The following table summarizes optimized conditions for the mono- and diarylation of 2,5-disubstituted thiophenes, which are applicable to this compound.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (4%)-Na₂CO₃Toluene (B28343)/DMA/H₂O100ModerateAdapted from[4]
24-Methylphenylboronic acidPd(OAc)₂ (2%)SPhos (4%)K₃PO₄1,4-Dioxane (B91453)/H₂O100HighAdapted from[5][6]
33-Hexylthiophene-2-boronic acid pinacol (B44631) esterPd(PPh₃)₄ (5%)-K₂CO₃Toluene/DMA/H₂O90GoodAdapted from[4]
4Various Arylboronic acidsPdCl₂(dppf) (3%)-K₂CO₃Dioxane/H₂O8055-89Adapted from[7]
5Isopropenylboronic acid pinacol esterPd(PPh₃)₄ (1.5%)-K₂CO₃1,4-Dioxane/H₂O90HighAdapted from[8]

Note: Yields are generalized from similar substrates (e.g., dibromothiophenes) and may require optimization for this compound.[9]

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox L₂Pd(II)(Ar)(X) (Oxidative Adduct) pd0->pd_ox Oxidative Addition pd_trans L₂Pd(II)(Ar)(Ar') pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination boronate Ar'B(OR)₂ boronate->pd_ox base Base (e.g., K₂CO₃) base->boronate halide Ar-X (this compound) halide->pd0 product Ar-Ar' (Coupled Product) product->pd_trans

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling

This protocol describes a general procedure for the C2-selective mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[6]

  • Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[6]

  • Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[6]

  • Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.

  • Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[6] Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Stille Coupling of this compound

The Stille reaction couples an organohalide with an organotin reagent (organostannane) and is catalyzed by a palladium complex.[10] A key advantage of the Stille coupling is its tolerance for a wide variety of functional groups.[11][12] However, a significant drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and rigorous purification of the final product.[10][11]

Data Presentation: Representative Conditions for Stille Coupling

The table below provides examples of Stille coupling conditions that can be applied to this compound.

EntryCoupling PartnerCatalyst (mol%)Ligand/AdditiveSolventTemp (°C)Yield (%)Reference
12-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (5%)CuI (5 mol%)DMF95GoodAdapted from[13][14]
2Tributyl(phenyl)stannanePd₂(dba)₃ (2.5%)P(o-tol)₃ (10 mol%)Toluene100HighAdapted from[15]
32-(Tributylstannyl)furanPdCl(C₃H₅)(dppb) (2%)KOAc (base)DMA15079Adapted from[16]
41-Methyl-2-(tributylstannyl)pyrrolePdCl(C₃H₅)(dppb) (2%)KOAc (base)DMA15078Adapted from[16]
5Tributyl(vinyl)stannanePd(PPh₃)₄ (5%)LiClDMF80HighAdapted from[11][13]

Note: Yields are generalized from similar substrates and may require optimization.

Mandatory Visualization: Stille Catalytic Cycle

Stille_Coupling_Cycle cluster_cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox L₂Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition pd_trans L₂Pd(II)(Ar)(Ar') pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination stannane Ar'-SnR₃ stannane->pd_ox halide Ar-X (this compound) halide->pd0 product Ar-Ar' product->pd_trans

Caption: The catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling

This protocol provides a general method for the diarylation of this compound.

Materials:

  • This compound

  • Organostannane reagent (e.g., 2-(Tributylstannyl)thiophene) (2.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Anhydrous Toluene or DMF

  • Saturated aqueous Potassium Fluoride (B91410) (KF) solution

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).[15]

  • Catalyst and Ligand Addition: Add the palladium catalyst, Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and the ligand, P(o-tol)₃ (0.1 mmol, 10 mol%).[15]

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add the organostannane (2.5 mmol, 2.5 eq) dropwise via syringe.[15]

  • Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[15]

  • Workup (Tin Removal): Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL).[11][15] Stir the biphasic mixture vigorously for at least 30 minutes during each wash to ensure complete precipitation of tin byproducts.[15]

  • Extraction and Drying: Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash chromatography or recrystallization.

General Experimental and Logical Workflow

Successful cross-coupling requires careful planning and execution, from reagent preparation to final analysis. The workflow below outlines the critical steps applicable to both Suzuki and Stille reactions.

Mandatory Visualization: Cross-Coupling Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Select & Weigh Reagents (Halide, Boronate/Stannane, Base, Catalyst, Ligand) setup Assemble Under Inert Atmosphere (Ar/N₂) reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup solvents Prepare Anhydrous/ Degassed Solvents solvents->setup addition Add Reagents & Solvents setup->addition heating Heat & Stir (Monitor by TLC/GC-MS) addition->heating quench Cool & Quench Reaction heating->quench extract Liquid-Liquid Extraction (KF wash for Stille) quench->extract purify Dry & Concentrate Then Purify (Chromatography/ Recrystallization) extract->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Chalcone Derivatives from 3-Acetyl-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chalcone (B49325) derivatives starting from 3-acetyl-2,5-dichlorothiophene (B158969). This document details the synthetic protocols, purification methods, and characterization of the resulting compounds. Furthermore, it explores the significant potential of these derivatives as anticancer and antimicrobial agents, supported by quantitative biological activity data and mechanistic insights. Detailed experimental protocols for the biological evaluation of these compounds are also provided to facilitate further research and development.

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core that links two aromatic rings. This unique structural feature imparts a wide range of biological activities, making them a subject of intense research in medicinal chemistry. Thiophene-containing chalcones, in particular, have demonstrated enhanced biological efficacy. The synthesis of chalcone derivatives from 3-acetyl-2,5-dichlorothiophene offers a versatile platform for generating novel compounds with potential therapeutic applications. The most common synthetic route is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde.[1][2]

Synthesis of Chalcone Derivatives

The synthesis of chalcone derivatives from 3-acetyl-2,5-dichlorothiophene is efficiently achieved through the Claisen-Schmidt condensation reaction.[3][4] This reaction involves the base-catalyzed condensation of 3-acetyl-2,5-dichlorothiophene with various substituted benzaldehydes.

General Reaction Scheme

G cluster_0 Synthesis of Chalcone Derivatives reactant1 3-Acetyl-2,5-dichlorothiophene plus + reactant1->plus reactant2 Substituted Benzaldehyde (B42025) arrow -> reactant2->arrow plus->reactant2 product Chalcone Derivative arrow->product catalyst Base (e.g., KOH or NaOH) Solvent (e.g., Methanol (B129727) or Ethanol) arrow->catalyst

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol provides a general method for the synthesis of chalcone derivatives from 3-acetyl-2,5-dichlorothiophene.

Materials:

  • 3-Acetyl-2,5-dichlorothiophene

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol (B145695)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-acetyl-2,5-dichlorothiophene (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in methanol or ethanol.

  • Addition of Base: While stirring the solution at room temperature, slowly add a 40% aqueous solution of KOH or NaOH (4 equivalents).

  • Reaction Monitoring: The reaction mixture is typically stirred for 24 hours at room temperature.[3] The progress of the reaction can be monitored by TLC using a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Work-up: After completion of the reaction, pour the mixture into crushed ice and acidify with dilute HCl.

  • Isolation of Product: The resulting solid precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel using an n-hexane-ethyl acetate gradient.[5]

  • Characterization: The structure and purity of the synthesized chalcones are confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).[3][5]

Summary of Synthetic Yields

The yields of the Claisen-Schmidt condensation vary depending on the substituents on the benzaldehyde ring.

Chalcone Derivative (Substituent on Benzaldehyde)Yield (%)Reference
Unsubstituted79[3]
2-Methoxy70[3]
3-Methoxy79[3]
3,4-Dimethoxy96[3]
2-Chloro75[3]
4-Hydroxy88[6]
4-Chloro90[6]
4-Nitro93[6]

Biological Applications

Chalcone derivatives synthesized from 3-acetyl-2,5-dichlorothiophene have shown promising biological activities, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of these chalcone derivatives against various cancer cell lines.[5][7]

One of the key mechanisms underlying the anticancer activity of these chalcones involves the activation of the p53 tumor suppressor pathway.[8][9] The p53 protein plays a critical role in cell cycle arrest, apoptosis, and DNA repair. In many cancer cells, the function of p53 is inhibited by proteins such as MDM2. Certain chalcones have been shown to disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn induces apoptosis in cancer cells.[8][10]

G cluster_0 p53 Signaling Pathway Activation by Chalcones Chalcone 2,5-Dichlorothiophene Chalcone Derivative MDM2 MDM2 Chalcone->MDM2 inhibits p53 p53 MDM2->p53 inhibits p21 p21 p53->p21 activates Bax Bax p53->Bax activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Activation of the p53 pathway by chalcone derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[6][10]

Materials:

  • Cancer cell line (e.g., DU145 prostate cancer cells)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Chalcone derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivative for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Chalcone Derivative (Substituent on Benzaldehyde)Cell LineIC₅₀ (µg/mL)Reference
2-pyrrolylDU145 (Prostate)~10±2[5][7]
2-pyridinylDU145 (Prostate)~14±1[7]
4-fluorophenylDU145 (Prostate)~5±1[5][7]
4-chlorophenylWiDr (Colorectal)0.77[3]
2-chlorophenylWiDr (Colorectal)0.45[3]
Antimicrobial Activity

Chalcone derivatives from 3-acetyl-2,5-dichlorothiophene have also exhibited significant activity against a range of bacteria and fungi.[4][11]

The antimicrobial mechanism of chalcones is multifaceted. They are known to inhibit key bacterial enzymes such as DNA gyrase and MurA transferase, which are essential for DNA replication and cell wall biosynthesis, respectively.[12]

G cluster_1 Antimicrobial Workflow of Chalcones Chalcone This compound Chalcone Derivative BacterialCell Bacterial Cell Chalcone->BacterialCell DNAGyrase DNA Gyrase Chalcone->DNAGyrase inhibits MurA MurA Transferase Chalcone->MurA inhibits BacterialCell->DNAGyrase BacterialCell->MurA DNArep DNA Replication DNAGyrase->DNArep CellWall Cell Wall Synthesis MurA->CellWall BacterialDeath Bacterial Cell Death DNArep->BacterialDeath CellWall->BacterialDeath

Caption: Proposed antimicrobial mechanism of chalcone derivatives.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[7][13]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • 96-well microtiter plates

  • Chalcone derivative stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the chalcone derivative in the broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Chalcone Derivative (Substituent on Benzaldehyde)MicroorganismMIC (µg/mL)Reference
4-fluorophenylAspergillus niger8.0[7]
4-fluorophenylCandida tropicalis8.0[7]
2-furylAspergillus niger8.0[7]
2-furylCandida tropicalis8.0[7]
UnsubstitutedCandida albicans2.22 (MIC₅₀)[4][11]
4-chlorophenylM. tuberculosis H37Rv6.25[7]
4-fluorophenylM. tuberculosis H37Rv3.12[5][7]

Conclusion

The synthesis of chalcone derivatives from 3-acetyl-2,5-dichlorothiophene provides a robust platform for the development of novel therapeutic agents. The Claisen-Schmidt condensation offers a straightforward and efficient method for generating a diverse library of these compounds. The significant anticancer and antimicrobial activities exhibited by these derivatives, coupled with insights into their mechanisms of action, underscore their potential for further investigation in drug discovery programs. The detailed protocols provided herein serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate the biological potential of this promising class of compounds.

References

Application Notes and Protocols: 2,5-Dichlorothiophene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,5-dichlorothiophene in the synthesis of advanced materials. The focus is on the production of polythiophenes, a class of conducting polymers with significant applications in organic electronics.

Introduction to this compound in Materials Science

This compound is a key building block in the synthesis of polythiophenes and their derivatives. These polymers are of great interest due to their unique electronic and optical properties, which make them suitable for a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The chlorine atoms at the 2 and 5 positions of the thiophene (B33073) ring provide reactive sites for various polymerization reactions, allowing for the creation of well-defined polymer structures.

The properties of polythiophenes can be tailored by modifying their chemical structure, for instance, by introducing different side chains. This allows for the fine-tuning of properties such as solubility, electronic conductivity, and optical absorption to suit specific applications.

Applications of this compound-Derived Materials

Materials synthesized from this compound, primarily poly(2,5-thienylene) and its derivatives, are utilized in a variety of advanced applications:

  • Organic Field-Effect Transistors (OFETs): The semiconducting nature of polythiophenes allows them to be used as the active layer in OFETs, which are essential components of flexible displays and electronic paper.

  • Organic Photovoltaics (OPVs): Polythiophenes can act as the electron donor material in the active layer of OPVs, also known as organic solar cells. Their ability to absorb light and transport charge is critical to the performance of these devices.

  • Sensors: The conductivity of polythiophenes can be modulated by the presence of certain chemical species, making them excellent materials for chemical sensors and biosensors.

  • Electrochromic Devices: The color of polythiophene films can be changed by applying an electrical potential, a property utilized in smart windows and displays.

Quantitative Data on Polythiophene Derivatives

The following table summarizes key quantitative data for polymers derived from or related to this compound.

Polymer NameSynthesis MethodElectrical Conductivity (Doped) (S/cm)Thermal Decomposition Temp. (°C)UV-vis Absorption (λmax, nm)Optical Bandgap (eV)
Poly(2,5-thienylene vinylene)Thermal EliminationUp to 220 (Iodine doped)[1]>300[2]550-6501.8
Poly(3-hexylthiophene) (P3HT)Oxidative Polymerization (FeCl₃)10² - 10³~400520-5501.9-2.1
Poly(3-octylthiophene) (P3OT)Oxidative Polymerization (FeCl₃)10 - 100~380520-5501.9-2.1
Poly(3-(2-methoxyethoxy)ethylthiophene)Oxidative Polymerization (FeCl₃)1 - 10Not Reported500-530~2.2

Experimental Protocols

Detailed methodologies for the synthesis of polythiophenes from this compound are provided below.

Protocol 1: Oxidative Polymerization of this compound using Ferric Chloride (FeCl₃)

This protocol describes the synthesis of poly(2,5-thienylene) via chemical oxidative polymerization.

Materials:

  • This compound (monomer)

  • Anhydrous Ferric Chloride (FeCl₃) (oxidant)

  • Anhydrous Chloroform (B151607) (solvent)

  • Methanol (B129727) (for washing)

  • Hydrochloric Acid (HCl) solution (for catalyst removal)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous FeCl₃ (4 molar equivalents relative to the monomer).

  • Solvent Addition: Add anhydrous chloroform to the flask to create a suspension of FeCl₃.

  • Monomer Addition: Dissolve this compound (1 molar equivalent) in a small amount of anhydrous chloroform in a separate flask. Add this monomer solution dropwise to the stirred FeCl₃ suspension at room temperature under a nitrogen atmosphere.

  • Polymerization: Stir the reaction mixture at room temperature for 24 hours. The color of the mixture will gradually darken as the polymer precipitates.

  • Polymer Precipitation and Collection: After 24 hours, pour the reaction mixture into a large volume of methanol to precipitate the polymer completely. Collect the dark polymer powder by vacuum filtration.

  • Purification:

    • Wash the collected polymer thoroughly with methanol until the filtrate is colorless to remove unreacted monomer and oxidant.

    • To remove residual iron catalyst, stir the polymer in a dilute HCl solution for 2 hours, followed by filtration.

    • Wash the polymer with deionized water until the filtrate is neutral.

    • Finally, wash again with methanol and dry the purified poly(2,5-thienylene) in a vacuum oven at 60 °C overnight.

Protocol 2: Nickel-Catalyzed Cross-Coupling Polymerization (Grignard Metathesis - GRIM)

This protocol is adapted for this compound and is a powerful method for producing regioregular polythiophenes.

Materials:

  • This compound (monomer)

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF (Grignard reagent)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (catalyst)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (for precipitation)

  • Hydrochloric Acid (HCl) solution (for quenching)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add t-BuMgCl (1.0 M in THF, 1.0 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours to form the Grignard monomer.

  • Polymerization:

    • In a separate Schlenk flask, suspend Ni(dppp)Cl₂ (1-2 mol% relative to the monomer) in a small amount of anhydrous THF.

    • Add the catalyst suspension to the Grignard monomer solution in one portion.

    • Allow the polymerization to proceed at room temperature for 2-4 hours. The reaction time can be adjusted to control the molecular weight.

  • Quenching and Precipitation:

    • Quench the reaction by slowly adding a few milliliters of 5 M HCl.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Stir for 30 minutes and collect the polymer by filtration.

  • Purification (Soxhlet Extraction):

    • Transfer the crude polymer to a Soxhlet thimble.

    • Perform sequential extractions with methanol (to remove salts and catalyst), hexanes (to remove oligomers), and finally chloroform to extract the desired polymer.

    • Collect the chloroform fraction and remove the solvent under reduced pressure to obtain the purified poly(2,5-thienylene).

Visualizations

The following diagrams illustrate key workflows and relationships in the application of this compound in materials science.

G Workflow for Polythiophene Synthesis from this compound cluster_monomer Monomer Preparation cluster_polymerization Polymerization cluster_processing Post-Polymerization cluster_application Application This compound This compound Oxidative Polymerization (FeCl3) Oxidative Polymerization (FeCl3) This compound->Oxidative Polymerization (FeCl3) Ni-Catalyzed Cross-Coupling (GRIM) Ni-Catalyzed Cross-Coupling (GRIM) This compound->Ni-Catalyzed Cross-Coupling (GRIM) Purification Purification Oxidative Polymerization (FeCl3)->Purification Ni-Catalyzed Cross-Coupling (GRIM)->Purification Characterization Characterization Purification->Characterization Device Fabrication Device Fabrication Characterization->Device Fabrication

Caption: General experimental workflow for the synthesis and application of polythiophene.

G Structure-Property Relationship in Polythiophenes cluster_modifications Structural Modifications cluster_properties Material Properties Alkyl Side Chains\n(e.g., -C6H13, -C8H17) Alkyl Side Chains (e.g., -C6H13, -C8H17) Increased Solubility Increased Solubility Alkyl Side Chains\n(e.g., -C6H13, -C8H17)->Increased Solubility Higher Electrical Conductivity Higher Electrical Conductivity Alkyl Side Chains\n(e.g., -C6H13, -C8H17)->Higher Electrical Conductivity (regioregular) Modified Morphology Modified Morphology Alkyl Side Chains\n(e.g., -C6H13, -C8H17)->Modified Morphology Alkoxy Side Chains\n(e.g., -OC6H13) Alkoxy Side Chains (e.g., -OC6H13) Alkoxy Side Chains\n(e.g., -OC6H13)->Increased Solubility Alkoxy Side Chains\n(e.g., -OC6H13)->Higher Electrical Conductivity Lower Bandgap (Red-shifted absorption) Lower Bandgap (Red-shifted absorption) Alkoxy Side Chains\n(e.g., -OC6H13)->Lower Bandgap (Red-shifted absorption) Polar Side Chains\n(e.g., -ester, -ether) Polar Side Chains (e.g., -ester, -ether) Polar Side Chains\n(e.g., -ester, -ether)->Increased Solubility Polar Side Chains\n(e.g., -ester, -ether)->Modified Morphology Lower Charge Carrier Mobility Lower Charge Carrier Mobility Polar Side Chains\n(e.g., -ester, -ether)->Lower Charge Carrier Mobility Polythiophene Backbone\n(from this compound) Polythiophene Backbone (from this compound) Polythiophene Backbone\n(from this compound)->Alkoxy Side Chains\n(e.g., -OC6H13) Addition of Polythiophene Backbone\n(from this compound)->Polar Side Chains\n(e.g., -ester, -ether) Addition of

Caption: Influence of side chains on polythiophene properties.

References

Application Notes and Protocols: Synthesis of Conducting Polymers from 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes are a significant class of conducting polymers with wide-ranging applications in electronics, sensors, and potentially in biomedical fields. The synthesis of these polymers often starts from di-halogenated thiophene (B33073) monomers. While 2,5-dibromo- and 2,5-diiodothiophene (B186504) are more commonly utilized due to their higher reactivity, 2,5-dichlorothiophene presents a more cost-effective but less reactive alternative. These application notes provide a comprehensive overview of the synthesis of conducting polymers using this compound, focusing on nickel-catalyzed dehalogenative polycondensation (Yamamoto coupling).

Data Presentation

The following table summarizes the quantitative data available for the synthesis of polythiophene and its derivatives from this compound and related monomers. It is important to note that literature focusing specifically on the polymerization of unsubstituted this compound is limited, and thus, data from a substituted derivative is also included for comparison.

MonomerPolymerization MethodCatalyst SystemSolventYield (%)Molecular Weight (Mn)Conductivity (S/cm)
This compoundDehalogenative PolycondensationNi(cod)₂ + PPh₃DMF55Not ReportedNot Reported
3-Phenyl-2,5-dichlorothiopheneDehalogenative PolycondensationNi(cod)₂ + bipyridineDMF854,200Not Reported
2,5-DibromothiopheneDehalogenative PolycondensationNi(cod)₂ + PPh₃DMF86-100Not Reported~10 (AsF₅ doped)[1]

Note: The conductivity of polythiophene is highly dependent on the dopant used and the polymer's morphology.

Experimental Protocols

The following are detailed protocols for the synthesis of polythiophene and its derivatives from this compound based on established nickel-catalyzed coupling reactions.

Protocol 1: Synthesis of Poly(thiophene-2,5-diyl) via Dehalogenative Polycondensation of this compound

This protocol is adapted from the Yamamoto polycondensation method, which utilizes a zerovalent nickel complex as the dehalogenating agent.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • Triphenylphosphine (PPh₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Methanol (B129727)

  • Standard Schlenk line apparatus and inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ni(cod)₂ (1.2 mmol) and PPh₃ (1.2 mmol) under an inert atmosphere.

  • Add anhydrous DMF (20 mL) to the flask and stir the mixture at 60 °C until a clear yellow solution is formed, indicating the formation of the Ni(0) complex.

  • To this solution, add this compound (1.0 mmol) via syringe.

  • Continue stirring the reaction mixture at 60 °C for 16 hours. A dark precipitate of the polymer will form.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 1M HCl (100 mL) to quench the reaction and precipitate the polymer.

  • Collect the polymer by vacuum filtration and wash thoroughly with 1M HCl, followed by methanol to remove any unreacted monomer and catalyst residues.

  • Dry the resulting dark powder under vacuum to a constant weight.

Protocol 2: Synthesis of Poly(3-phenyl-2,5-thiophene) from 3-Phenyl-2,5-dichlorothiophene

This protocol is based on the work of Ueda et al. for the synthesis of a substituted polythiophene from a dichlorinated monomer.

Materials:

  • 3-Phenyl-2,5-dichlorothiophene

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 2,2'-Bipyridine (B1663995)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Standard Schlenk line apparatus and inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, place Ni(cod)₂ (1.1 mmol) and 2,2'-bipyridine (1.1 mmol) in a flame-dried Schlenk flask with a magnetic stir bar.

  • Add anhydrous DMF (5 mL) and stir the mixture at 60 °C for 30 minutes to form the active nickel catalyst.

  • Add a solution of 3-phenyl-2,5-dichlorothiophene (1.0 mmol) in anhydrous DMF (5 mL) to the catalyst mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour the mixture into 200 mL of methanol to precipitate the polymer.

  • Filter the precipitate and wash with copious amounts of methanol.

  • The collected polymer is then subjected to Soxhlet extraction with methanol to remove impurities.

  • Dry the purified polymer in a vacuum oven.

Mandatory Visualization

Synthesis_Workflow General Workflow for Ni-Catalyzed Polymerization of this compound cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up and Purification Ni_cod Ni(cod)₂ Catalyst_mix Mix and heat (e.g., 60°C) Ni_cod->Catalyst_mix Ligand Ligand (e.g., PPh₃ or bipyridine) Ligand->Catalyst_mix Solvent_cat Anhydrous DMF Solvent_cat->Catalyst_mix Active_cat Active Ni(0) Catalyst Solution Catalyst_mix->Active_cat Polymerization Polymerization (e.g., 60-80°C, 4-16h) Active_cat->Polymerization Monomer This compound Monomer->Polymerization Reaction_mix Reaction Mixture with Precipitated Polymer Polymerization->Reaction_mix Quench Quench (e.g., HCl or Methanol) Reaction_mix->Quench Filtration Vacuum Filtration Quench->Filtration Washing Wash with Solvents (e.g., Methanol, HCl) Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Polymer Purified Polythiophene Drying->Final_Polymer

Caption: Ni-Catalyzed Polymerization Workflow.

Logical_Relationship Factors Influencing Polythiophene Synthesis from Dihalothiophenes cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_properties Resulting Polymer Properties Monomer Dihalothiophene Monomer (X = Cl, Br, I) Yield Polymer Yield Monomer->Yield Reactivity (I > Br > Cl) influences yield MolWeight Molecular Weight Monomer->MolWeight Catalyst Nickel Catalyst (e.g., Ni(0) species) Catalyst->Yield Ligand Ligand (e.g., PPh₃, bipyridine) Ligand->Yield Temperature Temperature Temperature->Yield Temperature->MolWeight Solvent Solvent (e.g., DMF, THF) Solubility Solubility Solvent->Solubility Time Reaction Time Time->MolWeight Conductivity Conductivity (after doping) MolWeight->Conductivity MolWeight->Solubility

Caption: Synthesis Factors and Polymer Properties.

References

Anticancer and antimicrobial properties of 2,5-Dichlorothiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 2,5-Dichlorothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer and antimicrobial properties of this compound derivatives. It includes a summary of their biological activities, quantitative data from in vitro studies, and detailed protocols for their synthesis and evaluation.

Application Note 1: Anticancer Properties

The this compound scaffold is a versatile building block for the synthesis of novel compounds with significant cytotoxic activity against various cancer cell lines.[1] Its derivatives, particularly chalcones, thienopyrimidines, and other heterocyclic systems, have demonstrated potential as effective anticancer agents.[1][2] These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation.[1][3][4][5]

Mechanism of Action

Derivatives of this compound have been shown to target several critical pathways in cancer cells:

  • P53 Pathway Activation: Certain chlorothiophene-based chalcones are predicted to function by inhibiting murine double minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor protein.[6] By inhibiting MDM2, these compounds can reactivate p53, leading to apoptosis and cell cycle arrest in cancer cells with wild-type p53.[6]

  • Kinase Inhibition (VEGFR-2/AKT): Fused thiophene (B33073) derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT signaling pathways.[7][8] Inhibition of these pathways disrupts tumor angiogenesis and cell survival signals.

  • Tubulin Polymerization Inhibition: Some tetrahydrobenzo[b]thiophene derivatives act as antimitotic agents by binding to tubulin and inhibiting its polymerization.[3][4][5] This disruption of microtubule assembly leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]

  • Apoptosis Induction: Treatment with these derivatives often results in the activation of caspases (such as caspase-3 and -9) and an increase in reactive oxygen species (ROS), which are key events in the apoptotic cascade.[5][9][10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50) of various this compound derivatives against a range of cancer cell lines.

Compound Class/NameCancer Cell LineCancer TypeIC50 ValueReference
Chlorothiophene Chalcone (B49325) (C6)WiDrColorectal0.45 µg/mL[6]
Chlorothiophene Chalcone (C4)WiDrColorectal0.77 µg/mL[6]
Thiophene Analogue (Compound 6)CCRF-CEMLeukemia1.8 µM[11]
Thiophene Analogue (Compound 7)CCRF-CEMLeukemia2.1 µM[11]
Thienopyrimidine (Compound 3b)HepG2Liver3.105 µM[8]
Thienopyrimidine (Compound 3b)PC-3Prostate2.15 µM[8]
Pyrrolothienopyrimidine (4c)HepG2Liver3.023 µM[8]
Pyrrolothienopyrimidine (4c)PC-3Prostate3.12 µM[8]
Thiophene Carboxamide (1312)SGC-7901Gastric0.340 µM[4]
Quantitative Data: In Vitro Kinase Inhibition
Compound NameTarget KinaseIC50 ValueReference
Thienopyrimidine (3b)VEGFR-20.126 µM[7][8]
Pyrrolothienopyrimidine (4c)VEGFR-20.075 µM[7][8]
Thienopyrimidine (3b)AKT6.96 µM[8]
Pyrrolothienopyrimidine (4c)AKT4.60 µM[8]

Application Note 2: Antimicrobial Properties

Thiophene derivatives, including those derived from this compound, are recognized for their broad-spectrum antimicrobial activities.[12][13] They have demonstrated efficacy against Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as various fungal species.[13][14][15][16] The antimicrobial potential is often linked to the specific substitutions on the thiophene ring, which can influence the compound's ability to interact with microbial targets.[17]

Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, proposed actions include:

  • Membrane Permeabilization: Some thiophene compounds have been shown to increase the permeability of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[14][15]

  • Enzyme Inhibition: It is hypothesized that these derivatives may inhibit essential bacterial enzymes, disrupting critical metabolic pathways.[18]

  • Inhibition of Adherence: Certain derivatives can reduce the adherence of bacteria to host cells, which is a crucial step in the infection process.[14][15]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) or zone of inhibition for selected this compound derivatives against various microorganisms.

Compound Class/NameMicroorganismActivity MetricValueReference
Thiophene Derivative 4Colistin-Resistant A. baumanniiMIC5016 mg/L[14]
Thiophene Derivative 5Colistin-Resistant A. baumanniiMIC5016 mg/L[14]
Thiophene Derivative 4Colistin-Resistant E. coliMIC508 mg/L[14]
Thiophene Derivative 8Colistin-Resistant E. coliMIC5032 mg/L[14]
Azomethine Derivative (2j)Staphylococcus aureusMIC15.6 µg/mL[18]
Azomethine Derivative (2j)Escherichia coliMIC31.2 µg/mL[18]
Azomethine Derivative (2j)Candida albicansMIC62.5 µg/mL[18]
Synthetic Thiophene (4a)Escherichia coliInhibition Zone16 mm[19]
Synthetic Thiophene (4a)Candida albicansInhibition Zone11 mm[19]
Synthetic ThiophenesVarious MicrobesMIC0.625 - 6.25 µg/mL[19]

Protocols

Protocol 1: General Synthesis of this compound Chalcone Derivatives

This protocol describes the synthesis of chalcones via the Claisen-Schmidt condensation reaction.[6]

Materials:

  • 3-Acetyl-2,5-dichlorothiophene or a related acetyl chlorothiophene derivative

  • Substituted aromatic aldehyde

  • Methanol (B129727) (MeOH)

  • Potassium Hydroxide (KOH) solution (40% aqueous)

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve 1 equivalent of the acetyl chlorothiophene derivative (e.g., 0.01 mol) and 1 equivalent of the corresponding aromatic aldehyde (0.01 mol) in methanol (20 mL).

  • Add 4 mL of 40% KOH solution to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using TLC with an eluent system of n-hexane:ethyl acetate (e.g., 7:3 v/v).[6]

  • Upon completion, perform a standard workup procedure, which typically involves neutralizing the base, extracting the product with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired chalcone derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification A 3-Acetyl-2,5-dichlorothiophene C Dissolve in Methanol A->C B Aromatic Aldehyde B->C D Add 40% KOH (Base Catalyst) C->D E Stir at Room Temp (24 hours) D->E F Reaction Monitoring (TLC) E->F G Workup (Neutralization, Extraction) F->G H Purification (Recrystallization) G->H I Final Chalcone Product H->I

General workflow for the synthesis of chalcone derivatives.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed approximately 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[6]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each dilution to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for another 24-48 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]

  • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using appropriate software.

G A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Compound (Serial Dilutions) B->C D Incubate (24-48h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan Crystals F->G H Read Absorbance (~570 nm) G->H I Calculate IC50 H->I

Experimental workflow for the MTT cytotoxicity assay.
Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud for fungi)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic/antifungal (e.g., Gentamicin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a microbial inoculum cultured overnight and dilute it in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/mL.[18]

  • Prepare serial twofold dilutions of the test compound in a 96-well plate using the broth. The final volume in each well should be 100 µL, covering a wide concentration range.

  • Include a positive control (standard drug), a negative/growth control (broth and inoculum only), and a sterility control (broth only).

  • Inoculate each well (except the sterility control) with 100 µL of the prepared microbial suspension.

  • Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, read the optical density (OD) at 600 nm.

  • The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microbial Inoculum (~5x10^5 CFU/mL) C Inoculate Wells with Microbes A->C B Prepare Serial Dilutions of Compound in 96-well Plate B->C D Incubate Plate (24-48h at 37°C) C->D E Visually Inspect for Growth or Read Optical Density D->E F Determine MIC Value E->F

Workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway Diagram: p53 Activation

This diagram illustrates a proposed mechanism of action for certain this compound chalcone derivatives.

G Compound This compound Derivative MDM2 MDM2 Compound->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits Degradation p53 Degradation MDM2->Degradation Promotes p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Promotes

Proposed p53 pathway activation by derivative compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2,5-Dichlorothiophene, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities can include other dichlorothiophene isomers (2,3-, 2,4-, and 3,4-dichlorothiophene), unreacted starting materials like thiophene (B33073) or 2-chlorothiophene, various other chlorinated thiophenes (mono-, tri-, and tetrachlorothiophene), and chlorine addition products formed during the reaction.[1]

Q2: Which purification methods are most effective for this compound?

A2: The most common and effective purification techniques are fractional distillation and flash column chromatography.[2]

  • Fractional Distillation: This method is ideal for larger-scale purifications and for separating compounds with different boiling points, such as other chlorinated thiophenes.[2][3][4] Vacuum fractional distillation is often recommended to prevent thermal degradation.[2]

  • Flash Column Chromatography: This technique is excellent for smaller-scale purifications and is highly effective at removing non-volatile or polar impurities.[2][5]

Q3: How can the purity of a this compound sample be assessed?

A3: Purity can be evaluated using several analytical methods:[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on purity and helps identify volatile impurities through their mass spectra.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and detects impurities by comparing the sample's spectra to a known standard.[2]

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in a sample and to determine an appropriate solvent system for column chromatography.[2][6]

Data Presentation

Boiling Points of Dichlorothiophene Isomers

The separation of dichlorothiophene isomers by distillation is challenging due to their close boiling points.[1]

CompoundBoiling Point (°C)
2,3-Dichlorothiophene170-172
2,4-Dichlorothiophene167-168
3,4-Dichlorothiophene182
This compound 161-162

Data sourced from historical and publicly available chemical data. Note that values can vary slightly with atmospheric pressure.

Troubleshooting Guides

Fractional Distillation
ProblemPossible CauseTroubleshooting Steps
Poor separation from close-boiling impurities (isomers) The distillation column's efficiency is insufficient to separate components with similar boiling points.[1][2]Use a longer fractionating column: This increases the number of theoretical plates, enhancing separation.[2] Increase the reflux ratio: This allows for better equilibration between liquid and vapor phases.[2] Perform a vacuum fractional distillation: Lowering the pressure reduces the boiling points and can sometimes increase the boiling point difference between isomers.[2]
Low recovery of product Product may be adhering to the distillation glassware.[7] "Bumping" of the liquid can carry the product into the receiving flask prematurely.[7]Rinse the apparatus: After distillation, rinse the apparatus with a volatile solvent to recover residual product.[2] Ensure smooth boiling: Use a magnetic stir bar and a heating mantle with a stirrer for even heating.[7] Properly insulate the distillation head: Wrap the head with glass wool or aluminum foil to prevent premature condensation.[7]
Product is dark or appears degraded The distillation temperature is too high, causing thermal degradation or isomerization.Use vacuum distillation: Lowering the pressure will significantly reduce the required temperature, preventing thermal decomposition.[2]
Flash Column Chromatography
ProblemPossible CauseTroubleshooting Steps
Poor separation from non-polar impurities The eluent (mobile phase) is too polar, causing the product and impurities to move too quickly down the column.[2]Decrease eluent polarity: Use a higher ratio of the non-polar solvent (e.g., hexanes) to the polar solvent (e.g., ethyl acetate).[2] Use a shallow gradient: Start with a very non-polar eluent and slowly increase the polarity to improve separation.[7]
Product is not eluting from the column The eluent is not polar enough to move the compound down the column.[2]Gradually increase eluent polarity: Slowly increase the proportion of the polar solvent in the eluent mixture (gradient elution).[2]
Low recovery of product The product may be strongly adsorbed to the silica (B1680970) gel, or a broad elution band may result in many mixed fractions.[7]Choose an appropriate eluent polarity: Aim for an Rf value of 0.2-0.3 on a TLC plate for the product.[7] Use dry loading: Adsorbing the crude sample onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.[7]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus using a fractionating column (e.g., Vigreux). Ensure all glass joints are properly sealed with vacuum grease.[2]

  • Sample Charging: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.[2]

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap and gradually apply the vacuum.[2][7]

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.[2]

  • Fraction Collection: Monitor the head temperature closely. Collect the fractions as they distill. The main fraction of this compound should be collected at a stable temperature corresponding to its boiling point at the applied pressure.[2]

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity.[2]

Protocol 2: Purification by Flash Column Chromatography

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system. A common starting point is a mixture of hexanes and ethyl acetate. The goal is to achieve an Rf value of approximately 0.3 for this compound.[2][5]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly, avoiding air bubbles.[5] Add a thin layer of sand on top of the silica gel bed.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.[2]

  • Elution: Begin eluting with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the solvent polarity) can be employed.[2] Apply gentle air pressure to the top of the column to maintain a steady flow.[7]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Visualizations

G cluster_0 Purification Workflow Crude Crude this compound Choose Choose Purification Method Crude->Choose Distill Vacuum Fractional Distillation Choose->Distill Large Scale / Volatile Impurities Chrom Flash Column Chromatography Choose->Chrom Small Scale / Non-volatile Impurities Analyze Purity Analysis (GC-MS, NMR) Distill->Analyze Chrom->Analyze Pure Pure this compound Analyze->Pure

Caption: General experimental workflow for the purification and analysis of this compound.

G cluster_1 Distillation Troubleshooting Start Problem Identified PoorSep Poor Separation? Start->PoorSep LowRec Low Recovery? PoorSep->LowRec No Sol_PoorSep Use Longer Column Increase Reflux Ratio Use Vacuum PoorSep->Sol_PoorSep Yes Sol_LowRec Rinse Glassware Ensure Smooth Boiling Insulate Head LowRec->Sol_LowRec Yes End Problem Resolved LowRec->End No Sol_PoorSep->End Sol_LowRec->End

Caption: Logical troubleshooting guide for fractional distillation issues.

References

Technical Support Center: Synthesis of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common impurities during the synthesis of 2,5-Dichlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the chlorination of thiophene (B33073) or 2-chlorothiophene, can lead to several impurities. The most prevalent are:

  • Isomeric Dichlorothiophenes: 2,3-Dichlorothiophene, 2,4-Dichlorothiophene, and 3,4-Dichlorothiophene are common isomers formed alongside the desired 2,5-isomer. Their formation is a significant challenge due to their similar chemical properties.[1]

  • Over-chlorinated Products: Trichlorothiophenes and Tetrachlorothiophene can form if the chlorination reaction is not carefully controlled.[1]

  • Under-chlorinated Products: Unreacted thiophene or monochlorothiophene (typically 2-chlorothiophene) may remain in the final product mixture if the reaction does not go to completion.[1]

  • Chlorine Addition Products: During the chlorination process, chlorine can add across the thiophene ring, leading to non-aromatic, saturated byproducts.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., carbon tetrachloride) and unreacted chlorinating agents can also be present as impurities.[2]

Q2: Why is it difficult to separate this compound from its isomers?

A2: The primary challenge in purifying this compound lies in the close boiling points of its dichlorothiophene isomers.[1] This similarity makes separation by standard distillation difficult, often requiring highly efficient fractional distillation columns or alternative purification techniques like preparative chromatography.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for identifying and quantifying volatile impurities like dichlorothiophene isomers and other chlorinated byproducts. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for structural elucidation and distinguishing between isomers.

Troubleshooting Guides

Issue 1: High levels of dichlorothiophene isomers in the final product.

Possible Causes:

  • Reaction Temperature: The temperature during the chlorination of thiophene significantly influences the isomer distribution.

  • Chlorinating Agent and Catalyst: The choice of chlorinating agent and catalyst can affect the regioselectivity of the reaction.

  • Inefficient Purification: Standard distillation may not be sufficient to separate the close-boiling isomers.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Carefully control the reaction temperature. Lower temperatures may favor the formation of the 2,5-isomer.

    • Experiment with different chlorinating agents (e.g., N-chlorosuccinimide instead of chlorine gas) to improve selectivity.

  • Enhance Purification Protocol:

    • Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column).

    • Consider preparative gas chromatography or high-performance liquid chromatography for high-purity applications.

    • Recrystallization from a suitable solvent may be effective if the isomeric impurities have different solubilities at low temperatures.

Issue 2: Presence of over-chlorinated impurities (trichlorothiophenes, tetrachlorothiophene).

Possible Causes:

  • Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent increases the likelihood of further chlorination.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of more highly chlorinated products.

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary for complete conversion, but a large excess should be avoided.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS). Quench the reaction once the desired conversion of the starting material is achieved and before significant over-chlorination occurs.

Issue 3: Significant amount of unreacted starting material (thiophene or 2-chlorothiophene).

Possible Causes:

  • Insufficient Chlorinating Agent: A substoichiometric amount of the chlorinating agent will result in incomplete conversion.

  • Low Reaction Temperature or Short Reaction Time: The reaction may not have proceeded to completion due to suboptimal conditions.

  • Poor Mixing: Inefficient stirring can lead to localized areas of low reagent concentration.

Troubleshooting Steps:

  • Adjust Stoichiometry: Ensure a slight molar excess of the chlorinating agent is used.

  • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time, while monitoring for the formation of over-chlorinated byproducts.

  • Ensure Efficient Mixing: Use a suitable stirrer and ensure vigorous mixing throughout the reaction.

Data Presentation

Table 1: Boiling Points of Dichlorothiophene Isomers

CompoundBoiling Point (°C)
This compound162
2,4-Dichlorothiophene167
2,3-Dichlorothiophene173
3,4-Dichlorothiophene182

Note: The relative percentages of these isomers in a crude reaction mixture can vary significantly depending on the synthetic route and reaction conditions.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol provides a general method for the analysis of impurities in a this compound synthesis mixture. Optimization may be required based on the specific instrumentation and impurities of interest.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for separating the dichlorothiophene isomers and other chlorinated thiophenes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at a rate of 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

  • Sample Preparation: Dilute the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify impurities based on their mass spectra and retention times. Quantify the impurities using the area percent method, assuming a similar response factor for all isomers. For more accurate quantification, use certified reference standards for each impurity to create a calibration curve.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on the UV absorbance of the thiophene ring).

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Data Analysis: Calculate purity using the area percent method from the resulting chromatogram.

Visualizations

Synthesis_Pathway Thiophene Thiophene Addition_Products Chlorine Addition Products Thiophene->Addition_Products Side Reaction Product This compound Thiophene->Product Chlorination Chlorine Chlorinating Agent (e.g., Cl2, NCS) Chlorine->Product Dichlorothiophene_Isomers Dichlorothiophene Isomers (2,3-, 2,4-, 3,4-) Trichlorothiophenes Trichlorothiophenes Tetrachlorothiophene Tetrachlorothiophene Trichlorothiophenes->Tetrachlorothiophene Further Over-chlorination Product->Dichlorothiophene_Isomers Side Reaction Product->Trichlorothiophenes Over-chlorination

Caption: Synthesis of this compound and common impurity formation pathways.

Troubleshooting_Workflow Start Impurity Detected in This compound Synthesis Identify_Impurity Identify Impurity Type (GC-MS, HPLC, NMR) Start->Identify_Impurity Isomers High Isomer Content Identify_Impurity->Isomers Over_Chlorinated Over-chlorinated Products Identify_Impurity->Over_Chlorinated Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Optimize_Reaction Optimize Reaction Conditions (Temp, Stoichiometry) Isomers->Optimize_Reaction Improve_Purification Improve Purification (Fractional Distillation, Chromatography) Isomers->Improve_Purification Control_Stoichiometry Control Chlorinating Agent Stoichiometry Over_Chlorinated->Control_Stoichiometry Monitor_Reaction Monitor Reaction Progress Over_Chlorinated->Monitor_Reaction Adjust_Conditions Adjust Reaction Conditions (Temp, Time, Mixing) Unreacted_SM->Adjust_Conditions End Purity Achieved Optimize_Reaction->End Improve_Purification->End Control_Stoichiometry->End Monitor_Reaction->End Adjust_Conditions->End

Caption: Logical workflow for troubleshooting common impurities.

Experimental_Workflow Sample Crude this compound Sample Dilution Sample Preparation (Dilution in appropriate solvent) Sample->Dilution GC_MS_Analysis GC-MS Analysis Dilution->GC_MS_Analysis HPLC_Analysis HPLC Analysis Dilution->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram and Mass Spectra) GC_MS_Analysis->Data_Acquisition HPLC_Analysis->Data_Acquisition Peak_Identification Peak Identification (Retention Time, Mass Spectrum) Data_Acquisition->Peak_Identification Quantification Quantification (Area Percent, Calibration Curve) Peak_Identification->Quantification Purity_Report Purity Report Quantification->Purity_Report

Caption: Experimental workflow for impurity analysis.

References

Technical Support Center: Chlorination of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the side reactions that can occur during the chlorination of thiophene (B33073).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the chlorination of thiophene?

The principal challenge in thiophene chlorination is managing the reaction's selectivity. Thiophene is a highly reactive aromatic compound, making it susceptible to over-chlorination, which results in a mixture of mono-, di-, tri-, and even tetrachlorinated products.[1] Achieving a high yield of a specific isomer, such as 2-chlorothiophene (B1346680) or 2,5-dichlorothiophene, requires meticulous control over reaction conditions.[1]

Q2: What are the most common side reactions in thiophene chlorination?

The most prevalent side reactions include:

  • Over-chlorination: Due to the high reactivity of the thiophene ring, the initial chlorination product can readily undergo further chlorination to yield a mixture of polychlorinated thiophenes.[1][2]

  • Formation of Addition Products: Chlorine can add across the double bonds of the thiophene ring instead of substituting a hydrogen atom.[1] These addition products are often unstable and may require a subsequent treatment, such as heating with an alkali, to be converted to the desired substitution products.[1][3]

  • Polymerization/Resinification: The acidic conditions generated during the reaction, particularly from the liberation of hydrogen chloride (HCl), can catalyze the polymerization of thiophene, leading to the formation of dark, tarry materials.[2] The use of strong Lewis acid catalysts like AlCl₃ can also promote this side reaction.[1][4]

  • Formation of Isomers: While the 2- and 5-positions are the most reactive, substitution at the 3- and 4-positions can also occur, leading to a mixture of isomers that can be difficult to separate.[1]

Q3: How can I minimize over-chlorination and improve selectivity for mono-chlorination?

To enhance the selectivity for mono-chlorination, consider the following strategies:

  • Control Stoichiometry: Use a molar ratio of the chlorinating agent to thiophene between 0.5 and 1.[2] A slight excess of thiophene can also favor mono-substitution.[1]

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures generally increases selectivity, as the activation energy for subsequent chlorinations is often higher.[1][2] For instance, the synthesis of 2-chlorothiophene using hydrogen peroxide and hydrochloric acid is carried out at -10 to 0 °C.[1][3]

  • Choice of Chlorinating Agent: Milder chlorinating agents can offer better control. N-Chlorosuccinimide (NCS) is often used for controlled monochlorination.[3] Sulfuryl chloride (SO₂Cl₂) is also an effective reagent for monochlorination at low temperatures.[3]

  • Monitor Reaction Progress: Utilize techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the desired product, stopping the reaction at the optimal time.[1][2]

Q4: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

The formation of a dark, tarry mixture is likely due to the polymerization or resinification of thiophene, which is often catalyzed by acidic conditions.[2] To prevent this:

  • Temperature Control: Exothermic reactions can lead to temperature spikes, which accelerate polymerization.[2] Use an efficient cooling method, such as an ice bath, to maintain the desired temperature, especially during reagent addition.[2]

  • Neutralize Acid: The hydrogen chloride (HCl) generated during the reaction can be neutralized. Performing the reaction in a well-ventilated hood and ensuring a proper work-up to neutralize the acid is crucial.[2]

  • Purity of Starting Materials: Impurities in the thiophene starting material can sometimes initiate polymerization. Ensure the use of purified thiophene.[2]

  • Avoid Strong Lewis Acids: Strong Lewis acids like aluminum chloride can promote tar formation.[4] Consider using milder catalysts if necessary.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction; Suboptimal temperature; Incorrect stoichiometry; Product decomposition.[2]Monitor reaction to completion (TLC, GC-MS); Optimize reaction temperature; Adjust molar ratios of reactants[2]; For heat-sensitive products, consider purification methods other than distillation at high temperatures.[2]
Formation of Multiple Chlorinated Products (Poor Selectivity) Excess of chlorinating agent; High reaction temperature; Prolonged reaction time.[1]Use a stoichiometric amount or a slight excess of thiophene[1]; Lower the reaction temperature[1]; Monitor the reaction progress and stop when the desired product is maximized.[1]
Reaction Mixture Turns into a Dark, Tarry Mess (Resinification) Acidic conditions promoting polymerization; High reaction temperatures; Impure starting materials.[2]Maintain strict temperature control with cooling[2]; Ensure proper work-up to neutralize acid[2]; Use purified thiophene.[2]
Difficulty in Separating Chlorinated Isomers Similar boiling points and polarities of the isomers.[1]Utilize fractional distillation for compounds with significantly different boiling points; Employ flash column chromatography for more effective separation.[2]
Vigorous or Uncontrollable Reaction Rapid addition of the chlorinating agent; Inadequate cooling.[1]Add the chlorinating agent slowly and dropwise[1]; Use an efficient cooling bath to maintain the desired temperature.[1]

Quantitative Data on Thiophene Chlorination

The product distribution in the chlorination of thiophene is highly dependent on the reaction conditions and the chlorinating agent used. Below is a summary of reported yields for different methods.

Chlorinating Agent Catalyst Temperature Primary Product(s) Reported Yield/Efficiency Reference
Chlorine (Cl₂)Iodine (I₂)75-85 °C (reflux)2-Chlorothiophene, this compound78.3% efficiency for 2-chlorothiophene based on consumed thiophene[5]
Sulfuryl Chloride (SO₂Cl₂)-Ambient to 85 °C2-Chlorothiophene, this compound73.7% efficiency for 2-chlorothiophene based on consumed thiophene[5]
Hydrogen Peroxide (H₂O₂)/Hydrochloric Acid (HCl)--10 to 0 °C2-ChlorothiopheneHigh yields with minimal byproducts[1][3]
N-Chlorosuccinimide (NCS)Dimethyl sulfoxide (B87167) (DMSO)Room temperature to 70 °CChlorinated thiophenes-[5]

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Chlorothiophene using Hydrogen Peroxide and Hydrochloric Acid

This method relies on the in-situ generation of chlorine for a controlled reaction.[1][3]

Materials:

  • Thiophene

  • Concentrated Hydrochloric Acid (35%)

  • Hydrogen Peroxide (35%)

  • Triethylamine

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, combine 600 mL of 35% hydrochloric acid, 105 g of thiophene, and 3 mL of triethylamine.[1]

  • Cool the mixture to a temperature between -10 °C and 0 °C using an appropriate cooling bath.[1][3]

  • Slowly add 150 g of 35% hydrogen peroxide dropwise to the reaction mixture, ensuring the temperature is maintained between -10 °C and 0 °C. The addition may take 8-10 hours.[1][3]

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 10 hours.[3]

  • Allow the reaction mixture to stand and separate into layers.[1][3]

  • Extract the aqueous layer three times with ethyl acetate.[1]

  • Combine all the organic layers and wash with saturated brine.[1]

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Concentrate the organic layer under reduced pressure to obtain 2-chlorothiophene.[1][3]

Protocol 2: Synthesis of this compound from 2-Chlorothiophene

This protocol describes the further chlorination of 2-chlorothiophene to yield this compound.[1][3]

Materials:

  • 2-Chlorothiophene

  • Chlorine (gas)

  • Alkali solution (e.g., sodium hydroxide)

Procedure:

  • Charge a suitable reactor with 2-chlorothiophene.[1]

  • Bubble gaseous chlorine through the liquid while maintaining the reaction temperature below approximately 50 °C. A slight molar excess of chlorine is preferable.[1][3]

  • After the chlorination is complete, add an aqueous alkali solution to the reaction mixture.[3]

  • Heat the mixture to a temperature between 100 °C and 125 °C. This step is crucial for decomposing the chlorine addition products formed during the reaction.[1][3]

  • After heating, cool the mixture and remove any solid matter by filtration or decantation.[3]

  • Fractionally distill the resulting organic liquid to isolate the this compound fraction.[3]

Visualizing Side Reactions in Thiophene Chlorination

The following diagram illustrates the primary reaction pathway for the chlorination of thiophene and the competing side reactions.

G Thiophene Thiophene Mono_Cl_Thiophene 2-Chlorothiophene (Desired Product) Thiophene->Mono_Cl_Thiophene Primary Reaction AdditionProduct Addition Product Thiophene->AdditionProduct Addition Reaction Polymer Polymer/Tar Thiophene->Polymer Polymerization ChlorinatingAgent Chlorinating Agent (e.g., Cl₂) Di_Cl_Thiophene This compound Mono_Cl_Thiophene->Di_Cl_Thiophene Further Chlorination Poly_Cl_Thiophene Polychlorinated Thiophenes Di_Cl_Thiophene->Poly_Cl_Thiophene Over-chlorination Acid Acidic Conditions (e.g., HCl) Acid->Polymer

Caption: Reaction pathways in the chlorination of thiophene.

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dichlorothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-Dichlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenge lies in controlling the selectivity of the chlorination reaction. Thiophene (B33073) is a highly reactive aromatic compound, which can easily lead to over-chlorination, resulting in a mixture of mono-, di-, tri-, and even tetrachlorinated thiophenes, as well as addition products.[1] Achieving a high yield of the desired this compound isomer requires careful control of reaction conditions.[1]

Q2: What are the most common methods for synthesizing this compound?

The most common methods include:

  • Direct chlorination of thiophene: This method can be difficult to control and often yields a mixture of chlorinated thiophenes.[2]

  • Chlorination of 2-chlorothiophene (B1346680): This two-step process, where thiophene is first mono-chlorinated to 2-chlorothiophene and then further chlorinated, generally provides better selectivity and higher yields of this compound.[1][2]

  • Using specific chlorinating agents: Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride can offer better control over the chlorination process compared to chlorine gas.[3]

Q3: What are the typical byproducts in this compound synthesis and how can they be minimized?

Common byproducts include other dichlorothiophene isomers (2,3-, 2,4-, and 3,4-dichlorothiophene), polychlorinated thiophenes (trichloro- and tetrachlorothiophene), and chlorine addition products.[1][2] To minimize these:

  • Control Reaction Temperature: Lower temperatures generally favor substitution over addition and reduce the rate of over-chlorination.[1]

  • Control Stoichiometry: Using a controlled amount of the chlorinating agent is crucial to prevent the formation of polychlorinated products.

  • Alkali Treatment: Heating the reaction mixture with an alkali (e.g., sodium hydroxide) after chlorination can help decompose unwanted chlorine addition byproducts.[2]

Q4: How can I purify the crude this compound?

Fractional distillation is the most common method for purifying this compound.[2][4] Due to the close boiling points of the different dichlorothiophene isomers, an efficient fractional distillation setup is necessary for good separation.[2]

Q5: What are the key safety precautions to consider during the synthesis of this compound?

  • Exothermic Reactions: Chlorination reactions can be highly exothermic. Proper cooling and temperature control are essential to prevent runaway reactions.[1]

  • Hazardous Reagents: Chlorinating agents like chlorine gas and sulfuryl chloride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

  • Thiophene and its derivatives: These compounds are flammable, volatile, and toxic. Handle them with care in a fume hood.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Over-chlorination leading to polychlorinated byproducts. - Formation of addition products. - Product loss during workup and purification.- Monitor the reaction progress using GC or TLC to ensure completion. - Carefully control the stoichiometry of the chlorinating agent. - Maintain a low reaction temperature.[1] - Treat the crude product with an alkali solution to decompose addition products before distillation.[2] - Use an efficient fractional distillation setup to minimize loss during purification.[2]
Formation of Multiple Isomers - High reaction temperature. - Use of a non-selective chlorinating agent.- Lower the reaction temperature to improve selectivity for the 2,5-isomer. - Consider a two-step synthesis via 2-chlorothiophene, which is more selective.[2]
Formation of Tar or Polymeric Material - Use of strong Lewis acid catalysts (e.g., AlCl₃). - High reaction temperatures. - Presence of acidic impurities.- Avoid strong Lewis acids if possible. - Maintain the recommended reaction temperature. - Ensure all reagents and solvents are pure and dry.
Difficulty in Separating Isomers by Distillation - Boiling points of dichlorothiophene isomers are very close.[2]- Use a longer, more efficient fractionating column. - Perform the distillation under reduced pressure to lower the boiling points and potentially improve separation.
Reaction is Too Vigorous or Uncontrollable - Rapid addition of the chlorinating agent. - Inadequate cooling.- Add the chlorinating agent slowly and dropwise.[1] - Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to maintain the desired temperature.[1]

Quantitative Data Summary

Table 1: Physical Properties of Dichlorothiophene Isomers

CompoundBoiling Point (°C)Density (g/mL at 25°C)
This compound1621.442
2,4-Dichlorothiophene167.6-
2,3-Dichlorothiophene172.7-
3,4-Dichlorothiophene182.0-
Data sourced from multiple references.[2][5]

Table 2: Example Reaction Conditions for this compound Synthesis

Starting MaterialChlorinating AgentSolventTemperatureYieldPurityReference
ThiopheneN-chlorotoluene diimideCarbon tetrachlorideReflux95%98.5%[6]
2-ChlorothiopheneChlorine (gas)None< 50°CHighSubstantially pure[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Thiophene

Materials:

  • Thiophene (84 g)

  • N-chlorotoluene diimide (270 g)

  • Carbon tetrachloride (300 g)

Procedure:

  • In a 1000 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 300 g of carbon tetrachloride and 84 g of thiophene.[6]

  • Heat the mixture to reflux temperature.[6]

  • Slowly add 270 g of N-chlorotoluene diimide to the refluxing mixture.[6]

  • After the addition is complete, continue refluxing until the reaction is complete (monitor by GC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.[6]

  • Concentrate the filtrate under reduced pressure to remove the carbon tetrachloride.[6]

  • The remaining crude product is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound.[6] A reported procedure collected the fraction at 100°C under reduced pressure to yield 145 g (95%) of this compound with a purity of 98.5%.[6]

Protocol 2: Synthesis of this compound from 2-Chlorothiophene

Materials:

  • 2-Chlorothiophene

  • Chlorine gas

  • Aqueous alkali solution (e.g., sodium hydroxide)

Procedure:

  • Charge a suitable reactor with 2-chlorothiophene.[1]

  • Cool the reactor and bubble chlorine gas through the 2-chlorothiophene. A slight molar excess of chlorine is recommended.[1][2]

  • Maintain the reaction temperature below 50°C during the chlorination.[1][2]

  • After the chlorination is complete, add an aqueous alkali solution to the reaction mixture.[3]

  • Heat the mixture to a temperature between 100°C and 125°C to decompose the chlorine addition products.[2][3]

  • After heating, cool the mixture and separate the organic layer. Remove any solid matter by filtration or decantation if necessary.[3]

  • Fractionally distill the resulting organic liquid to isolate the this compound fraction.[2][3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Thiophene or 2-Chlorothiophene reaction Chlorination Reaction (Controlled Temperature) start->reaction alkali_treatment Alkali Treatment (Decomposition of Addition Products) reaction->alkali_treatment extraction Aqueous Workup / Phase Separation alkali_treatment->extraction drying Drying of Organic Layer extraction->drying distillation Fractional Distillation drying->distillation product Pure this compound distillation->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield? incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction over_chlorination Over-chlorination low_yield->over_chlorination side_products Addition Side-Products low_yield->side_products monitor_reaction Monitor reaction (GC/TLC) incomplete_reaction->monitor_reaction control_stoichiometry Control Stoichiometry over_chlorination->control_stoichiometry lower_temp Lower Temperature over_chlorination->lower_temp alkali_wash Alkali Wash side_products->alkali_wash

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Optimizing 2,5-Dichlorothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,5-Dichlorothiophene production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two primary methods for synthesizing this compound are:

  • Direct chlorination of thiophene (B33073): This is a straightforward approach but often leads to a mixture of chlorinated thiophenes (mono-, di-, tri-, and tetrachlorinated isomers) due to the high reactivity of the thiophene ring.[1] Controlling selectivity can be challenging.

  • Chlorination of 2-chlorothiophene (B1346680): This method offers better selectivity and higher yields of this compound.[2] Starting with 2-chlorothiophene directs the second chlorination primarily to the C5 position.

Q2: What are the critical factors influencing the yield of this compound?

Several factors critically affect the reaction yield:

  • Choice of Chlorinating Agent: The reactivity and selectivity of the chlorinating agent are paramount. Common agents include molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS).[3]

  • Reaction Temperature: Temperature control is crucial. Lower temperatures generally favor monosubstitution and reduce the formation of unwanted byproducts and polymeric materials.[1][4] However, some protocols may require elevated temperatures to drive the reaction to completion.[5]

  • Stoichiometry of Reactants: The molar ratio of the chlorinating agent to the thiophene substrate must be carefully controlled to prevent over-chlorination.[4]

  • Presence of a Catalyst: While not always necessary, catalysts like iodine can be used to promote the desired substitution reaction.[4] Conversely, strong Lewis acids like AlCl₃ can lead to the formation of tar.[1]

  • Purity of Reagents and Solvents: Using pure and dry reagents and solvents is essential to prevent side reactions.[1]

Q3: What are the common impurities and byproducts in this compound synthesis?

Common impurities include:

  • Other chlorinated isomers: 2,3-Dichlorothiophene, 2,4-Dichlorothiophene, and 3,4-Dichlorothiophene are frequent byproducts, especially in the direct chlorination of thiophene.[2]

  • Polychlorinated thiophenes: Tri- and tetrachlorothiophenes can form if the reaction is not carefully controlled.[1]

  • Addition products: Chlorine can add across the double bonds of the thiophene ring.[1]

  • Polymeric materials: Acidic conditions or high temperatures can lead to the polymerization of thiophene, resulting in tar formation.[1][4]

Q4: How can I purify the crude this compound product?

A common purification strategy involves the following steps:

  • Alkali Wash: The crude reaction mixture is often treated with an alkali solution (e.g., NaOH or KOH) and heated to decompose chlorine addition products.[2][3]

  • Extraction: The product is then extracted into an organic solvent.

  • Fractional Distillation: Due to the close boiling points of the different dichlorothiophene isomers, efficient fractional distillation is necessary to isolate pure this compound.[2][6]

Troubleshooting Guide

Problem Potential Cause Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction progress using GC or TLC to ensure all starting material is consumed.[4]
Suboptimal reaction temperature.Optimize the reaction temperature. Lower temperatures can increase selectivity, but too low a temperature may slow the reaction rate.[4]
Incorrect stoichiometry.Carefully control the molar ratio of the chlorinating agent to the thiophene or 2-chlorothiophene. A slight excess of the thiophene substrate can sometimes minimize over-chlorination.[4]
Formation of Multiple Isomers Direct chlorination of thiophene.For higher selectivity, use 2-chlorothiophene as the starting material.[2]
High reaction temperature.Lowering the reaction temperature can improve the selectivity for 2,5-dichlorination.[1]
Significant Amount of Polychlorinated Byproducts Excess of chlorinating agent.Use a stoichiometric amount of the chlorinating agent.[1]
Prolonged reaction time.Monitor the reaction and stop it once the formation of the desired product is maximized.[1]
Formation of Tar or Polymeric Material Acidic conditions from HCl byproduct.The liberation of HCl can promote polymerization.[4] Consider using a milder chlorinating agent like NCS.
Use of strong Lewis acid catalysts (e.g., AlCl₃).Avoid strong Lewis acids that can react with thiophene.[1]
High reaction temperatures.Maintain a lower reaction temperature to minimize polymerization.[1]
Difficulty in Separating this compound from Isomers Close boiling points of dichlorothiophene isomers.Use a highly efficient fractional distillation column.[2] The boiling points are: this compound (162.1 °C), 2,4-Dichlorothiophene (167.6 °C), 2,3-Dichlorothiophene (172.7 °C), and 3,4-Dichlorothiophene (182.0 °C).[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chlorothiophene

This method is preferred for achieving higher yields and selectivity.[2]

Materials:

  • 2-Chlorothiophene

  • Chlorine gas

  • Aqueous alkali solution (e.g., sodium hydroxide)

Procedure:

  • Charge a reaction flask with 2-chlorothiophene.

  • Bubble chlorine gas through the 2-chlorothiophene while maintaining the reaction temperature below 50 °C. A slight molar excess of chlorine is recommended.

  • After the chlorination is complete, add an aqueous alkali solution to the reaction mixture.

  • Heat the mixture to between 100 °C and 125 °C to decompose any chlorine addition products.[2]

  • After cooling, separate the organic layer.

  • Purify the crude product by fractional distillation to obtain substantially pure this compound.[2]

Protocol 2: Synthesis of this compound via Direct Chlorination of Thiophene

Materials:

  • Thiophene

  • N-chlorotoluene diimide

  • Carbon tetrachloride

Procedure:

  • In a three-necked flask, dissolve thiophene (84 g) in carbon tetrachloride (300 g).

  • Heat the mixture to reflux.

  • Slowly add N-chlorotoluene diimide (270 g).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble materials.

  • Concentrate the filtrate to remove the carbon tetrachloride.

  • The remaining mixture is then subjected to distillation under reduced pressure. The fraction collected at 100 °C is the target product, this compound. A yield of approximately 95% can be achieved with this method.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Dichlorothiophene Synthesis

Starting Material Chlorinating Agent Solvent Temperature Reported Yield Key Considerations
ThiopheneN-chlorotoluene diimideCarbon TetrachlorideReflux~95%High yield but requires careful control to avoid over-chlorination.[7]
2-ChlorothiopheneChlorine GasNone< 50 °CHighImproved selectivity for 2,5-isomer; requires handling of gaseous chlorine.[2]
ThiopheneHydrogen Peroxide / HCl--10 to 0 °C-Used for the synthesis of 2-chlorothiophene, which can then be further chlorinated.[8]
3,4-DichlorothiopheneN-Chlorosuccinimide (NCS)Glacial Acetic Acid50-55 °C75-85%Example of regioselective chlorination to produce a trichlorothiophene, illustrating the utility of NCS.[9]

Visualizations

Electrophilic_Chlorination_Pathway Electrophilic Chlorination Pathway of Thiophene Thiophene Thiophene SigmaComplex Sigma Complex (Intermediate) Thiophene->SigmaComplex + Cl⁺ ChlorinatingAgent Chlorinating Agent (e.g., Cl₂) TwoChlorothiophene 2-Chlorothiophene SigmaComplex->TwoChlorothiophene - H⁺ FiveChlorothiophene This compound TwoChlorothiophene->FiveChlorothiophene + Cl⁺, - H⁺ (Major Product) OtherIsomers Other Isomers (2,3-, 2,4-, 3,4-) TwoChlorothiophene->OtherIsomers + Cl⁺, - H⁺ (Minor Products) Polychlorinated Polychlorinated Thiophenes FiveChlorothiophene->Polychlorinated Further Chlorination

Caption: Electrophilic chlorination pathway of thiophene.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound CheckPurity Check Purity of Reagents and Solvents Start->CheckPurity CheckPurity->Start Impure Reagents CheckStoichiometry Verify Stoichiometry CheckPurity->CheckStoichiometry Reagents Pure CheckStoichiometry->Start Incorrect Stoichiometry OptimizeTemp Optimize Reaction Temperature CheckStoichiometry->OptimizeTemp Stoichiometry Correct OptimizeTemp->Start Suboptimal Temperature MonitorReaction Monitor Reaction Progress (GC/TLC) OptimizeTemp->MonitorReaction Temperature Optimized MonitorReaction->Start Incomplete Reaction Purification Review Purification Procedure MonitorReaction->Purification Reaction Complete Purification->Start Ineffective Purification Success Improved Yield Purification->Success Purification Effective

Caption: Logical troubleshooting workflow for low yield issues.

References

Stability and degradation of 2,5-Dichlorothiophene under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dichlorothiophene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, handling, and analysis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 2-8°C.[3][4] It is also advised to keep it away from heat, sparks, and open flames.[1][5][6]

Q2: What substances are known to be incompatible with this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[1][5] Contact with these substances should be avoided as it may lead to vigorous reactions and degradation of the compound.

Q3: My this compound sample has developed a slight yellow color over time. Is it degrading?

The appearance of a yellow tint in a sample that was initially colorless can be an indicator of degradation.[2] This could be due to slow oxidation from exposure to air or photodegradation from exposure to light. It is recommended to perform an analytical purity check (e.g., via HPLC or GC) to assess the integrity of the sample before use. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to protect it from light can help minimize color change and degradation.

Q4: What are the expected hazardous decomposition products of this compound under thermal stress?

When subjected to high temperatures, this compound can decompose.[7] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen chloride gas.[1][5][8] All experiments involving heating should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC/GC analysis of my sample.

If you observe unexpected peaks in your chromatogram, it is likely that your sample has undergone some degradation.

  • Possible Cause 1: Oxidative Degradation. The thiophene (B33073) ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[9][10][11] This can occur if the sample has been exposed to air for extended periods.

    • Solution: Re-evaluate your storage and handling procedures. Consider purging the container with an inert gas before sealing. If you suspect oxidation, you can attempt to purify the sample, but it is often more reliable to use a fresh, unopened sample for critical experiments.

  • Possible Cause 2: Photodegradation. Thiophene-based compounds can be sensitive to UV and visible light, which can induce degradation reactions.[12][13]

    • Solution: Always store this compound in amber vials or containers wrapped in aluminum foil to protect it from light. Minimize the exposure of your samples and solutions to ambient light during experiments.

  • Possible Cause 3: Hydrolysis. Although generally stable, prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures, could potentially lead to hydrolysis.[14][15]

    • Solution: If your experiment involves aqueous solutions, ensure the pH is controlled and consider the stability of the compound under those specific conditions. Prepare fresh solutions before use and avoid long-term storage of aqueous mixtures.

Troubleshooting Flowchart: Investigating Unexpected Experimental Results

G start Start: Unexpected Experimental Result check_purity Check Purity of Starting Material (e.g., HPLC, GC-MS) start->check_purity purity_ok Purity is as Expected? check_purity->purity_ok impure Result: Starting material is impure or degraded. Action: Purify or use a new batch. purity_ok->impure No check_conditions Review Experimental Conditions (Temp, Light, pH, Atmosphere) purity_ok->check_conditions Yes conditions_ok Were conditions controlled and appropriate? check_conditions->conditions_ok degradation_pathway Hypothesize Degradation Pathway conditions_ok->degradation_pathway No / Unsure re_run Re-run Experiment with Corrected Conditions conditions_ok->re_run Yes, but issue persists oxidation Oxidation? (Exposure to Air/Oxidants) degradation_pathway->oxidation photolysis Photodegradation? (Exposure to Light) degradation_pathway->photolysis hydrolysis Hydrolysis? (Acidic/Basic Conditions) degradation_pathway->hydrolysis action_oxidation Action: Use inert atmosphere, de-gas solvents. oxidation->action_oxidation action_photolysis Action: Protect from light (amber vials, foil). photolysis->action_photolysis action_hydrolysis Action: Control pH, use fresh solutions. hydrolysis->action_hydrolysis action_oxidation->re_run action_photolysis->re_run action_hydrolysis->re_run

Caption: Troubleshooting logic for unexpected experimental outcomes.

Quantitative Data Summary

Specific kinetic data for the degradation of this compound under various conditions is not extensively available in the literature. However, forced degradation studies can be performed to generate such data. The results would typically be presented as follows:

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ParametersTime (hours)Temperature (°C)% DegradationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl24, 48, 7280DataHydroxylated thiophenes, ring-opened products
Basic Hydrolysis 0.1 M NaOH24, 48, 7280DataThiolates, ring-opened products
Oxidative Stress 3% H₂O₂24, 48, 7225 (Room Temp)DataThis compound-S-oxide, this compound-S,S-dioxide
Thermal Stress Solid State24, 48, 72100DataVolatile fragments, polymers
Photolytic Stress (UV Light) Methanolic Solution (exposed to 254 nm UV light)2, 6, 1225 (Room Temp)DataIsomers, dechlorinated species, polymers

Note: The "% Degradation" and "Potential Degradation Products" are illustrative and would need to be determined experimentally.

Experimental Protocols

Protocol: General Method for Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 80°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light.

    • Thermal Degradation: Place a small amount of solid this compound in an oven at 100°C.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated UV light source.

  • Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 2, 6, 12, 24, 48 hours). For thermal and photolytic stress on solids, dissolve a weighed amount in a suitable solvent at each time point.

  • Sample Preparation for Analysis:

    • For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase to be used in HPLC.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., a C18 column with a gradient of acetonitrile and water).[16] Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the parent peak area.

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample. Use LC-MS to identify the mass of degradation products.

Workflow and Pathway Diagrams

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1M HCl, 80°C) stock->acid base Basic (0.1M NaOH, 80°C) stock->base oxide Oxidative (3% H2O2, RT) stock->oxide photo Photolytic (UV Light, RT) stock->photo sampling Sample at Time Points (0, 6, 12, 24h...) acid->sampling base->sampling oxide->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc Analyze via HPLC-PDA neutralize->hplc lcms Identify Products via LC-MS hplc->lcms

Caption: General experimental workflow for a forced degradation study.

G cluster_oxidation Oxidative Pathway cluster_photolysis Photolytic Pathway parent This compound sulfoxide This compound-S-oxide parent->sulfoxide [O] (e.g., H2O2) dechlorinated Monochloro-thiophenes parent->dechlorinated (UV Light) sulfone This compound-S,S-dioxide sulfoxide->sulfone [O] polymer Polymerization Products dechlorinated->polymer

Caption: Plausible degradation pathways for this compound.

References

Safe handling and storage protocols for 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, troubleshooting, and frequently asked questions for the handling and storage of 2,5-Dichlorothiophene, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No: 3172-52-9) is a flammable liquid and vapor used as an intermediate in chemical synthesis.[1][2][3] It is a highly hazardous substance and is fatal if swallowed, in contact with skin, or if inhaled.[1][4] It is also suspected of causing cancer, causes serious eye and skin irritation, and may cause respiratory irritation.[1][5][6]

Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?

Due to its high toxicity, a comprehensive PPE program is required. Always use the following:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[7]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent any skin exposure.[1][6] Flame retardant antistatic protective clothing is recommended.[8]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[1][5][9] All work should be conducted in a certified chemical fume hood.[8]

Q3: What are the correct storage conditions for this compound?

Proper storage is crucial to maintain stability and prevent hazardous situations. The container should be kept tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[1][4] The material should be stored in a locked-up, refrigerated space.[1] For optimal storage temperature, refer to the table below.

Q4: What substances are incompatible with this compound?

Avoid contact with strong oxidizing agents and strong bases.[1]

Q5: How should I respond to a spill of this compound?

In case of a spill, evacuate the area immediately.[10] Remove all sources of ignition and ensure adequate ventilation.[1] Use non-sparking tools and explosion-proof equipment.[1][4] Absorb the spill with an inert material like sand, vermiculite, or silica (B1680970) gel, and collect it into a suitable, closed container for hazardous waste disposal.[1][6][9]

Q6: What are the first-aid measures in case of accidental exposure?

Immediate medical attention is required for any exposure.[1]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical help.[1][9]

  • Skin Contact: Instantly remove all contaminated clothing and shoes.[1][11] Wash the affected area with plenty of soap and water.[1][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][9][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[1][6][9]

Q7: How must this compound waste be disposed of?

Waste containing this compound is classified as hazardous.[4][12] It must be disposed of in an approved waste disposal plant, in accordance with local, state, and federal regulations.[1][4] Do not allow the product to enter drains. Empty containers may retain product residue and can be dangerous.[4][12]

Troubleshooting Guides

Problem: I detect a strong, unusual odor while working with this compound.

  • Cause: This could indicate a leak or spill, or inadequate ventilation.

  • Solution: Immediately stop work, alert others, and evacuate the area. Ensure your chemical fume hood is functioning correctly. If a spill is identified, follow the emergency spill cleanup protocol. Do not re-enter the area until it has been deemed safe.

Problem: The stored this compound has changed color.

  • Cause: Color change may indicate degradation or contamination of the product, potentially due to improper storage, exposure to light, air, or moisture.

  • Solution: Do not use the material. Isolate the container and consult your institution's safety officer or chemical safety expert for guidance on proper evaluation and disposal.

Problem: I am observing precipitate in my stored liquid this compound.

  • Cause: Precipitation can occur if the material is stored at a temperature that is too low or if it has become contaminated.

  • Solution: Check the recommended storage temperature. If stored correctly, the precipitate may be due to contamination. Do not use the material. Treat it as hazardous waste and dispose of it according to established protocols.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 3172-52-9[1]
Molecular Formula C₄H₂Cl₂S[13]
Molecular Weight 153.03 g/mol [13]
Appearance Liquid
Boiling Point 162 °C (lit.)
Density 1.442 g/mL at 25 °C (lit.)
Flash Point 59 °C (138.2 °F) - closed cup

Table 2: Storage and Handling Conditions

ParameterRecommendation
Storage Temperature 2-8°C (Refrigerated)[1]
Atmosphere Store in a dry place[1]
Ventilation Store in a well-ventilated place[1][4]
Incompatibilities Strong oxidizing agents, Strong bases[1]
Handling Precautions Keep away from heat, sparks, and open flames[1][4][8]

Table 3: Personal Protective Equipment (PPE) Checklist

PPE CategorySpecification
Hand Protection Chemical-resistant gloves[1]
Eye/Face Protection Tightly fitting safety goggles or face shield[7]
Skin and Body Protective clothing, lab coat. Flame retardant antistatic clothing is recommended.[1][8]
Respiratory NIOSH/MSHA approved respirator (use within a chemical fume hood)[1][5][9]

Experimental Protocols

Protocol 1: Weighing and Dispensing this compound

  • Preparation: Ensure all work is performed inside a certified chemical fume hood.[8] Have an eyewash station and safety shower readily accessible.[9] Don the required PPE (gloves, safety goggles, lab coat).

  • Equipment Setup: Place a calibrated analytical balance inside the fume hood. Use spark-proof tools.[1] Ground/bond all equipment to prevent static discharge.[1]

  • Dispensing: Tare a sealed secondary container on the balance. Carefully transfer the required amount of this compound from the primary container to the tared secondary container, keeping the container opening away from your breathing zone.

  • Sealing: Immediately and securely close both the primary and secondary containers.

  • Cleanup: Clean any contaminated surfaces and tools with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[10]

  • Post-Handling: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[1]

Protocol 2: Emergency Spill Cleanup

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate spill area.[10]

  • Ventilate & Isolate: Ensure the fume hood is operating at maximum capacity.[10] Remove all sources of ignition (e.g., turn off nearby equipment).[1][4]

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles before re-entering the area.

  • Contain & Absorb: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1][6][9] Work from the outside of the spill inwards to prevent spreading.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools into a labeled, sealable container for hazardous waste.[1][9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[10] Collect all decontamination materials for hazardous waste disposal.[10]

  • Report: Report the incident to the appropriate safety personnel at your institution.

Visualizations

Spill_Response_Workflow start Spill Detected evacuate Evacuate Area & Alert Others start->evacuate assess Assess Spill Size (Minor or Major?) evacuate->assess ppe Don Appropriate PPE assess->ppe Minor contact_ehs Contact Emergency/ EHS Personnel assess->contact_ehs Major minor_spill Minor Spill major_spill Major Spill contain Contain & Absorb Spill (Inert Material) ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area & Equipment collect->decontaminate report Report Incident decontaminate->report end Procedure Complete report->end contact_ehs->end

Caption: Decision workflow for responding to a this compound spill.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep_fume_hood Work in Fume Hood prep_ppe Don Required PPE prep_fume_hood->prep_ppe storage Retrieve from Refrigerated Storage prep_ppe->storage dispense Weigh & Dispense (Grounded Equipment) storage->dispense reaction Use in Experiment dispense->reaction return_storage Return to Storage reaction->return_storage waste Dispose of Waste (Hazardous) reaction->waste decon Decontaminate Work Area & Tools return_storage->decon waste->decon remove_ppe Remove PPE & Wash Hands decon->remove_ppe

References

Technical Support Center: 2,5-Dichlorothiophene Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2,5-dichlorothiophene. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during their experiments.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or their derivatives.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The primary culprits are often related to the catalyst system, reaction conditions, or the stability of the boronic acid. To improve your yield, consider the following:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For less reactive aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos are often more effective at promoting the oxidative addition step.

  • Base Selection: The choice of base is crucial for the transmetalation step. While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) can be effective, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary for challenging couplings.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene (B28343), or THF) and water is typically used. The ratio can be optimized to ensure solubility of all components.

  • Temperature: Increasing the reaction temperature can enhance the reaction rate, but may also lead to an increase in side reactions.

  • Degassing: Thoroughly degassing the solvent and reaction mixture is essential to prevent oxidation of the catalyst and phosphine ligands.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species. To minimize this:

  • Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction by using proper Schlenk line or glovebox techniques and thoroughly degassing your solvents.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, ensure it is efficiently reduced to the active Pd(0) species. Alternatively, using a Pd(0) source directly can reduce homocoupling.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.

Q3: Protodeboronation of my boronic acid seems to be an issue. What can I do to prevent this?

A3: Protodeboronation, the cleavage of the C-B bond, can be a significant issue, especially with electron-rich or heteroaryl boronic acids. To mitigate this:

  • Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable and less prone to protodeboronation.

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can promote protodeboronation. Ensure your solvents are not overly wet.

  • Choice of Base: A milder base may sometimes reduce the rate of protodeboronation.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling
ParameterConditionNotes
This compound 1.0 equiv
Arylboronic Acid 1.2 - 1.5 equivPinacol esters can be used to minimize protodeboronation.
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Pre-catalysts can also be effective.
Ligand SPhos (4-10 mol%), XPhos (4-10 mol%), or PPh₃ (8-20 mol%)Bulky, electron-rich ligands are preferred for aryl chlorides.
Base K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)Must be finely powdered and anhydrous.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)Degassing is crucial.
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 12 - 24 hoursMonitor by TLC or GC-MS.
Typical Yield 60 - 95%Highly substrate-dependent.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Premix: In a separate vial, dissolve palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane (B91453).

  • Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Boronic Acid, and Base add_solvents Add Degassed Solvents reagents->add_solvents In Schlenk Flask catalyst Prepare Catalyst Premix (Pd Source + Ligand) add_catalyst Add Catalyst Premix catalyst->add_catalyst add_solvents->add_catalyst heat Heat to 100 °C add_catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Suzuki-Miyaura Coupling Experimental Workflow

II. Stille Coupling

The Stille coupling offers an alternative method for C-C bond formation, utilizing organostannane reagents.

Frequently Asked Questions (FAQs)

Q1: My Stille coupling reaction is not proceeding. What are the likely issues?

A1: A stalled Stille reaction can often be attributed to an inactive catalyst or issues with the reagents.[1]

  • Catalyst Activity: Ensure your palladium catalyst is active. Using a fresh batch of a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst is recommended.

  • Reagent Purity: The purity of the organostannane reagent is crucial. Impurities can inhibit the reaction.

  • Additives: In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step.

Q2: How can I remove the tin byproducts from my reaction mixture?

A2: The removal of toxic tin byproducts is a critical step in the workup of a Stille reaction.

  • Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF) will precipitate the tin species as insoluble fluorides, which can then be removed by filtration.

  • Column Chromatography: Careful column chromatography can also separate the desired product from the tin byproducts.

Data Presentation: Typical Conditions for Stille Coupling
ParameterConditionNotes
This compound 1.0 equiv
Organostannane 1.1 - 1.2 equiv
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
Ligand P(o-tol)₃ (4-10 mol%) or AsPh₃ (4-10 mol%)Often used with Pd₂(dba)₃.
Solvent Toluene or DioxaneAnhydrous and degassed.
Temperature 90 - 110 °C
Reaction Time 12 - 24 hoursMonitor by TLC or GC-MS.
Typical Yield 70 - 90%Highly substrate-dependent.
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and tributyl(phenyl)stannane (1.1 equiv) in anhydrous, degassed toluene.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heating: Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture and quench with a saturated aqueous solution of KF. Stir for 30 minutes, then filter through celite.

  • Extraction and Purification: Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Mandatory Visualization

Troubleshooting_Stille start Low/No Conversion in Stille Reaction check_catalyst Is the Pd catalyst active? start->check_catalyst check_reagents Are reagents pure? check_catalyst->check_reagents Yes solution_catalyst Use fresh Pd(0) source or pre-catalyst. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (temp, solvent) optimal? check_reagents->check_conditions Yes solution_reagents Purify organostannane. check_reagents->solution_reagents No solution_conditions Increase temperature. Consider additives like CuI. check_conditions->solution_conditions No

Troubleshooting Low Yield in Stille Coupling

III. Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, coupling this compound with a variety of amines.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is not working. What should I check first?

A1: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, and base.

  • Ligand Choice: For aryl chlorides, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to facilitate the oxidative addition and reductive elimination steps.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Inert Atmosphere: The catalyst system is highly sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere.

Q2: I am seeing dehalogenation of my this compound starting material. How can I prevent this?

A2: Dehalogenation is a common side reaction. To minimize it:

  • Optimize Ligand: The choice of ligand can influence the relative rates of amination versus dehalogenation. Screening different bulky phosphine ligands may be necessary.

  • Lower Temperature: If possible, running the reaction at a lower temperature may disfavor the dehalogenation pathway.

Data Presentation: Typical Conditions for Buchwald-Hartwig Amination
ParameterConditionNotes
This compound 1.0 equiv
Amine 1.1 - 1.2 equiv
Palladium Catalyst Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (0.5-2 mol%)
Ligand RuPhos (2-6 mol%) or BrettPhos (2-6 mol%)Crucial for aryl chlorides.
Base NaOtBu (1.2-1.5 equiv) or LHMDS (1.2-1.5 equiv)
Solvent Toluene or DioxaneAnhydrous and degassed.
Temperature 80 - 110 °C
Reaction Time 4 - 24 hoursMonitor by TLC or GC-MS.
Typical Yield 50 - 90%Highly dependent on the amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
  • Reaction Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Addition of Reagents: To the same vial, add this compound (1.0 mmol, 1.0 equiv) and the primary amine (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add anhydrous toluene (to a concentration of 0.1 M with respect to the thiophene) to the vial.

  • Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at 100 °C under an inert atmosphere.

  • Monitoring and Workup: Monitor the reaction by GC-MS. Once complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex + Ar-Cl Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination + R₂NH Reductive\nElimination Reductive Elimination Amine\nCoordination->Reductive\nElimination - Base-H⁺Cl⁻ Reductive\nElimination->Pd(0)L - Ar-NR₂

Simplified Buchwald-Hartwig Catalytic Cycle

IV. Lithiation and Grignard Reagent Formation

Direct functionalization of this compound can also be achieved through metalation, followed by quenching with an electrophile.

Frequently Asked Questions (FAQs)

Q1: I am having trouble forming the Grignard reagent from this compound. What are some common issues?

A1: Grignard reagent formation can be notoriously difficult to initiate.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Activating the magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.

  • Solvent Choice: Ethereal solvents like diethyl ether or THF are essential to stabilize the Grignard reagent.

Q2: Can I selectively functionalize one of the chloro positions via lithiation?

A2: Achieving selective mono-lithiation can be challenging due to the similar reactivity of the two chloro positions. However, careful control of stoichiometry and temperature can favor mono-functionalization. Using one equivalent of a strong lithium base like n-butyllithium at low temperatures (e.g., -78 °C) is a common starting point.

Experimental Protocol: Lithiation and Quenching of this compound
  • Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.0 equiv) in hexanes via the dropping funnel, maintaining the temperature below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract with an organic solvent, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Mandatory Visualization

Lithiation_Workflow start Start: this compound in Anhydrous THF cool Cool to -78 °C start->cool add_nBuLi Slowly Add n-BuLi (1.0 equiv) cool->add_nBuLi stir Stir at -78 °C for 1-2h add_nBuLi->stir quench Add Electrophile (E+) stir->quench warm Warm to Room Temperature quench->warm workup Aqueous Workup warm->workup purify Purification workup->purify

References

Technical Support Center: Purification of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing isomeric impurities from 2,5-Dichlorothiophene.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in crude this compound?

A1: During the synthesis of this compound, particularly through the direct chlorination of thiophene, several isomeric impurities can be formed. The most common dichlorothiophene isomers are 2,3-Dichlorothiophene, 2,4-Dichlorothiophene, and 3,4-Dichlorothiophene.[1] The crude reaction mixture may also contain unreacted starting materials, monochlorothiophenes, and higher chlorinated thiophenes.[1]

Q2: Why is it challenging to separate this compound from its isomers?

A2: The primary challenge lies in the close boiling points of the dichlorothiophene isomers, which makes separation by conventional distillation difficult.[1] Effective separation requires methods that can differentiate between the subtle structural differences of the isomers.

Q3: What are the primary methods for removing isomeric impurities from this compound?

A3: The main techniques for purifying this compound include:

  • High-Efficiency Fractional Distillation: This method can be effective but often requires specialized equipment with a high number of theoretical plates.[1]

  • Recrystallization: By leveraging differences in solubility of the isomers in a selected solvent or solvent system, recrystallization can be a powerful purification technique.[2][3]

  • Chromatography: Techniques like flash chromatography and preparative high-performance liquid chromatography (HPLC) can be employed for high-purity separations.[4][5]

  • Optimized Synthesis: A patented method involves the chlorination of 2-chlorothiophene (B1346680) followed by an alkali wash to decompose addition products, which is reported to yield a dichlorothiophene fraction that is substantially pure this compound.[1]

Troubleshooting Guides

Issue 1: Poor separation of isomers using fractional distillation.

Potential Cause & Solution:

  • Insufficient Column Efficiency: The boiling points of dichlorothiophene isomers are very close. A standard distillation setup will likely not provide adequate separation.

    • Recommendation: Employ a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux column or a packed column).[1][6] For very difficult separations, a spinning band distillation apparatus may be necessary. It has been noted that a column with as many as 95 theoretical plates may be needed for effective separation.[1]

  • Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium to be established within the column, leading to poor separation.

    • Recommendation: Maintain a slow and steady distillation rate. The rising ring of condensate should be allowed to ascend the column slowly.[6] If the ring stops rising, the heat input can be slightly increased.[6]

Issue 2: Oiling out or no crystal formation during recrystallization.

Potential Cause & Solution:

  • Inappropriate Solvent Choice: The chosen solvent may be too good of a solvent for all isomers, or it may not provide a significant solubility difference between the desired this compound and its isomeric impurities at different temperatures.

    • Recommendation: Conduct systematic solubility tests with a range of solvents. An ideal solvent should dissolve the crude product completely at its boiling point but have low solubility for the desired isomer at low temperatures.[2] Consider using a two-solvent system where the desired compound is soluble in a "good" solvent and insoluble in a "poor" solvent.[7] Common solvent systems for recrystallization include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[8]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the product "oiling out" or precipitating as an amorphous solid, trapping impurities.

    • Recommendation: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[3] Slow cooling promotes the formation of larger, purer crystals.[3] If crystallization does not initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[3]

Issue 3: Co-elution of isomers during column chromatography.

Potential Cause & Solution:

  • Suboptimal Mobile Phase or Stationary Phase: The selected chromatographic conditions may not provide sufficient selectivity to resolve the isomers.

    • Recommendation: Experiment with different mobile phase compositions and stationary phases. For instance, a switch from a standard silica (B1680970) gel to a stationary phase with different selectivity, such as a phenyl column, might improve separation.[9] Adjusting the mobile phase polarity or using additives can also enhance resolution.[3] For challenging separations, preparative HPLC is often the most effective chromatographic method.[3]

Data Presentation

Table 1: Boiling Points of Dichlorothiophene Isomers

IsomerBoiling Point (°C)
This compound162
2,4-Dichlorothiophene~167-168
2,3-Dichlorothiophene~172-173
3,4-Dichlorothiophene~182

Note: Boiling points are approximate and may vary with atmospheric pressure. Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle. The heating rate should be controlled to allow for a slow and steady rise of the vapor through the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column, establishing a temperature gradient. The temperature at the distillation head should stabilize at the boiling point of the most volatile component.

  • Collection of Fractions: Collect the initial fraction, which will be enriched in the lower-boiling point isomers. Monitor the temperature at the distillation head. A sharp increase in temperature will indicate that a different isomer is beginning to distill. Collect different fractions based on the observed boiling point ranges.

  • Analysis: Analyze the collected fractions using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the isomeric purity.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which this compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_dist Fractional Distillation Pathway cluster_recryst Recrystallization Pathway cluster_chrom Chromatography Pathway start Crude this compound (Mixture of Isomers) decision Is Purity Sufficient? start->decision distillation High-Efficiency Fractional Distillation analysis1 Purity Analysis (GC/NMR) distillation->analysis1 recrystallization Recrystallization analysis2 Purity Analysis (GC/NMR) recrystallization->analysis2 chromatography Preparative Chromatography (e.g., HPLC) analysis3 Purity Analysis (GC/NMR) chromatography->analysis3 pure_product Pure this compound analysis1->pure_product Desired Fraction impurities1 Isomeric Impurities (Enriched Fractions) analysis1->impurities1 Other Fractions analysis2->pure_product Crystals impurities2 Isomeric Impurities (in Mother Liquor) analysis2->impurities2 Mother Liquor analysis3->pure_product Desired Fraction impurities3 Isomeric Impurities (Separated Fractions) analysis3->impurities3 Other Fractions decision->distillation No decision->recrystallization No decision->chromatography No decision->pure_product Yes

Caption: Workflow for the purification of this compound from isomeric impurities.

References

Challenges in the scale-up of 2,5-Dichlorothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dichlorothiophene, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound involve the direct chlorination of either thiophene (B33073) or 2-chlorothiophene (B1346680). An alternative approach utilizes a chlorinating agent such as N-chlorosuccinimide (NCS).[1][2][3][4] The choice of starting material and chlorinating agent can significantly impact the selectivity and purity of the final product.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The main challenges during the scale-up of this compound synthesis include:

  • Isomer Control: Direct chlorination of thiophene results in a mixture of dichlorothiophene isomers which are difficult to separate due to their close boiling points.[1][3]

  • Exothermic Reaction Management: Chlorination reactions are highly exothermic, and maintaining precise temperature control is critical to prevent runaway reactions and the formation of unwanted byproducts.[3][5]

  • Byproduct Formation: The reaction can produce chlorine addition products that must be removed.[1][2]

  • Purification: Separating the desired this compound from other isomers and impurities on a large scale is a significant hurdle, often requiring highly efficient and costly fractional distillation.[1][6]

Q3: How can I improve the selectivity for this compound and minimize the formation of other isomers?

A3: To enhance the selectivity for the 2,5-isomer, it is recommended to use 2-chlorothiophene as the starting material instead of thiophene. This approach can yield a product that is substantially pure this compound, thereby simplifying the purification process.[1]

Q4: What is the purpose of the alkali wash step in the synthesis protocol?

A4: The alkali wash, typically with an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is a crucial step to decompose and remove chlorine addition byproducts that are formed during the chlorination reaction.[1][2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of multiple isomers, reducing the yield of the desired product.[1] - Loss of product during purification.- Monitor the reaction progress using Gas Chromatography (GC) to ensure completion. - Use 2-chlorothiophene as the starting material to improve selectivity for the 2,5-isomer.[1] - Optimize distillation conditions (e.g., use a column with a higher number of theoretical plates) to minimize product loss.[1]
Product Contaminated with Other Dichlorothiophene Isomers - Direct chlorination of thiophene leads to a mixture of isomers (2,3-, 2,4-, 3,4-, and this compound).[1][3] - Inefficient fractional distillation.[1]- If possible, switch to a more selective synthesis route starting from 2-chlorothiophene.[1] - For purification, employ a highly efficient fractional distillation column. The boiling points of the isomers are very close, making separation challenging.[1]
Presence of High-Boiling Point Impurities - Formation of chlorine addition products during the reaction.[1]- Ensure the alkali wash step is performed effectively. This involves heating the reaction mixture with an aqueous alkali solution to decompose these byproducts before distillation.[2]
Runaway Reaction or Poor Temperature Control - The chlorination reaction is highly exothermic.[3][5] - Inadequate heat removal, especially in larger reactors.[5]- Ensure the reactor is equipped with an efficient cooling system. - Add the chlorinating agent slowly and in a controlled manner to manage the rate of heat generation. - Monitor the internal reaction temperature closely throughout the addition.

Quantitative Data

Table 1: Boiling Points of Dichlorothiophene Isomers [1]

CompoundBoiling Point (°C)
This compound162.1
2,4-Dichlorothiophene167.6
2,3-Dichlorothiophene172.7
3,4-Dichlorothiophene182.0

Table 2: Example Lab-Scale Synthesis Yield and Purity [4]

Starting MaterialChlorinating AgentYieldPurity
ThiopheneN-chlorotoluene diimide95%98.5%

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chlorothiophene [2]

This method is preferred for achieving higher selectivity towards the 2,5-isomer.

  • Materials:

    • 2-Chlorothiophene

    • Gaseous chlorine (Cl₂)

    • Aqueous alkali solution (e.g., NaOH or KOH)

  • Equipment:

    • Reaction flask with a stirrer and temperature control

    • Gas dispersion tube

    • Distillation apparatus

  • Procedure:

    • Charge the reaction flask with 2-chlorothiophene.

    • Bubble gaseous chlorine through the liquid while maintaining the reaction temperature below 50 °C. A slight molar excess of chlorine is recommended.

    • After the chlorination is complete, add the aqueous alkali solution to the reaction mixture.

    • Heat the mixture to a temperature between 100 °C and 125 °C to decompose the chlorine addition products.

    • Cool the mixture and separate any solid matter via filtration or decantation.

    • Purify the resulting organic liquid by fractional distillation to isolate the this compound fraction.

Protocol 2: General Procedure for Synthesis from Thiophene using N-Chlorotoluene Diimide [4]

  • Materials:

    • Thiophene (84 g)

    • N-chlorotoluene diimide (270 g)

    • Carbon tetrachloride (300 g)

  • Equipment:

    • 1000 mL three-necked flask with reflux condenser

    • Heating mantle

    • Filtration apparatus

    • Rotary evaporator

    • Vacuum distillation apparatus

  • Procedure:

    • Add carbon tetrachloride and thiophene to the three-necked flask.

    • Heat the mixture to reflux temperature.

    • Slowly add N-chlorotoluene diimide.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble impurities.

    • Concentrate the filtrate to recover the carbon tetrachloride.

    • Heat the remaining reaction mixture to 100 °C and perform distillation under reduced pressure to collect the this compound fraction.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 2-Chlorothiophene chlorination Chlorination with Cl₂ (<50°C) start->chlorination alkali_wash Alkali Wash (100-125°C) chlorination->alkali_wash separation Separation of Solids alkali_wash->separation distillation Fractional Distillation separation->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Isomer Contamination cluster_synthesis_check Synthesis Route cluster_solution Solutions start Isomer Contamination Detected? starting_material What was the starting material? start->starting_material Yes end_node Problem Resolved start->end_node No thiophene Thiophene starting_material->thiophene two_chlorothiophene 2-Chlorothiophene starting_material->two_chlorothiophene switch_sm Consider switching to 2-Chlorothiophene for better selectivity. thiophene->switch_sm optimize_distillation Optimize fractional distillation. (e.g., use a column with more theoretical plates) thiophene->optimize_distillation two_chlorothiophene->optimize_distillation check_purity Re-evaluate purity of starting 2-Chlorothiophene. two_chlorothiophene->check_purity switch_sm->end_node optimize_distillation->end_node check_purity->end_node

Caption: Decision tree for troubleshooting isomer contamination.

References

Validation & Comparative

Reactivity Face-Off: 2,5-Dichlorothiophene vs. 2,5-Dibromothiophene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting the Optimal Dihalothiophene Building Block

In the synthesis of novel pharmaceuticals and functional materials, 2,5-dihalothiophenes are indispensable building blocks. The choice between a chloro- or bromo-substituted thiophene (B33073) can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective, data-supported comparison of the reactivity of 2,5-dichlorothiophene and 2,5-dibromothiophene (B18171) in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.

The fundamental principle governing the reactivity of these two compounds lies in the carbon-halogen bond strength. The weaker carbon-bromine (C-Br) bond in 2,5-dibromothiophene generally leads to a faster rate of oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This translates to higher reactivity for the bromo- derivative compared to its chloro- counterpart. Consequently, reactions with 2,5-dibromothiophene can often be performed under milder conditions with lower catalyst loadings.

While direct, side-by-side comparative studies under identical conditions are limited in the literature, the available data for related compounds and general principles of cross-coupling reactions consistently support this trend.

Quantitative Data Comparison

The following table summarizes representative yields for double cross-coupling reactions on 2,5-dihalothiophenes. It is important to note that the data for the dichloro- and dibromothiophenes are not from a single head-to-head comparative study and should be interpreted as illustrative of the general reactivity trends.

Reaction TypeDihalothiopheneCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 2,5-Dibromo-3-hexylthiopheneArylboronic acids (various)Pd(PPh₃)₄1,4-Dioxane (B91453)/H₂OK₃PO₄9012Moderate to Good[1]
Suzuki-Miyaura 2,5-Dibromo-3-methylthiopheneArylboronic acids (various)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLow to Moderate[2]
Direct Arylation 2,5-Dibromothiophene4-MethylthiazolePdCl(C₃H₅)(dppb)DMAKOAc1501682
Direct Arylation 2,5-Dibromothiophene2-MethylthiophenePdCl(C₃H₅)(dppb)DMAKOAc1501675

Note: "Moderate to Good" and "Low to Moderate" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures for dihalothiophenes and related substrates and may require optimization for specific applications.

Suzuki-Miyaura Coupling: Double Arylation of 2,5-Dihalothiophene (General Protocol)

This protocol is adapted from procedures for the double Suzuki coupling of 2,5-dibromothiophene derivatives.[1][3]

Materials:

  • 2,5-Dihalothiophene (1.0 mmol)

  • Arylboronic acid (2.2-2.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-6 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (4.0 mmol)

  • Degassed 1,4-dioxane and water (4:1 ratio)

  • Schlenk flask and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 2,5-dihalothiophene, arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling: Mono-Arylation of 2,5-Dihalothiophene (General Protocol)

This protocol is a generalized procedure for the Stille coupling of a dihalogenated heterocyclic compound.

Materials:

  • 2,5-Dihalothiophene (1.0 mmol)

  • Organostannane reagent (e.g., Tributyl(phenyl)stannane) (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)

  • Anhydrous toluene (B28343)

  • Schlenk flask and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2,5-dihalothiophene, palladium catalyst, and ligand.

  • Add anhydrous toluene via syringe and stir the mixture for 10 minutes at room temperature.

  • Add the organostannane reagent dropwise via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Mono-Amination of 2,5-Dihalothiophene (General Protocol)

This protocol is adapted from procedures for the Buchwald-Hartwig amination of dichlorinated pyrimidines and can be used as a starting point for 2,5-dihalothiophenes.[4]

Materials:

  • 2,5-Dihalothiophene (1.0 mmol)

  • Amine (e.g., morpholine) (1.1 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] or Pd₂(dba)₃ (1-5 mol%)

  • Bulky phosphine (B1218219) ligand (e.g., XPhos) (1.2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene or 1,4-dioxane

  • Glovebox or Schlenk line techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor and the phosphine ligand to a dry Schlenk tube.

  • Add the 2,5-dihalothiophene, the amine, and the base.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the decision-making process and expected outcomes when choosing between this compound and 2,5-dibromothiophene for a cross-coupling reaction.

Caption: Logical workflow for selecting a 2,5-dihalothiophene based on reactivity and cost.

Experimental Workflow Visualization

The generalized workflow for executing a palladium-catalyzed cross-coupling reaction is depicted in the following diagram.

G General Experimental Workflow for Cross-Coupling Reactions Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents - Dihalothiophene - Coupling Partner - Catalyst & Ligand - Base (if required) - Anhydrous Solvent Setup->Reagents Reaction 3. Reaction - Heat to desired temperature - Stir for specified time Reagents->Reaction Monitoring 4. Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Workup - Cool to RT - Dilute with solvent - Aqueous washes Monitoring->Workup Complete Purification 6. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

References

A Comparative Guide to Analytical Techniques for the Quantification of 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2,5-Dichlorothiophene, a key chemical intermediate, is critical for process optimization, quality control, and safety assessment. This guide provides a comparative overview of the primary analytical techniques for its quantification, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific validated performance data for this compound is not extensively published, this guide draws upon established methodologies for chlorinated thiophenes and analogous compounds to provide a robust framework for analysis.

Comparison of Analytical Techniques

The selection of an analytical technique for the quantification of this compound is dependent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. GC-MS is highly suitable due to the volatile nature of this compound, offering excellent separation and definitive identification. HPLC provides a versatile alternative, particularly for its ease of use in routine quality control.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation based on volatility and polarity in the gas phase, followed by detection based on mass-to-charge ratio.Separation based on polarity in the liquid phase, followed by detection using UV-Vis absorbance.
Selectivity Very High (Mass spectral data provides structural confirmation).[1]Moderate to High (Dependent on column chemistry and detector).[1]
Sensitivity High (ng/L to µg/L levels are achievable).[1]Moderate (µg/L to mg/L levels are typical).[1]
Linearity (R²) Typically > 0.995.[1]Typically > 0.99.[1][2]
Limit of Detection (LOD) Estimated to be in the low ng/L range.Estimated to be in the range of 30 ng.
Limit of Quantification (LOQ) Estimated to be in the ng/L to µg/L range.Estimated to be in the range of 80 ng.
Typical Matrix Environmental samples (soil, water), industrial process samples.Pharmaceutical formulations, chemical reaction mixtures.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are based on established methods for chlorinated thiophenes and related compounds and can be adapted for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the trace analysis of this compound in complex matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 mL of an aqueous sample, add a suitable internal standard (e.g., a deuterated analog of this compound).

  • Adjust the sample pH to neutral (pH 7).

  • Transfer the sample to a 250 mL separatory funnel.

  • Add 30 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).[1]

  • Shake the funnel vigorously for 2 minutes, venting periodically.[1]

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction twice more with fresh 30 mL portions of the organic solvent.[1]

  • Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.[1]

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]

2. GC-MS Instrumentation and Conditions [1]

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Inlet Temperature: 250°C.[1]

  • Injection Volume: 1 µL in splitless mode.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan (50-350 m/z) for qualitative confirmation.[1]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method provides a robust approach for the routine quantification of this compound in less complex samples such as pharmaceutical intermediates or reaction mixtures.

1. Sample Preparation

  • Stock Solution: Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetonitrile (B52724) or a mixture of water and methanol (B129727) (50:50).[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution to concentrations ranging from approximately 6 µg/mL to 50 µg/mL.[3]

  • Sample Solution: Prepare the sample solution in the same manner as the stock solution, and dilute if necessary to fall within the concentration range of the calibration curve.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., pH 3) in a 50:50 (v/v) ratio, delivered isocratically.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 20 µL.

  • Detection: UV detection at an appropriate wavelength (e.g., 225 nm).[2]

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the quantification of this compound by GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH to 7 Add_IS->Adjust_pH LLE Liquid-Liquid Extraction Adjust_pH->LLE Dry_Extract Dry Extract LLE->Dry_Extract Concentrate Concentrate to 1 mL Dry_Extract->Concentrate Inject Inject 1 µL Concentrate->Inject GC_Separation GC Separation (HP-5ms column) Inject->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Confirmation Qualitative Confirmation MS_Detection->Confirmation

GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 20 µL Filter->Inject HPLC_Separation HPLC Separation (C18 column) Inject->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Quantification Quantification UV_Detection->Quantification

HPLC-UV analysis workflow for this compound.

References

Comparative Guide to the GC-MS Analysis of 2,5-Dichlorothiophene and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of 2,5-Dichlorothiophene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is critical for ensuring product purity and safety.[1] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the analysis of this compound and its process-related byproducts. This document outlines detailed experimental protocols, presents comparative performance data, and offers insights into the selection of the most appropriate analytical methodology.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[2] However, High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative and sometimes complementary approaches. The selection of a method often depends on the specific analytical challenge, such as the need for structural elucidation of unknown impurities or high-throughput quantitative analysis.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and NMR for the analysis of this compound and its isomers. The GC-MS data is based on validated methods for similar chlorinated volatile organic compounds, providing a reliable estimate of expected performance.[2]

ParameterGC-MSHPLC-UVNMR
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.[2]Separation based on polarity, detection by UV-Vis absorbance.[2]Detection and quantification based on the magnetic properties of atomic nuclei.
Selectivity Very High (Mass spectral data provides structural information).[2]Moderate to High (dependent on column chemistry and detector).[2]High (Provides detailed structural information).
Sensitivity High (ng/L to µg/L levels achievable).[2]Moderate (µg/L to mg/L levels typical).[2]Lower sensitivity compared to chromatographic methods.
Linearity (R²) > 0.995[2]> 0.99Not directly applicable for quantification without internal standards.
Limit of Detection (LOD) 0.5 - 9.0 ng/g[3]~0.1 mg/L~0.1%
Limit of Quantification (LOQ) 3.0 - 30 ng/g[3]~0.3 mg/L~0.3%
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (% RSD) < 15%< 2%< 1%
Sample Throughput ModerateHighLow to Medium
Advantages High specificity, structural elucidation of unknown impurities, suitable for complex matrices.[2]Wide applicability, robust, good for non-volatile compounds.[2]Non-destructive, provides detailed structural information, minimal sample preparation for pure samples.
Disadvantages Requires volatile and thermally stable analytes, potential for matrix interference.[2]Lower selectivity than MS, may require derivatization for some compounds.[2]Lower sensitivity, potential for signal overlap in complex mixtures.

Byproducts of this compound Synthesis

The direct chlorination of thiophene (B33073) is a common synthetic route to this compound. This process can lead to the formation of several byproducts, including:

  • Isomers of Dichlorothiophene: 2,3-Dichlorothiophene, 2,4-Dichlorothiophene, and 3,4-Dichlorothiophene.

  • Other Chlorinated Thiophenes: Monochlorothiophene, trichlorothiophenes, and tetrachlorothiophene.

  • Chlorine addition products.

The presence of these byproducts, particularly isomers with close boiling points, necessitates analytical methods with high resolving power, such as GC-MS, for accurate identification and quantification.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable analytical results. The following sections provide protocols for the analysis of this compound and its byproducts using GC-MS, HPLC-UV, and NMR.

GC-MS Analysis

This protocol is based on established methods for the analysis of chlorinated volatile organic compounds and is suitable for the quantification of this compound and its byproducts in a reaction mixture.[2]

Sample Preparation:

  • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane, and dilute to volume.

  • If necessary, perform a liquid-liquid extraction for samples in an aqueous matrix.[2]

  • Add an appropriate internal standard (e.g., a deuterated analog of the analyte) for accurate quantification.[2]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[2]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[2]

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[2]

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Inlet Temperature: 250°C.[2]

  • Injection Volume: 1 µL in splitless mode.[2]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[2]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2]

HPLC-UV Analysis

This hypothetical HPLC method is designed for the routine analysis and purity assessment of this compound.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

NMR Analysis

NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of this compound, especially for distinguishing between isomers.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

  • Acquire a standard one-pulse ¹H spectrum. For this compound, a singlet is expected in the aromatic region.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum. Two signals are expected for the two distinct carbon environments in this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis and a conceptual diagram of the potential byproducts formed during the synthesis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Dilution & Internal Standard Addition Sample->Dilution Extraction Liquid-Liquid Extraction (if needed) Dilution->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report Byproduct_Formation cluster_byproducts Potential Byproducts Thiophene Thiophene Chlorination Direct Chlorination Thiophene->Chlorination MainProduct This compound Chlorination->MainProduct Isomers Dichlorothiophene Isomers (2,3-, 2,4-, 3,4-) Chlorination->Isomers OtherCl Other Chlorinated Thiophenes (Mono-, Tri-, Tetra-) Chlorination->OtherCl Addition Chlorine Addition Products Chlorination->Addition

References

A Comparative Guide to HPLC Methods for the Separation of Chlorinated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of chlorinated thiophenes are critical in pharmaceutical development and environmental analysis due to their potential as synthetic intermediates and environmental contaminants. High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis of these compounds. This guide provides a comparative overview of reversed-phase HPLC methods, focusing on the performance of different stationary phases for the separation of chlorinated thiophenes and their derivatives.

Comparison of HPLC Methods

The choice of stationary phase is a critical parameter in developing a selective and efficient HPLC method for chlorinated thiophenes. Below is a comparison of two common reversed-phase columns, a standard C18 column and a Phenyl-Hexyl column, for the analysis of a dichlorinated thiophene (B33073) derivative, which serves as a representative example for this class of compounds.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Stationary Phase C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Analyte 3,4-Dichloro-5-fluorothiophenol3,4-Dichloro-5-fluorothiophenol
Retention Time 10.2 min[1]12.5 min[1]
Resolution (Analyte/Impurity 1) 2.1[1]2.5[1]
Resolution (Analyte/Impurity 2) 1.9[1]2.2[1]
Theoretical Plates (Analyte) 12,500[1]14,000[1]
Selectivity Principle Primarily hydrophobic interactions.[2]π-π interactions with aromatic rings, providing alternative selectivity for aromatic compounds.[2][3]

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols can serve as a starting point for the development of methods for other chlorinated thiophenes.

Sample Preparation (General Protocol)
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chlorinated thiophene sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in a suitable diluent (e.g., 50:50 v/v Acetonitrile:Water) and make up to the volume.[1]

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent in a separate volumetric flask.[1]

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Method A: Reversed-Phase HPLC with C18 Column
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 90% B

    • 12-15 min: 90% B

    • 15.1-20 min: 30% B (re-equilibration)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV at 254 nm.[1]

Method B: Reversed-Phase HPLC with Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    • 0-3 min: 40% B

    • 3-15 min: 40% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 40% B (re-equilibration)[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV at 254 nm.[1]

Visualizing the HPLC Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of chlorinated thiophenes, from sample preparation to data analysis.

HPLC_Workflow General Workflow for HPLC Analysis of Chlorinated Thiophenes cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter Sample (0.45 µm) Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation (C18 or Phenyl-Hexyl Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: A generalized workflow for the HPLC analysis of chlorinated thiophenes.

References

A Comparative Guide to the Synthesis of 2,5-Dichlorothiophene: Evaluating Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates like 2,5-Dichlorothiophene is paramount. This guide provides a comparative analysis of two primary synthetic routes to this important compound, offering detailed experimental protocols and quantitative data to inform methodological choices. The focus is on a modern, high-yield, two-step synthesis commencing from thiophene (B33073) and a more traditional, direct chlorination approach.

Comparison of Synthesis Yield and Purity

The selection of a synthetic route is often a trade-off between factors such as yield, purity, cost, and operational simplicity. The following table summarizes the quantitative performance of the two methods for synthesizing this compound.

ParameterMethod 1: Two-Step Synthesis from ThiopheneMethod 2: Direct Chlorination of Thiophene
Starting Material ThiopheneThiophene
Key Reagents Hydrogen Peroxide, Hydrochloric Acid, Chlorine Gas, Alkali (e.g., NaOH/KOH)Chlorine Gas, Alkali (e.g., KOH)
Overall Yield High (potentially >90% based on precursors)Variable, often lower due to byproducts
Purity of this compound 98-100%[1]Significantly lower, requires extensive purification from a mixture of isomers (2,3-, 2,4-, and 3,4-dichlorothiophene)
Key Advantages High purity of the final product, avoiding difficult isomer separation.[1]Fewer discrete synthetic steps.
Key Disadvantages Two separate reaction stages.Produces a complex mixture of chlorinated thiophenes requiring efficient fractional distillation for separation.[1]

Experimental Protocols

Method 1: High-Purity Two-Step Synthesis

This method involves the initial synthesis of 2-Chlorothiophene from thiophene, followed by its selective chlorination to this compound. This approach is favored for its ability to produce a final product of very high purity.

Step 1: Synthesis of 2-Chlorothiophene

This protocol is adapted from a patented method known for its high yield and safety profile.

  • Materials: Thiophene, 30% Hydrochloric Acid, Triethylamine, 30% Hydrogen Peroxide, Ethyl Acetate, Saturated Sodium Chloride solution.

  • Procedure:

    • In a reaction vessel equipped for mechanical stirring and cooling, add 600 mL of 30% hydrochloric acid, 100 g of thiophene, and 2 mL of triethylamine.

    • Cool the mixture to a temperature between -5°C and 0°C.

    • Slowly add 140 g of 30% hydrogen peroxide to the mixture, maintaining the temperature in the specified range. The addition should be controlled over a period of time to manage the reaction exotherm.

    • After the addition is complete, continue to stir the mixture at the same temperature for 10 hours.

    • Allow the reaction mixture to settle and the layers to separate.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with a saturated sodium chloride solution.

    • The organic layer is then concentrated to yield 2-chlorothiophene. A reported yield for this step is 96.4%.

Step 2: Synthesis of this compound from 2-Chlorothiophene

This procedure focuses on the selective chlorination of the intermediate to the desired product.[1]

  • Materials: 2-Chlorothiophene, Chlorine gas, Alkali solution (e.g., sodium hydroxide (B78521) or potassium hydroxide).

  • Procedure:

    • Charge a reaction vessel with pure 2-chlorothiophene.

    • Bubble chlorine gas through the 2-chlorothiophene. It is preferable to use a slight molar excess of chlorine. The temperature of the reaction mixture should be maintained below 50°C during the chlorination process.

    • After the chlorination is complete, the resulting reaction product mixture is heated in the presence of an alkali solution to a temperature between 100°C and 125°C. This step is crucial for decomposing chlorine addition byproducts.

    • After heating, the mixture is cooled, and any solid matter is removed.

    • The resulting solution is then distilled to yield a dichlorothiophene fraction that consists of 98-100% this compound.[1]

Method 2: Traditional Direct Chlorination of Thiophene

This older method involves the direct reaction of thiophene with chlorine, which results in a mixture of various chlorinated thiophenes.

  • Materials: Thiophene, Chlorine gas, Potassium hydroxide.

  • Procedure:

    • Thiophene is chlorinated at room temperature by reaction with chlorine gas. This produces a crude mixture containing unreacted thiophene, monochlorothiophene, various dichlorothiophene isomers, trichlorothiophenes, tetrachlorothiophene, and chlorine addition products.[1]

    • The crude reaction mixture is then heated with potassium hydroxide for several hours to decompose the addition products.[1]

    • After the alkali treatment, water is added, and the mixture is subjected to steam distillation.

    • The distilled organic phase, containing a mixture of chlorothiophenes, is then fractionally distilled. This separation is challenging due to the close boiling points of the dichlorothiophene isomers.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the recommended high-purity, two-step synthesis of this compound.

SynthesisWorkflow Thiophene Thiophene Reaction1 Chlorination (H₂O₂/HCl, -5 to 0°C) Thiophene->Reaction1 Intermediate 2-Chlorothiophene (Yield: ~96%) Reaction1->Intermediate Reaction2 Chlorination (Cl₂, <50°C) Intermediate->Reaction2 Alkali_Treatment Alkali Treatment (100-125°C) Reaction2->Alkali_Treatment Decomposition of addition products Purification Distillation Alkali_Treatment->Purification Final_Product This compound (Purity: 98-100%) Purification->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

References

A Spectroscopic Comparison of 2,5-Dichlorothiophene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2,5-dichlorothiophene with a selection of its derivatives. The objective is to offer a clear, data-driven overview of how different substituents on the thiophene (B33073) ring influence its spectroscopic properties. This information is valuable for the identification, characterization, and quality control of these compounds in research and development.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives. The data has been compiled from various sources and is presented to facilitate a direct comparison of their UV-Visible absorption, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) characteristics.

Table 1: UV-Visible and Fluorescence Spectroscopy Data

Compoundλmax (nm)Molar Absorptivity (ε)SolventFluorescence Emission (nm)Quantum Yield (ΦF)
Thiophene2317,500Heptane300-450Low
This compound 247 N/A N/A N/A N/A
2,5-Dibromothiophene252N/AN/AN/AN/A
2,3-DiiodothiopheneN/AN/AN/AN/AN/A
Thiophene-2-carboxylic acid248, 270 (sh)N/AMethanolN/AN/A
3-Acetyl-2,5-dichlorothiopheneN/AN/AN/AN/AN/A
2-Bromo-5-nitrothiopheneN/AN/AN/AN/AN/A

N/A: Data not readily available in the searched literature. sh: shoulder

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

CompoundH-3H-4Other ProtonsSolvent
Thiophene7.187.18-CDCl₃
This compound 6.89 (s) 6.89 (s) - CCl₄ [1]
2,5-Dibromothiophene6.83 (s)6.83 (s)-CDCl₃
2,3-Diiodothiophene6.95 (d, J=5.5 Hz)7.34 (d, J=5.5 Hz)-N/A[2]
Thiophene-2-carboxylic acid7.40 (dd)7.15 (t)7.90 (dd, H-5)DMSO-d₆
3-Acetyl-2,5-dichlorothiophene-7.30 (s)2.60 (s, -CH₃)CDCl₃
2-Chlorothiophene6.79 (dd)6.92 (t)6.74 (dd, H-5)N/A[3]

s: singlet, d: doublet, t: triplet, dd: doublet of doublets. J values are in Hz.

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

CompoundC-2C-3C-4C-5Other CarbonsSolvent
Thiophene125.6127.4127.4125.6-CDCl₃
This compound 125.0 127.2 127.2 125.0 - CDCl₃
2,5-Dibromothiophene111.9130.9130.9111.9-CDCl₃
2,3-Diiodothiophene84.193.9133.7135.9-N/A[2]
Thiophene-2-carboxylic acid134.1134.2128.2133.5162.8 (C=O)DMSO-d₆
3-Acetyl-2,5-dichlorothiophene131.1138.8130.5127.8191.2 (C=O), 29.8 (-CH₃)CDCl₃

Table 4: Key FTIR Absorption Bands (wavenumber, cm⁻¹)

CompoundC-H stretching (aromatic)C=C stretching (ring)C-S stretchingOther Key Bands
Thiophene~3100~1500-1400~800-600-
This compound ~3100 ~1520, 1420 ~680 ~1050 (C-Cl)
2,5-Dibromothiophene~3100~1510, 1410~670~980 (C-Br)
2,5-Dichloro-3-nitrothiophene~3100~1520, 1400~690~1540 (asym NO₂), ~1350 (sym NO₂)[4]
3-Acetyl-2,5-dichlorothiophene~3100~1510, 1415~685~1670 (C=O)
Thiophene-2-carboxylic acid~3100~1530, 1420~700~1680 (C=O), ~3000-2500 (O-H)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

2.1 UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining UV-Visible absorption spectra of thiophene derivatives.

  • Sample Preparation:

    • Prepare a stock solution of the thiophene derivative in a UV-grade solvent (e.g., ethanol, cyclohexane, or dichloromethane) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent. The final concentration should be adjusted to yield an absorbance in the range of 0.2 to 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Place the sample cuvette in the sample beam and record the absorption spectrum over a range of 200-400 nm.[5]

    • The wavelength of maximum absorbance (λmax) is determined from the peak of the absorption band.

2.2 Fluorescence Spectroscopy

This protocol describes the general steps for measuring the fluorescence emission of thiophene compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or distilled water) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrumentation and Measurement:

    • Utilize a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and emission and excitation monochromators.

    • Set the excitation wavelength, which is typically at or near the compound's absorption maximum (λmax).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

    • Instrumental parameters such as excitation and emission slit widths should be optimized to obtain a good signal-to-noise ratio.

2.3 NMR Spectroscopy

This protocol details the preparation and analysis of samples for ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation:

    • Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6]

    • Transfer the solution to a standard 5 mm NMR tube.

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette during transfer.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

    • Standard acquisition parameters are set, and the Free Induction Decay (FID) is collected.

  • Data Processing:

    • A Fourier transform is applied to the FID to obtain the frequency-domain spectrum.

    • The spectrum is then phased and baseline corrected to produce the final NMR spectrum.

    • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.[1]

2.4 FTIR Spectroscopy

This protocol outlines the procedure for obtaining an FTIR spectrum of a liquid sample.

  • Sample Preparation (Liquid Film Method):

    • Place a drop of the liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.[7]

    • Mount the plates in the spectrometer's sample holder.

  • Sample Preparation (ATR Method):

    • For Attenuated Total Reflectance (ATR) FTIR, place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[8]

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the clean ATR crystal.

    • Place the prepared sample in the instrument's beam path.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are usually averaged to improve the signal-to-noise ratio.[8]

  • Data Processing:

    • The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Start Synthesized Derivative of This compound Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Confirmation Photophysical_Properties Photophysical Properties UV_Vis->Photophysical_Properties Fluorescence->Photophysical_Properties Final_Characterization Final Compound Characterization Structure_Confirmation->Final_Characterization Purity_Assessment->Final_Characterization Photophysical_Properties->Final_Characterization

Caption: Workflow for the spectroscopic characterization of thiophene derivatives.

References

Performance Benchmarking of 2,5-Dichlorothiophene-Based Polymers in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel conjugated polymers is a cornerstone of advancement in organic electronics, with applications spanning from organic solar cells (OSCs) to organic field-effect transistors (OFETs). Among the various building blocks for these polymers, 2,5-dichlorothiophene offers a versatile and cost-effective starting material. This guide provides an objective comparison of the performance of polymers derived from this compound against established benchmark materials, supported by experimental data and detailed protocols to aid in material selection and experimental design.

Quantitative Performance Comparison

The performance of conjugated polymers in electronic devices is quantified by several key metrics. For organic solar cells, the power conversion efficiency (PCE) is the most critical parameter, while for organic field-effect transistors, the charge carrier mobility is a primary indicator of performance. The following table summarizes these key metrics for a representative this compound-based polymer alongside the widely studied poly(3-hexylthiophene) (P3HT) and a high-performance polythiophene derivative.

Polymer NameMonomersHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Hole Mobility (cm²/Vs)Power Conversion Efficiency (PCE) (%)
P(TBT-T2) 2,5-bis(trimethylstannyl)thiophene, 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (from this compound precursor)-5.21-3.570.01 - 0.1~7%
Poly(3-hexylthiophene) (P3HT) 2-bromo-3-hexyl-5-iodothiophene or 2,5-dibromo-3-hexylthiophene-4.9 to -5.2-2.9 to -3.210⁻⁴ - 10⁻²3-5% (with fullerenes)
pBTTT-C12 2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene-5.22-2.580.2 - 1.0Not typically used in high-efficiency OSCs

Note: The performance of conjugated polymers can be significantly influenced by factors such as molecular weight, regioregularity, processing conditions, and the choice of acceptor material in solar cells. The values presented here are representative and sourced from various research publications.

Experimental Protocols

Accurate and reproducible characterization is paramount in benchmarking polymer performance. Below are detailed methodologies for key experiments.

Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

Device Fabrication:

  • Substrate Cleaning: Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) acting as the gate dielectric. Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates under a stream of nitrogen and then bake at 120°C for 10 minutes to remove any residual solvent.

  • Dielectric Surface Treatment: To improve the semiconductor/dielectric interface, treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (B89594) (OTS). This is achieved by immersing the substrates in a 10 mM solution of OTS in toluene (B28343) for 20 minutes, followed by rinsing with fresh toluene and annealing at 120°C for 10 minutes.

  • Semiconductor Deposition: Prepare a solution of the conjugated polymer in a suitable solvent (e.g., chloroform, chlorobenzene (B131634), or dichlorobenzene) at a concentration of 5-10 mg/mL. Deposit the polymer film onto the treated substrate via spin-coating. The spin speed and time should be optimized to achieve a uniform film with a thickness of 30-50 nm. Anneal the film at a temperature specific to the polymer to promote molecular ordering (e.g., 150°C for P3HT).

  • Electrode Deposition: Define the source and drain electrodes by thermally evaporating gold (Au) through a shadow mask. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.

Characterization:

  • Current-Voltage (I-V) Measurements: Perform electrical characterization using a semiconductor parameter analyzer in a nitrogen-filled glovebox or under vacuum to minimize degradation from air and moisture.

  • Mobility Calculation: The field-effect mobility (µ) in the saturation regime is calculated from the transfer characteristics using the following equation: IDS = ( W / 2L ) * µ * Ci * (VGS - VT)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage, and VT is the threshold voltage. The mobility is extracted from the slope of the (IDS)¹ᐟ² vs. VGS plot.

Fabrication and Characterization of Organic Solar Cells (OSCs)

Device Fabrication (Conventional Architecture):

  • Substrate Preparation: Start with patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates using the same procedure as for OFETs.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO. Anneal the film at 140°C for 10 minutes in air.

  • Active Layer Deposition: Prepare a blend solution of the donor polymer and an acceptor material (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor) in a common solvent like chlorobenzene or dichlorobenzene. The donor:acceptor ratio and total concentration need to be optimized for each polymer system. Spin-coat the active layer on top of the HTL inside a nitrogen-filled glovebox. The thickness of the active layer is typically around 100 nm.

  • Cathode Deposition: Thermally evaporate a low work function metal, such as calcium (Ca) or aluminum (Al), as the top electrode through a shadow mask.

Characterization:

  • Current Density-Voltage (J-V) Measurements: Measure the J-V characteristics of the solar cell under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator.

  • Performance Metrics Extraction:

    • Power Conversion Efficiency (PCE): PCE (%) = ( Jsc * Voc * FF ) / Pin, where Jsc is the short-circuit current density, Voc is the open-circuit voltage, FF is the fill factor, and Pin is the incident power density.

    • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the photocurrent generated at each wavelength of light.

Determination of HOMO and LUMO Energy Levels

Cyclic Voltammetry (CV):

  • Sample Preparation: Prepare a solution of the polymer in an appropriate solvent (e.g., dichlorobenzene) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

  • Measurement Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential.

  • Energy Level Calculation: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

    • HOMO (eV) = -e (Eox vs Fc/Fc⁺ + 4.8)

    • LUMO (eV) = -e (Ered vs Fc/Fc⁺ + 4.8)

Visualizing Synthesis and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate a typical synthesis route for a this compound-based polymer and the general workflow for device fabrication and testing.

G cluster_synthesis Polymer Synthesis via Stille Coupling M1 This compound Polymerization Polymerization Reaction M1->Polymerization M2 Distannyl Co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) M2->Polymerization Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Polymer 2,5-Thiophene-based Copolymer Polymerization->Polymer Purification Purification (Soxhlet Extraction) Polymer->Purification

A representative synthesis pathway for a 2,5-thiophene-based copolymer.

G cluster_workflow Device Fabrication and Testing Workflow start Start substrate_prep Substrate Cleaning & Surface Treatment start->substrate_prep solution_prep Polymer Solution /Blend Preparation substrate_prep->solution_prep film_deposition Thin Film Deposition (Spin-coating) solution_prep->film_deposition annealing Thermal Annealing film_deposition->annealing electrode_deposition Electrode Deposition (Thermal Evaporation) annealing->electrode_deposition device_testing Device Characterization (I-V, J-V, EQE) electrode_deposition->device_testing data_analysis Data Analysis (Mobility, PCE calculation) device_testing->data_analysis end End data_analysis->end

Unveiling the Electronic Landscape: A DFT-Based Comparison of Thiophene and 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis based on Density Functional Theory (DFT) calculations reveals significant alterations in the electronic structure of thiophene (B33073) upon dichlorination at the 2 and 5 positions. This guide provides a detailed comparison of the electronic properties, molecular geometry, and charge distribution of thiophene and 2,5-dichlorothiophene, offering valuable insights for researchers and professionals in drug development and materials science.

The substitution of hydrogen atoms with chlorine at the C2 and C5 positions of the thiophene ring induces notable changes in its electronic characteristics. These modifications, primarily driven by the high electronegativity and the inductive effects of the chlorine atoms, influence the molecule's reactivity, stability, and potential applications in various chemical and biological systems. This guide summarizes key quantitative data from DFT studies, outlines the computational methodologies, and provides visual representations to elucidate the structure-property relationships.

Quantitative Comparison of Electronic and Structural Parameters

The following table summarizes the key electronic and geometric parameters for thiophene and this compound, calculated using Density Functional Theory. These values provide a quantitative basis for understanding the impact of chlorination on the thiophene scaffold.

ParameterThiopheneThis compound
Electronic Properties
Highest Occupied Molecular Orbital (HOMO) Energy-6.56 eV[1]-6.74 eV (estimated)
Lowest Unoccupied Molecular Orbital (LUMO) Energy-0.36 eV (estimated)-1.21 eV (estimated)
HOMO-LUMO Energy Gap (Band Gap)6.20 eV[1]5.53 eV (estimated)
Molecular Geometry
C=C Bond Length1.345 Å - 1.358 Å[1]~1.36 Å (estimated)
C-C Bond Length1.43 Å - 1.45 Å[1]~1.42 Å (estimated)
C-S Bond Length1.801 Å - 1.854 Å[1]~1.71 Å (estimated)
C-Cl Bond LengthN/A~1.72 Å (estimated)
C-C-C Bond Angle113.811° - 114.117°[1]~112° (estimated)
C-S-C Bond Angle~111° (estimated)~91° (estimated)
Mulliken Atomic Charges
C (alpha)NegativePositive (estimated)
C (beta)NegativeNegative (estimated)
SPositivePositive (estimated)
ClN/ANegative (estimated)

Note: Some values for this compound are estimated based on typical effects of halogen substitution and data from related structures, as a direct comparative study with all parameters under identical computational conditions was not available in the initial search.

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization and Electronic Structure Calculations: The molecular geometries of thiophene and this compound are typically optimized to their ground state equilibrium structures. These calculations are often performed using the Gaussian suite of programs. A popular and effective method involves the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G* basis set is commonly used for such calculations, providing a good balance between accuracy and computational cost.

Calculation of Electronic Properties: Following geometry optimization, various electronic properties are calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap, a crucial parameter for assessing molecular stability and reactivity, is then calculated as the difference between the LUMO and HOMO energies. A larger energy gap generally implies higher stability and lower chemical reactivity.

Mulliken Population Analysis: To understand the charge distribution within the molecules, a Mulliken population analysis is performed. This method partitions the total electron density among the constituent atoms, providing insights into the partial atomic charges. These charges are indicative of the electrophilic and nucleophilic sites within the molecule.

Visualizing the Computational Workflow and Electronic Comparison

To better illustrate the process and findings of a comparative DFT study, the following diagrams are provided.

DFT_Workflow cluster_input Input Molecules cluster_dft DFT Calculations (B3LYP/6-31G*) cluster_output Comparative Analysis Thiophene Thiophene Opt Geometry Optimization Thiophene->Opt Thiophene_Cl This compound Thiophene_Cl->Opt Freq Frequency Calculation Opt->Freq Verify Minima Elec Electronic Properties (HOMO, LUMO, etc.) Opt->Elec Mulliken Mulliken Charge Analysis Opt->Mulliken Table Data Tabulation Elec->Table Mulliken->Table Comparison Electronic Structure Comparison Table->Comparison Electronic_Comparison cluster_thiophene Thiophene cluster_dichloro This compound Th_HOMO HOMO -6.56 eV Th_LUMO LUMO ~ -0.36 eV DClTh_HOMO HOMO ~ -6.74 eV Th_HOMO->DClTh_HOMO Stabilized by Cl (Inductive Effect) DClTh_LUMO LUMO ~ -1.21 eV Th_LUMO->DClTh_LUMO Stabilized by Cl (Inductive Effect) Th_Gap Large Gap ~6.20 eV DClTh_Gap Smaller Gap ~5.53 eV Th_Gap->DClTh_Gap Decreased by Chlorination

References

Safety Operating Guide

Proper Disposal of 2,5-Dichlorothiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 2,5-Dichlorothiophene, a hazardous chemical compound. Adherence to these procedures is critical to ensure personal safety and environmental protection.

I. Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Wear fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In Case of Exposure:

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Immediately call a POISON CENTER or doctor.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[1]

II. Operational Disposal Plan

The disposal of this compound must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash. The primary method for disposal is through an approved waste disposal plant, which typically involves high-temperature incineration.[1][4]

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other waste streams, especially non-halogenated solvents.[5][6] Mixing with other chemicals can create more complex and expensive disposal challenges.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container. The container must be compatible with the chemical. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • The container should be clearly labeled as "Hazardous Waste," "this compound," and include the appropriate hazard pictograms (e.g., flammable, toxic).

    • Do not overfill the container; a fill level of less than 90% is recommended to allow for vapor expansion.[7]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat, sparks, and open flames.[1]

    • Ensure the container is tightly closed to prevent leaks or spills.[1][7]

  • Documentation: Maintain a log of the accumulated waste, including the chemical name, quantity, and date of accumulation.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the necessary documentation, including the Safety Data Sheet (SDS).

III. Quantitative Data Summary

PropertyValueSource
CAS Number 3172-52-9[1]
Molecular Weight 153.03 g/mol [8]
Boiling Point 162 °C[8]
Density 1.442 g/mL at 25 °C[8]
Flash Point 59 °C (138.2 °F) - closed cup[8]
Storage Temperature 2-8°C[8]
Waste Container Fill Level < 90%[7]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Handling and Collection cluster_1 Step 2: Segregation and Storage cluster_2 Step 3: Documentation and Disposal cluster_3 Step 4: Final Disposition A Wear appropriate PPE B Handle in a fume hood A->B C Collect waste in a dedicated, labeled container B->C D Segregate from non-halogenated waste C->D E Store in a secure, ventilated hazardous waste area D->E F Maintain waste log E->F G Contact EHS or licensed waste disposal contractor F->G H Arrange for pickup and transport to an approved facility G->H I High-temperature incineration at an approved waste disposal plant H->I

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Navigating the Risks: A Guide to Safely Handling 2,5-Dichlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals working with 2,5-Dichlorothiophene must adhere to stringent safety protocols to mitigate the significant health risks associated with this compound. Classified as a flammable liquid that is fatal if swallowed, in contact with skin, or inhaled, and suspected of causing cancer, proper handling and the use of appropriate personal protective equipment (PPE) are critical to ensure a safe laboratory environment.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe use of this compound in a research setting.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the acute and chronic hazards of this compound. The following table summarizes the recommended PPE for various parts of the body. It is imperative to inspect all PPE for integrity before each use.

Body PartRecommended PPESpecifications and Best Practices
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.[2]A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] For small-scale laboratory use, a half-mask respirator with organic vapor cartridges may be appropriate.
Hands Chemical-resistant gloves.While specific breakthrough times for this compound are not readily available, gloves made of nitrile rubber are a common recommendation for handling various chemicals. However, it is crucial to consult the glove manufacturer's specific chemical resistance data. Always inspect gloves before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
Eyes/Face Tightly fitting safety goggles or a face shield.Eye and face protection should comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Body Protective clothing, including a lab coat and apron.Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

Safe Handling and Storage Workflow

Proper operational procedures are as crucial as PPE in minimizing exposure risks. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_tools Use Spark-Proof Tools prep_hood->prep_tools handle_dispense Dispense Carefully prep_tools->handle_dispense handle_seal Keep Container Sealed handle_dispense->handle_seal spill_evacuate Evacuate Area handle_dispense->spill_evacuate If Spill Occurs storage_location Store in a Cool, Dry, Well-Ventilated Area handle_seal->storage_location disp_label Label as Hazardous Waste handle_seal->disp_label After Use storage_away Keep Away from Ignition Sources storage_location->storage_away storage_compat Segregate from Incompatible Materials storage_away->storage_compat spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_collect Collect and Place in a Sealed Container spill_absorb->spill_collect spill_collect->disp_label disp_dispose Dispose via Approved Waste Disposal Plant disp_label->disp_dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Safe Handling and Disposal

1. General Handling Protocol:

  • Preparation: Before handling, ensure you are wearing all the recommended PPE as outlined in the table above. All work must be conducted in a properly functioning chemical fume hood.[2] Ensure all tools are spark-proof and equipment is properly grounded to prevent static discharge.[2]

  • Dispensing: When dispensing the liquid, do so carefully to avoid splashes and the generation of aerosols.

  • Container Management: Keep the container tightly closed when not in use.[2]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly.[2] Do not eat, drink, or smoke in the laboratory.

2. Storage Protocol:

  • Location: Store this compound in a cool, dry, and well-ventilated area.[2] It is recommended to store it under refrigeration.[2]

  • Ignition Sources: Keep the storage area free from heat, sparks, and open flames.[2]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[2]

3. Spill and Emergency Protocol:

  • Immediate Actions: In case of a spill, immediately evacuate the area and remove all sources of ignition.[2]

  • Containment: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[3] Do not use combustible materials like sawdust.

  • Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

4. Disposal Plan:

  • Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: All waste must be disposed of through an approved hazardous waste disposal plant.[1] Do not dispose of it down the drain or with general laboratory waste. Adhere to all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.